(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3,3-difluoro-1-methylcyclobutyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c1-5(4-9)2-6(7,8)3-5;/h2-4,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNADGXVTCUINMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523606-30-5 | |
| Record name | Cyclobutanemethanamine, 3,3-difluoro-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523606-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride basic properties
An In-depth Technical Guide to the Basic Properties of (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride
Authored by: A Senior Application Scientist
Abstract
This compound is a fluorinated aliphatic amine of significant interest to the fields of medicinal chemistry and drug development. The incorporation of the 3,3-difluorocyclobutyl moiety introduces unique conformational constraints and electronic properties that can profoundly influence a molecule's pharmacological profile, including metabolic stability, membrane permeability, and binding affinity. This guide provides an in-depth analysis of the core basic properties of this compound, focusing on the physicochemical principles that govern its behavior. We will delve into its basicity and pKa, solubility, and stability, offering both theoretical understanding and practical experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this valuable chemical building block.
Introduction and Molecular Structure
(3,3-Difluoro-1-methylcyclobutyl)methanamine is a primary amine featuring a cyclobutane ring geminally substituted with two fluorine atoms. The presence of these highly electronegative fluorine atoms at the C3 position relative to the aminomethyl group is the dominant factor influencing its electronic properties. The compound is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.
The strategic introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry. Fluorine can alter key properties such as lipophilicity and basicity, and can block sites of metabolism, thereby enhancing the pharmacokinetic profile of a drug.[1] The difluorocyclobutyl group, in particular, offers a rigid scaffold that can help in optimizing the orientation of pharmacophoric elements for target binding.
Physicochemical and Chemical Properties
A summary of the key identifiers and physical properties for this compound is provided below.
| Property | Value | Source |
| CAS Number | 1523606-30-5 | [2] |
| Molecular Formula | C6H11F2N · HCl | [3] |
| Molecular Weight | 175.62 g/mol (for HCl salt) | [Calculated] |
| Appearance | White to yellow solid | [2] |
| SMILES | CC(CC1(F)F)(C1)CN.Cl | |
| InChI Key | DNADGXVTCUINMA-UHFFFAOYSA-N | [2] |
Basicity and pKa Analysis: The Influence of Fluorination
The basicity of the primary amine is arguably the most critical physicochemical parameter for drug development, as it dictates the ionization state of the molecule at physiological pH. This, in turn, affects solubility, permeability, target binding, and potential for off-target effects.
The Inductive Effect of β-Fluorination
Fluorine is the most electronegative element, and its presence in an organic molecule exerts a powerful electron-withdrawing inductive effect (-I effect).[4] In (3,3-Difluoro-1-methylcyclobutyl)methanamine, the two fluorine atoms are located at the β-position relative to the nitrogen atom of the primary amine. This geometric arrangement leads to a significant decrease in the electron density on the nitrogen atom. Consequently, the lone pair of electrons on the nitrogen is less available to accept a proton, resulting in a lower basicity and a lower pKa value compared to its non-fluorinated analogue.[4][5]
Studies have shown that fluorination at the β-position to an amine center leads to a decrease in pKa of approximately 1.7 units for each fluorine atom in open-chain systems.[5] While the cyclic nature of the scaffold in the title compound may slightly alter this value, a substantial decrease in pKa is expected.
Diagram: Inductive Effect on Basicity
Caption: Inductive effect of fluorine atoms on amine basicity.
Estimated pKa
While an experimentally determined pKa for this compound is not publicly available, we can estimate it based on analogous structures. The pKa of a typical primary alkylamine like ethylamine is around 10.7. In contrast, β,β,β-trifluoroethylamine has a pKa of 5.7.[4] Given the presence of two fluorine atoms in the β-position, it is reasonable to predict that the pKa of (3,3-Difluoro-1-methylcyclobutyl)methanamine will be significantly lower than that of a non-fluorinated cyclobutylamine, likely falling in the range of 6.0 to 7.5. This lower pKa means that at a physiological pH of 7.4, a significant portion of the molecules will exist in the neutral, free base form, which can have profound implications for cell permeability and off-target activity.
Experimental Protocol for pKa Determination
The pKa of the compound can be accurately determined using potentiometric titration.
Objective: To determine the pKa of this compound.
Materials:
-
This compound
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
Deionized water
-
pH meter with a calibrated electrode
-
Stir plate and stir bar
-
Burette
Procedure:
-
Accurately weigh approximately 10-20 mg of the compound and dissolve it in 50 mL of deionized water.
-
Place the solution on a stir plate and immerse the pH electrode.
-
Allow the pH reading to stabilize.
-
Begin titrating with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.05 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
-
The experiment should be repeated at least in triplicate to ensure reproducibility.
Solubility Profile
Expected Solubility
As a hydrochloride salt, this compound is expected to have good solubility in aqueous media due to the ionic nature of the salt. In organic solvents, the solubility will be dependent on the polarity of the solvent. The free base form is expected to be more soluble in less polar organic solvents like dichloromethane and ethyl acetate. The presence of the fluorinated alkyl group will also influence its lipophilicity, which can be a key factor in its overall solubility profile and its ability to cross biological membranes.
Experimental Protocol for Solubility Determination
A common method to determine thermodynamic solubility is the shake-flask method.
Objective: To determine the aqueous solubility of the compound at a specific temperature (e.g., 25 °C).
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a suitable column and detector
-
Thermostatically controlled shaker
-
Centrifuge and/or filters (e.g., 0.45 µm PTFE)
Procedure:
-
Prepare a series of standard solutions of the compound of known concentrations.
-
Add an excess amount of the solid compound to a known volume of PBS (pH 7.4) in a sealed vial.
-
Place the vial in a shaker bath set to 25 °C and agitate for 24-48 hours to ensure equilibrium is reached.
-
After agitation, centrifuge or filter the suspension to remove undissolved solid.
-
Dilute an aliquot of the clear supernatant with a suitable solvent.
-
Analyze the concentration of the dissolved compound in the supernatant by HPLC, using the previously prepared standard curve for quantification.
-
The determined concentration represents the thermodynamic solubility.
Stability and Handling
Chemical Stability
The hydrochloride salt form of primary amines is generally stable under standard storage conditions (cool, dry, and dark). The C-F bonds in the molecule are exceptionally strong, making the difluorocyclobutyl moiety chemically robust and resistant to metabolic degradation at that position. The primary amine itself could be susceptible to oxidation or reaction with aldehydes and ketones, so it should be stored away from reactive chemicals.
Handling and Storage
Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be stored in a tightly sealed container in a refrigerator (2-8 °C) to minimize degradation.[2]
Synthetic Considerations
Diagram: Plausible Synthetic Pathway
Caption: A plausible synthetic route starting from the corresponding alcohol.
This proposed pathway involves the oxidation of the primary alcohol to the corresponding aldehyde, followed by reductive amination to form the primary amine. The final step is the formation of the hydrochloride salt by treatment with hydrochloric acid.
Conclusion
This compound is a valuable building block for drug discovery, primarily due to the modulating effects of its gem-difluoro substitution. The key takeaway for researchers is the significantly reduced basicity of the primary amine compared to its non-fluorinated counterparts. This lower pKa will influence its behavior in biological systems, and a precise experimental determination of this value is crucial for any drug development program. The compound's good aqueous solubility as a hydrochloride salt and the chemical robustness of the difluoroalkyl moiety make it an attractive component for incorporation into novel therapeutic agents.
References
- 1. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,3-DIFLUORO-1-METHYLCYCLOBUTANE-1-METHAMINE HCL | 1523606-30-5 [sigmaaldrich.com]
- 3. (3,3-difluoro-1-methyl-cyclobutyl)ammonia | CAS:1408076-03-8 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 6. (3,3-Difluoro-1-methyl-cyclobutyl)methanol 97% | CAS: 1408076-35-6 | AChemBlock [achemblock.com]
- 7. canbipharm.com [canbipharm.com]
An In-depth Technical Guide to (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride: A Versatile Building Block in Modern Medicinal Chemistry
This guide provides a comprehensive technical overview of (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride (CAS Number: 1523606-30-5), a fluorinated building block of increasing importance in drug discovery and development. We will delve into its chemical properties, a proposed synthetic pathway based on established methodologies, its characterization, and its application as a key intermediate in the synthesis of therapeutic agents, particularly those targeting ferroptosis-related diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.
Introduction: The Strategic Advantage of Fluorinated Cyclobutanes in Drug Design
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[1] The unique electronic properties of fluorine can significantly influence acidity/basicity (pKa), lipophilicity (LogP), metabolic stability, and binding affinity.[1] The gem-difluoro group (CF2) is of particular interest as it can serve as a bioisostere for a carbonyl or methylene group, while offering a distinct conformational and electronic signature.[1]
The cyclobutane motif, a strained four-membered ring, provides a rigid scaffold that can help lock a molecule into a desired conformation for optimal interaction with its biological target.[2] The combination of a gem-difluoro group and a cyclobutane ring, as seen in this compound, offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. This building block introduces a three-dimensional element with a unique dipole moment, which can be exploited to improve cell permeability, reduce metabolic degradation, and enhance target engagement.
Physicochemical Properties
This compound is a white to yellow solid that is typically stored at 2-8°C.[3] As a hydrochloride salt, it is generally more stable and has better solubility in aqueous media compared to its free base form, which simplifies handling and formulation.[4]
| Property | Value | Source |
| CAS Number | 1523606-30-5 | [5] |
| Molecular Formula | C₆H₁₂ClF₂N | [4] |
| Molecular Weight | 171.62 g/mol | [3] |
| Physical Form | White to Yellow Solid | [3] |
| Storage Temperature | 2-8°C | [3] |
| InChI Key | DNADGXVTCUINMA-UHFFFAOYSA-N | [3] |
| SMILES | C(N)C1(C)CC(F)(F)C1.Cl | [4] |
Proposed Synthesis Pathway
Caption: Proposed multi-step synthesis of this compound.
Step 1: Deoxofluorination of 1-Methylcyclobutane-1,3-dione
The initial step involves the conversion of a ketone to a gem-difluoride. This is a common transformation in fluorination chemistry.
Protocol:
-
To a solution of 1-methylcyclobutane-1,3-dione in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add diethylaminosulfur trifluoride (DAST) or a similar deoxofluorinating agent (e.g., Deoxo-Fluor®) dropwise at a low temperature (e.g., -78°C).
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3,3-difluoro-1-methylcyclobutan-1-one.
Causality: The choice of a deoxofluorinating agent like DAST is crucial for the efficient conversion of the carbonyl group to the robust gem-difluoro moiety. The low temperature is necessary to control the reactivity of the fluorinating agent and minimize side reactions.
Step 2: Cyanosilylation of 3,3-Difluoro-1-methylcyclobutan-1-one
The ketone is then converted to a nitrile, which serves as a precursor to the amine.
Protocol:
-
To a solution of 3,3-difluoro-1-methylcyclobutan-1-one in an anhydrous solvent, add trimethylsilyl cyanide (TMSCN) and a catalytic amount of a cyanide source (e.g., potassium cyanide complexed with 18-crown-6) under an inert atmosphere.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction and hydrolyze the intermediate silyl ether by adding a dilute acid solution.
-
Extract the product, dry the organic layer, and concentrate to obtain 3,3-difluoro-1-methylcyclobutanecarbonitrile.
Causality: Cyanosilylation is a well-established method for the conversion of ketones to cyanohydrins, which can then be converted to nitriles. The use of a catalyst facilitates the addition of the cyanide nucleophile to the carbonyl carbon.
Step 3: Reduction of 3,3-Difluoro-1-methylcyclobutanecarbonitrile
The nitrile is reduced to the primary amine.
Protocol:
-
In a flask under an inert atmosphere, prepare a suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether (e.g., diethyl ether or tetrahydrofuran).
-
Cool the suspension to 0°C and add a solution of 3,3-difluoro-1-methylcyclobutanecarbonitrile in the same solvent dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the nitrile is fully consumed.
-
Carefully quench the reaction by the sequential addition of water, a sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting precipitate and concentrate the filtrate to yield (3,3-Difluoro-1-methylcyclobutyl)methanamine.
Causality: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. Alternatively, catalytic hydrogenation (e.g., H₂ over Raney Nickel) can be employed for a milder reduction.
Step 4: Hydrochloride Salt Formation
The final step is the formation of the stable hydrochloride salt.
Protocol:
-
Dissolve the crude (3,3-Difluoro-1-methylcyclobutyl)methanamine in a suitable organic solvent such as diethyl ether.
-
Add a solution of hydrogen chloride in diethyl ether dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum to obtain this compound.
Causality: The formation of the hydrochloride salt improves the stability and handling characteristics of the amine.
Characterization
A thorough characterization of the final product is essential to confirm its identity and purity. While specific data for this compound is not publicly available, the following are the expected analytical results based on its structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl group protons, the methylene protons of the cyclobutane ring, and the aminomethyl protons. The chemical shifts will be influenced by the adjacent fluorine atoms. |
| ¹³C NMR | A characteristic triplet for the carbon bearing the two fluorine atoms due to C-F coupling. Signals for the methyl, methylene, and quaternary carbons of the cyclobutane ring, as well as the aminomethyl carbon. |
| ¹⁹F NMR | A singlet corresponding to the two equivalent fluorine atoms. |
| Mass Spectrometry | The molecular ion peak corresponding to the free base and characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Absorption bands for N-H stretching of the ammonium salt, C-H stretching, and C-F stretching. |
Applications in Drug Discovery: A Key Building Block for Ferroptosis Inhibitors
This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules for therapeutic applications. A notable example is their use in the preparation of compounds for the treatment of ferroptosis-related disorders.[6][7] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[7] It has been implicated in a variety of diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as ischemia-reperfusion injury and certain types of cancer.[7]
The patent WO 2020/185738 A1 describes the synthesis of heteroaromatic and heterobicyclic aromatic derivatives that are designed to inhibit ferroptosis.[6][7] In these syntheses, the (3,3-difluoro-1-methylcyclobutyl)amine moiety is incorporated into the final molecule.
Caption: Workflow illustrating the use of the title compound in drug discovery.
The rationale for using this specific fluorinated building block likely lies in its ability to confer desirable properties to the final drug candidate. The gem-difluoro group can act as a lipophilic hydrogen bond donor, potentially improving target engagement. Furthermore, the rigidity of the cyclobutane ring can help to pre-organize the molecule for optimal binding to its therapeutic target, while the fluorine atoms can block sites of metabolism, thereby increasing the drug's half-life.
Safety and Handling
This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] It should be used in a well-ventilated area, preferably a fume hood.[2]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a rigid cyclobutane scaffold and a gem-difluoro group provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. The proposed synthetic pathway, based on established chemical transformations, offers a practical approach to its preparation. Its demonstrated utility in the synthesis of ferroptosis inhibitors highlights its potential for the development of novel therapeutics for a range of challenging diseases. As the demand for more sophisticated and effective drugs continues to grow, the strategic application of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
- 1. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - Enamine [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Structural Analysis of (3,3-Difluoro-1-methylcyclobutyl)methanamine Hydrochloride
Abstract
(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride is a novel synthetic amine of increasing interest within pharmaceutical and materials science research. Its unique structural features, including a strained difluorinated cyclobutane ring and a primary amine hydrochloride salt, present both opportunities and challenges for comprehensive characterization. This technical guide provides a multi-faceted approach to the structural elucidation of this compound, offering researchers, scientists, and drug development professionals a robust framework for analysis. We will delve into the theoretical underpinnings and practical applications of fundamental and advanced analytical techniques, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. This document is designed not as a rigid protocol, but as a dynamic guide, fostering a deeper understanding of the causality behind experimental choices to ensure scientific integrity and reproducible results.
Introduction: The Significance of a Fluorinated Cyclobutane Moiety
The incorporation of fluorine into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity for biological targets. The gem-difluoro group on the cyclobutane ring of the title compound is of particular interest. This moiety can act as a bioisostere for a carbonyl group or a gem-dimethyl group, while also influencing the puckering of the four-membered ring and the overall molecular conformation. Understanding the precise three-dimensional structure and electronic properties of this compound is therefore paramount for its rational application in drug design and materials science. This guide will provide the necessary tools for a thorough structural interrogation.
Foundational Characteristics
A comprehensive structural analysis begins with an understanding of the compound's basic properties.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁F₂N · HCl | [1] |
| Molecular Weight | 171.62 g/mol | |
| CAS Number | 1523606-30-5 | |
| Appearance | White to Yellow Solid | |
| Predicted XlogP | 1.1 | [1] |
| InChI Key | DNADGXVTCUINMA-UHFFFAOYSA-N |
X-Ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, offering precise bond lengths, bond angles, and conformational details.[2] For a molecule with a stereocenter and a constrained ring system like this compound, single-crystal X-ray diffraction is the gold standard for structural elucidation.
Experimental Protocol: Crystallization
The primary challenge in X-ray crystallography is often obtaining a high-quality single crystal.[2]
Objective: To grow diffraction-quality single crystals of this compound.
Methodology: Vapor Diffusion
-
Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof).
-
Hanging Drop Vapor Diffusion:
-
Prepare a concentrated solution of the compound in a suitable solvent (the "drop solution").
-
Pipette a small volume (1-5 µL) of this solution onto a siliconized glass coverslip.
-
Invert the coverslip and seal it over a reservoir containing a precipitant solution (a solvent in which the compound is less soluble).
-
Over time, the vapor from the reservoir will slowly diffuse into the drop, gradually increasing the concentration of the compound and inducing crystallization.[2]
-
-
Optimization: Systematically vary the solvent, precipitant, temperature, and concentration to optimize crystal growth.
Caption: Workflow for hanging drop vapor diffusion.
Data Acquisition and Structure Refinement
Once suitable crystals are obtained, they are mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is collected on a detector, and the resulting data is used to solve and refine the crystal structure.
Expected Structural Insights
-
Conformation of the Cyclobutane Ring: The puckering of the cyclobutane ring, influenced by the gem-difluoro and methyl substituents, can be precisely determined.
-
Bond Lengths and Angles: The C-F, C-N, and C-C bond lengths and angles will provide insight into the electronic effects of the fluorine atoms.
-
Intermolecular Interactions: The crystal packing will reveal hydrogen bonding interactions involving the ammonium group and the chloride counter-ion, as well as any weaker C-H···F or C-H···Cl interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a detailed picture of the connectivity and stereochemistry of this compound.
¹H NMR Spectroscopy
Expected Resonances and Couplings:
-
Methyl Group (CH₃): A singlet or a doublet depending on the through-space coupling to fluorine.
-
Methylene Protons (CH₂N): A singlet or an AB quartet, depending on the chirality of the molecule and the solvent.
-
Cyclobutane Protons (CH₂): Complex multiplets due to geminal and vicinal coupling to each other and to the fluorine atoms.
-
Ammonium Protons (NH₃⁺): A broad singlet that will exchange with D₂O.[3]
¹³C NMR Spectroscopy
Expected Resonances:
-
Quaternary Carbon (C-CH₃): A singlet.
-
Methylene Carbon (CH₂N): A singlet.
-
Cyclobutane Carbons (CH₂): Two distinct signals, both of which will be split into triplets by the two fluorine atoms (¹JCF and ²JCF couplings).
-
Difluorinated Carbon (CF₂): A triplet due to the two attached fluorine atoms (¹JCF).
¹⁹F NMR Spectroscopy
This is a crucial experiment for this molecule. The geminal fluorine atoms are diastereotopic and are expected to show a complex splitting pattern.
-
Chemical Shift: The chemical shift of the fluorine atoms will be indicative of their electronic environment.
-
Coupling Constants: The magnitude of the geminal ²JFF coupling constant and the vicinal ³JHF coupling constants will provide valuable information about the conformation of the cyclobutane ring.[4][5]
Two-Dimensional NMR Experiments
-
COSY (Correlation Spectroscopy): Will establish ¹H-¹H coupling networks, helping to assign the complex multiplets of the cyclobutane protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Will reveal long-range ¹H-¹³C correlations (2-3 bonds), confirming the connectivity of the molecule.
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can provide through-space correlations between ¹H and ¹⁹F nuclei, offering further conformational insights.
Caption: Interconnectivity of NMR experiments.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition of the molecule.
Methodology: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar amine hydrochloride.[6]
-
Expected Ion: In positive ion mode, the expected ion will be the protonated molecule, [M+H]⁺, where M is the free base. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) will confirm the elemental formula C₆H₁₂F₂N⁺.
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 136.09323 |
| [M+Na]⁺ | 158.07517 |
Data predicted from PubChem.[1]
Tandem Mass Spectrometry (MS/MS)
Objective: To elucidate the fragmentation pathways and confirm the molecular structure.
Methodology: Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion will induce fragmentation.
Predicted Fragmentation Pathways:
-
Loss of NH₃: A common fragmentation pathway for primary amines.
-
Cleavage of the Cyclobutane Ring: The strained four-membered ring may undergo characteristic ring-opening or fragmentation.
-
Loss of HF: While not always favorable, the loss of hydrogen fluoride is a possibility.
References
- 1. PubChemLite - this compound (C6H11F2N) [pubchemlite.lcsb.uni.lu]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Structural Elucidation of (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride
Abstract
(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride (CAS: 1523606-30-5) is a fluorinated cyclobutane derivative of interest in medicinal chemistry and drug discovery programs. The incorporation of a gem-difluoro group on the cyclobutane ring introduces unique conformational constraints and modulates physicochemical properties such as lipophilicity and metabolic stability. Accurate and comprehensive structural characterization is paramount for ensuring compound identity, purity, and quality control in research and development. This technical guide provides a detailed framework for the spectroscopic analysis of this molecule. In the absence of publicly available experimental spectra, this document leverages foundational spectroscopic principles and expert analysis to predict the characteristic signatures in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section outlines the theoretical basis, predicted spectral data, and validated experimental protocols, offering researchers a robust roadmap for characterization.
Molecular Structure and Physicochemical Properties
Before delving into spectroscopic analysis, understanding the molecule's fundamental structure is essential. This compound is a salt, consisting of a protonated aminomethyl-substituted difluorocyclobutane cation and a chloride anion.
-
Molecular Formula: C₆H₁₂ClF₂N[1]
-
Molecular Weight: 171.62 g/mol [1]
-
CAS Number: 1523606-30-5[1]
-
Physical Form: White to Yellow Solid
The key structural features that will dictate the spectroscopic output are:
-
A quaternary carbon (C1) attached to a methyl group, a methanaminium group, and two other ring carbons.
-
A gem-difluoro substituted carbon (C3).
-
Two methylene (CH₂) groups (C2 and C4) forming the cyclobutane ring.
-
A primary aminomethyl group, which exists as an ammonium (-CH₂NH₃⁺) cation in the hydrochloride salt form.
References
solubility of (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride in organic solvents
An In-Depth Technical Guide to the Solubility of (3,3-Difluoro-1-methylcyclobutyl)methanamine Hydrochloride in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation development, and ultimate therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility of this compound (CAS Number: 1408076-03-8), a novel synthetic amine derivative with potential applications in drug discovery.[1] Given the absence of extensive empirical solubility data in public literature, this guide integrates fundamental principles of physical chemistry with established experimental methodologies and predictive modeling to offer a robust framework for understanding and determining its solubility in a range of organic solvents. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical and formulation stages of pharmaceutical development.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an API to be effective, it must first be in a dissolved state at the site of absorption. Poor solubility can lead to low and variable bioavailability, hindering the transition of a promising compound from the laboratory to clinical application.[2] this compound, as a hydrochloride salt of a primary amine, is designed to enhance aqueous solubility, a common strategy for improving the druggability of basic compounds.[3] However, its solubility in organic solvents is equally crucial for various stages of drug development, including synthesis, purification, crystallization, and the formulation of non-aqueous delivery systems.
The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to modulate various physicochemical properties, including metabolic stability, lipophilicity, and acidity/basicity.[4][5] The gem-difluoro group on the cyclobutane ring of the title compound is expected to significantly influence its solubility profile. This guide will delve into the theoretical underpinnings of its solubility, provide a detailed experimental protocol for its determination, and present a predictive framework for its behavior in various organic media.
Physicochemical Properties Influencing Solubility
The solubility of this compound is governed by a complex interplay of its molecular structure and the properties of the solvent. As an amine salt, it exists in an ionic form, which dictates its interaction with different solvent environments.
The Principle of "Like Dissolves Like"
The adage "like dissolves like" remains a fundamental principle in predicting solubility.[6] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. This compound is a highly polar, ionic compound. Therefore, it is expected to exhibit greater solubility in polar solvents capable of solvating the ammonium cation and the chloride anion.
Impact of the Hydrochloride Salt Form
The conversion of the free amine to its hydrochloride salt dramatically increases its polarity and potential for ionic interactions.[3] This generally leads to higher solubility in polar protic solvents, such as water and lower alcohols (e.g., methanol, ethanol), which can effectively solvate both the cation and the anion through ion-dipole interactions and hydrogen bonding.[7] In contrast, its solubility is expected to be significantly lower in non-polar aprotic solvents like hexane and toluene, which lack the ability to stabilize the ionic species.[7]
The Role of the Fluorinated Cyclobutane Moiety
The gem-difluorinated cyclobutane ring introduces unique electronic and steric features that influence solubility. The high electronegativity of the fluorine atoms creates a strong dipole moment within the CF2 group, potentially affecting intermolecular interactions.[8] While fluorination can increase lipophilicity in some contexts, the overall ionic character of the hydrochloride salt is likely to be the dominant factor in its solubility profile.[9][10] Studies on similar fluorinated cycloalkanes have shown that the impact on aqueous solubility can be complex and is influenced by the position of the fluorine atoms and the overall molecular structure.[8][10]
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[8] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.
Detailed Experimental Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25°C).
Materials:
-
This compound (purity >99%)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in sealed vials. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Centrifuge the vials to further separate the solid and liquid phases.[11]
-
Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant using a pipette. To avoid underestimation of solubility due to adsorption, the use of appropriate filter materials should be validated.[11] Filter the aliquot through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.
Visualizing the Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Predicted Solubility in Common Organic Solvents
In the absence of published experimental data for this compound, predictive modeling based on physicochemical properties and general solubility trends for similar compounds can provide valuable estimates. The following table presents predicted solubility categories for a range of common organic solvents. These predictions are based on the high polarity of the hydrochloride salt and the principles of "like dissolves like".
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | High | Excellent solvation of both cation and anion through hydrogen bonding and ion-dipole interactions. |
| Methanol | High | Polar protic nature allows for effective solvation of the ionic salt. | |
| Ethanol | Moderate to High | Slightly less polar than methanol, but still a good solvent for polar salts. | |
| Isopropanol | Moderate | Lower polarity and increased steric hindrance compared to methanol and ethanol reduce solvating ability. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate to High | High polarity and ability to solvate cations well, though anion solvation is weaker. |
| Acetonitrile | Low to Moderate | Polar, but a weaker hydrogen bond acceptor, leading to less effective solvation of the salt. | |
| Acetone | Low | Moderate polarity but limited ability to solvate ions effectively. | |
| Non-Polar | Dichloromethane | Very Low | Low polarity and inability to form strong interactions with the ionic compound. |
| Toluene | Insoluble | Non-polar aromatic solvent, unable to solvate the charged species. | |
| Hexane | Insoluble | Non-polar aliphatic solvent, offering no favorable interactions for dissolution of a salt. |
Discussion: Interpreting the Solubility Profile
The predicted solubility profile of this compound aligns with the expected behavior of a polar, ionic compound. The key factors influencing its solubility are:
-
Solvent Polarity: A clear trend of decreasing solubility with decreasing solvent polarity is anticipated.
-
Hydrogen Bonding Capability: Polar protic solvents are predicted to be the most effective due to their ability to act as both hydrogen bond donors and acceptors, solvating both the ammonium cation and the chloride anion.
-
Ionic Interactions: The strength of the ion-dipole interactions between the salt and the solvent molecules is a primary driver of solubility.
The gem-difluoro group, while influencing the overall electronic distribution of the molecule, is not expected to override the dominant effect of the ionic nature of the hydrochloride salt in determining its solubility in organic solvents.
Logical Relationships in Solubility
Caption: Factors Influencing the Solubility of the Amine Salt.
Conclusion
References
- 1. (3,3-difluoro-1-methyl-cyclobutyl)ammonia | CAS:1408076-03-8 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 2. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1896807-02-5|(3-Fluoro-3-methylcyclobutyl)methanamine|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (3,3-Difluorocyclobutyl)methanamine hydrochloride | C5H10ClF2N | CID 57415918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
A Comprehensive Technical Guide to (3,3-Difluoro-1-methylcyclobutyl)methanamine Hydrochloride: Synthesis, Properties, and Commercial Availability
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride is a specialized chemical building block of increasing interest within the pharmaceutical and life sciences sectors. The incorporation of fluorinated motifs, particularly gem-difluoro groups, into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties, and improve the overall pharmacokinetic profile of drug candidates.[1][2] This guide provides an in-depth overview of the commercial availability, synthesis, and key technical data for this compound, designed to support researchers in its sourcing and application.
Commercial Availability
This compound is available from a number of specialized chemical suppliers. It is typically offered in research quantities, with purity specifications generally around 95%. The hydrochloride salt is a solid, and recommended storage conditions are between 2-8°C. The free base, (3,3-Difluoro-1-methylcyclobutyl)methanamine, is also commercially available.
| Supplier | Product Name | CAS Number | Purity | Notes |
| Sigma-Aldrich | 3,3-Difluoro-1-methylcyclobutane-1-methamine hydrochloride | 1523606-30-5 | Not specified | Sold under the "AldrichCPR" brand for early discovery research. Analytical data is not collected by the supplier. |
| AstaTech, Inc. (via Sigma-Aldrich) | 3,3-DIFLUORO-1-METHYLCYCLOBUTANE-1-METHAMINE HCL | 1523606-30-5 | 95% | White to yellow solid. |
| Parchem | (3,3-Difluoro-1-methylcyclobutyl)methanamine | 740788-15-2 | Not specified | Free base form. |
| Ark Pharma Scientific Limited | (3,3-difluoro-1-methyl-cyclobutyl)ammonia | 1408076-03-8 | 95% | Note: CAS number appears to be for the hydrochloride salt despite the name. |
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided below.
| Property | Value | Source |
| CAS Number | 1523606-30-5 | Sigma-Aldrich |
| Molecular Formula | C6H12Cl F2N | Calculated |
| Molecular Weight | 171.62 g/mol | AstaTech, Inc. |
| Physical Form | Solid | Sigma-Aldrich |
| Color | White to Yellow | AstaTech, Inc. |
| Purity | 95% | AstaTech, Inc. |
| Storage Temperature | 2-8°C | AstaTech, Inc. |
| H-Statements | H302, H315, H319, H335 | AstaTech, Inc. |
| P-Statements | P280, P305+P351+P338 | AstaTech, Inc. |
Synthetic Routes
The proposed synthesis involves a two-step process starting from the corresponding alcohol:
-
Activation of the Hydroxyl Group and Nucleophilic Substitution: The primary alcohol is first converted into a good leaving group, such as a mesylate or tosylate. This is a standard procedure in organic synthesis that facilitates subsequent nucleophilic substitution.[5] The resulting sulfonate ester is then reacted with an azide source, such as sodium azide, to introduce the azido group.
-
Reduction of the Azide to the Primary Amine: The azide is a versatile precursor to a primary amine and can be reduced under mild conditions.[6][7] Common methods for this transformation include catalytic hydrogenation or reduction with reagents like lithium aluminum hydride or sodium borohydride in the presence of a catalyst.
Finally, the resulting free amine can be converted to the hydrochloride salt by treatment with hydrochloric acid.
A schematic of this proposed synthetic workflow is presented below:
Experimental Protocol: A Representative Procedure
The following is a representative, non-validated protocol based on general organic chemistry principles for the conversion of an alcohol to a primary amine hydrochloride.
Part 1: Synthesis of 1-(Azidomethyl)-3,3-difluoro-1-methylcyclobutane
-
To a stirred solution of (3,3-Difluoro-1-methylcyclobutyl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0°C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.
-
Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (1.5 eq).
-
Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(azidomethyl)-3,3-difluoro-1-methylcyclobutane.
Part 2: Synthesis of this compound
-
Dissolve 1-(azidomethyl)-3,3-difluoro-1-methylcyclobutane (1.0 eq) in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude free amine.
-
Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate and cool to 0°C.
-
Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield this compound.
Applications in Drug Discovery
The (3,3-difluoro-1-methylcyclobutyl)methanamine moiety is a valuable building block for medicinal chemists due to the unique properties conferred by the gem-difluoro group. The replacement of a methylene group with a difluoromethylene group can have several beneficial effects on a drug candidate:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.[1]
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of a nearby amine, which can affect its binding to the target protein and its pharmacokinetic properties.
-
Conformational Rigidity: The cyclobutane ring provides a rigid scaffold that can help to lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.
-
Lipophilicity: The introduction of fluorine can modulate the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.
A patent for novel compounds mentions the use of a "(3,3-difluoro-1-methyl-cyclobutyl)" group, indicating its application in the synthesis of more complex molecules for potential therapeutic use.[8]
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of a rigid cyclobutane scaffold and a gem-difluoro group offers a powerful tool for chemists to fine-tune the properties of drug candidates. This guide provides a foundational understanding of its availability, synthesis, and potential applications, serving as a valuable resource for researchers in the field.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (3,3-Difluoro-1-methyl-cyclobutyl)methanol 97% | CAS: 1408076-35-6 | AChemBlock [achemblock.com]
- 4. Synthonix, Inc > 1408076-35-6 | (3,3-Difluoro-1-methylcyclobutyl)methanol [synthonix.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by azide reduction [organic-chemistry.org]
- 7. The chemistry of amine-azide interconversion: catalytic diazotransfer and regioselective azide reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
purity and characterization of (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride
An In-Depth Technical Guide to the Purity and Characterization of (3,3-Difluoro-1-methylcyclobutyl)methanamine Hydrochloride
Introduction: The Significance of Fluorinated Building Blocks in Medicinal Chemistry
This compound is a key building block in modern drug discovery. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the essential techniques for purifying and characterizing this crucial synthetic intermediate, ensuring its suitability for downstream applications in pharmaceutical research and development.
Part 1: Purification Strategies for Optimal Purity
Achieving high purity is paramount for any compound intended for pharmaceutical use. For this compound, a crystalline solid, recrystallization is the most effective purification method.[1] The hydrochloride salt form enhances the compound's crystallinity compared to its freebase, which may be an oil or low-melting solid.[2]
Recrystallization: The Cornerstone of Purification
The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For amine hydrochlorides, which are polar salts, polar solvents are generally more suitable.
Protocol for Recrystallization:
-
Solvent Screening: Begin by testing the solubility of a small amount of the compound in various solvents (e.g., isopropanol, ethanol, methanol, water, and mixtures thereof) to identify a suitable system.
-
Dissolution: In a flask equipped with a condenser, dissolve the crude this compound in a minimal amount of the chosen boiling solvent.
-
Decolorization (if necessary): If colored impurities are present, add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Part 2: A Multi-faceted Approach to Characterization
A comprehensive characterization of this compound is essential to confirm its identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[3] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all informative.
-
¹H NMR: Provides information about the number and connectivity of hydrogen atoms. Key expected signals include those for the methyl group, the cyclobutyl ring protons, and the aminomethyl protons. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: Reveals the carbon framework of the molecule. The carbon atoms attached to fluorine will show characteristic splitting patterns.
-
¹⁹F NMR: Directly observes the fluorine atoms, providing information about their chemical environment. For a 3,3-difluoro moiety, a single signal is expected in the ¹⁹F NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of a compound by measuring the mass-to-charge ratio of its ions.[4] For this compound, the mass spectrum will show the molecular ion peak for the free amine (C₆H₁₁F₂N). The presence of two fluorine atoms can be further investigated through high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds.[5] For amine hydrochlorides, reversed-phase HPLC is commonly used.[5]
Typical HPLC Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18 reversed-phase | Provides good retention and separation of polar analytes.[5] |
| Mobile Phase | A gradient of water and acetonitrile with an acidic modifier (e.g., formic acid or TFA) | The acidic modifier ensures the amine is protonated, leading to better peak shape. |
| Detection | UV at a low wavelength (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD) | The analyte lacks a strong chromophore, necessitating detection at low UV or by a universal detector like ELSD. |
It is important to use a buffer in the mobile phase when analyzing hydrochloride salts to prevent peak splitting that can arise from inconsistent pH during the analysis.[6]
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in a sample.[7] This data is used to confirm the empirical formula of the compound. The presence of halogens (in this case, fluorine and chlorine) can also be determined.[8]
Expected Elemental Composition for C₆H₁₂ClF₂N:
| Element | Theoretical % |
| Carbon (C) | 41.51 |
| Hydrogen (H) | 6.97 |
| Chlorine (Cl) | 20.42 |
| Fluorine (F) | 21.89 |
| Nitrogen (N) | 8.07 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule. For this compound, key vibrational bands are expected for the N-H bonds of the primary ammonium salt, C-H bonds, and C-F bonds. Primary amine salts exhibit a broad, intense N-H stretching envelope, typically between 3200 and 2800 cm⁻¹.[9] They also show two peaks from asymmetric and symmetric bending vibrations between 1625 and 1500 cm⁻¹.[9]
Visualization of the Characterization Workflow
The following diagram illustrates the logical flow of the characterization process.
Caption: Workflow for the purification and characterization of the target compound.
Conclusion
The rigorous purification and comprehensive characterization of this compound are critical steps to ensure its quality and suitability as a building block in drug discovery. By employing the techniques outlined in this guide, researchers can confidently utilize this valuable intermediate in the synthesis of novel therapeutic agents.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. benchchem.com [benchchem.com]
- 3. alpaipars.com [alpaipars.com]
- 4. PubChemLite - this compound (C6H11F2N) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]
- 7. azom.com [azom.com]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
The Strategic Imperative of Fluorine in Modern Drug Discovery and Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The deliberate incorporation of fluorine into molecular architecture has become an indispensable strategy in contemporary medicinal chemistry. This guide provides a comprehensive technical overview of the multifaceted roles of fluorine in drug design, moving beyond a superficial acknowledgment of its utility to a deep exploration of the underlying physicochemical principles. We will dissect how fluorine's unique electronic and steric properties are leveraged to meticulously sculpt a drug candidate's metabolic stability, binding affinity, pharmacokinetic profile, and overall therapeutic efficacy. This document serves as a detailed resource for researchers and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing a self-validating framework for the rational application of fluorine in drug discovery programs.
The Foundational Pillars of Fluorine's Influence in Medicinal Chemistry
The outsized role of fluorine in drug discovery can be attributed to a confluence of its fundamental properties, each offering a distinct lever for molecular optimization.[1] Despite being the smallest halogen, its extreme electronegativity (χ = 3.98 on the Pauling scale) and the resulting strength and polarity of the carbon-fluorine (C-F) bond are central to its transformative effects.[1] These properties allow for the modulation of a candidate's electronic landscape, conformational preferences, lipophilicity, and metabolic fate, often leading to significant improvements in potency, selectivity, and pharmacokinetic parameters.[1]
Metabolic Stability: The C-F Bond as a Metabolic Shield
One of the most powerful applications of fluorine is to enhance a drug's metabolic stability.[2][3] This is primarily achieved by replacing a metabolically labile carbon-hydrogen (C-H) bond with a much stronger C-F bond.[2][3] This substitution effectively blocks oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[3][4]
Causality: The high bond dissociation energy of the C-F bond (approximately 116 kcal/mol) compared to a C-H bond (approximately 98 kcal/mol) makes it significantly more resistant to enzymatic cleavage. By strategically placing fluorine at known "soft spots" for metabolism, such as benzylic or allylic positions, medicinal chemists can prevent hydroxylation and other oxidative transformations, thereby extending the in vivo half-life of the drug.[1][4] For instance, the introduction of a fluorine atom can divert metabolic pathways away from the production of undesired metabolites.[3]
Modulation of Physicochemical Properties: A Multifaceted Tuning Knob
Fluorine's potent electron-withdrawing nature profoundly influences the acidity (pKa) and lipophilicity (logP) of a molecule, two critical parameters governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
1.2.1. pKa Modulation
The introduction of fluorine can significantly alter the pKa of nearby acidic or basic functional groups through inductive effects.[3][5]
-
Making Acids Stronger: Fluorine's electron-withdrawing ability stabilizes the conjugate base of an acid, thereby increasing its acidity (lowering its pKa).[3]
-
Making Bases Weaker: Conversely, fluorine reduces the electron density on a nearby basic nitrogen atom, making it less likely to accept a proton and thus decreasing its basicity (lowering the pKa of its conjugate acid).[3]
This modulation of pKa is crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding interactions with its target.[3]
1.2.2. Lipophilicity (LogP) Adjustment
The effect of fluorine on lipophilicity is highly context-dependent. A single fluorine-for-hydrogen substitution often leads to a slight increase in logP.[3] However, the introduction of more fluorine atoms or fluoroalkyl groups can have varied effects. For instance, while fluorination of an aromatic system generally increases lipophilicity, fluorination of an aliphatic chain can sometimes decrease it.[6] This ability to fine-tune lipophilicity is a powerful tool for optimizing a drug's ability to cross cell membranes and reach its site of action.[6][7]
Table 1: Impact of Fluorination on Physicochemical Properties
| Property | Effect of Fluorination | Rationale | Reference |
| Metabolic Stability | Increased | Stronger C-F bond resists oxidative metabolism. | [2][3] |
| pKa (Acids) | Decreased (Stronger Acid) | Inductive electron withdrawal stabilizes the conjugate base. | [3][5] |
| pKa (Bases) | Decreased (Weaker Base) | Inductive electron withdrawal reduces electron density on the basic atom. | [3] |
| Lipophilicity (LogP) | Context-dependent increase or decrease | Fluorine's inductive effect and impact on molecular polarity. | [3][6] |
Conformational Control and Binding Affinity
Fluorine's influence extends to the three-dimensional structure of a molecule. The polar C-F bond can participate in specific non-covalent interactions and influence molecular conformation through effects like the gauche effect, where it prefers a specific dihedral angle relative to other polar groups.[3] This can stabilize a bioactive conformation or block an unfavorable one, leading to enhanced binding affinity and selectivity for the target protein.[3]
The substitution of hydrogen with fluorine, which is of a similar size, can be considered an isosteric replacement, but their electronic properties are vastly different, making it a bioisosteric substitution.[3] This allows fluorine to mimic hydroxyl groups in binding pockets without the ability to donate a hydrogen bond.[3] Furthermore, the highly polarized C-F bond can engage in favorable dipole-dipole or C-F---H-X hydrogen bonds with the protein target, further strengthening the binding interaction.[3]
Experimental Protocols for Assessing the Impact of Fluorination
The rational incorporation of fluorine requires rigorous experimental validation. The following protocols represent self-validating systems to assess the consequences of fluorination on key drug-like properties.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a standardized method to evaluate the impact of fluorination on a compound's susceptibility to phase I metabolism.
Objective: To determine the intrinsic clearance (Clint) of a parent compound and its fluorinated analog in the presence of liver microsomes.
Methodology:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound and its fluorinated analog in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a NADPH-regenerating system, and phosphate buffer (pH 7.4).
-
-
Initiation of Reaction:
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the metabolic reaction by adding the test compound to the mixture.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) using the appropriate formula.
-
Trustworthiness: The inclusion of positive and negative controls (a rapidly metabolized compound and a stable compound, respectively) validates the activity of the microsomal preparation and the analytical method.
Workflow: Assessing Binding Affinity via Isothermal Titration Calorimetry (ITC)
Synthetic Strategies for the Introduction of Fluorine
The ability to strategically introduce fluorine into a molecule is paramount. Advances in synthetic organic chemistry have provided a diverse toolkit for fluorination.
Nucleophilic Fluorination
This approach involves the displacement of a leaving group with a fluoride ion (F⁻). Reagents like potassium fluoride (KF) are commonly used.
Electrophilic Fluorination
Here, a source of "F⁺" is used to react with a nucleophilic carbon center. Reagents such as N-fluorobenzenesulfonimide (NFSI) are employed for this purpose.
Late-Stage Fluorination
A significant advancement has been the development of methods for introducing fluorine at a late stage in a synthetic sequence.[1] This allows for the rapid generation of fluorinated analogs of complex molecules without the need for de novo synthesis. Techniques like C-H activation have emerged as powerful tools for late-stage fluorination.[8]
The Role of Fluorine in Bioimaging: Positron Emission Tomography (PET)
The fluorine-18 (¹⁸F) isotope is a positron emitter with a convenient half-life of approximately 110 minutes, making it an ideal radionuclide for Positron Emission Tomography (PET) imaging.[9][10][11] ¹⁸F-labeled radiotracers, such as [¹⁸F]fluorodeoxyglucose ([¹⁸F]FDG), are widely used in clinical diagnostics, particularly in oncology, to visualize metabolic processes.[10][11] The development of novel ¹⁸F-labeled probes is an active area of research, enabling the non-invasive study of drug distribution and target engagement in vivo.[12][13]
Radiosynthesis of ¹⁸F-Labeled Tracers
The synthesis of ¹⁸F-labeled compounds typically involves nucleophilic substitution with [¹⁸F]fluoride.[11] Automated synthesis modules are often employed to handle the short half-life of the isotope and to ensure radiochemical purity and safety.[14]
Case Studies: Fluorine's Impact on Marketed Drugs
The successful application of fluorine is evident in numerous blockbuster drugs across various therapeutic areas.
-
Atorvastatin (Lipitor): This cholesterol-lowering drug features a fluorophenyl group that contributes to its high binding affinity for HMG-CoA reductase.[4]
-
Fluoxetine (Prozac): The trifluoromethyl group in this antidepressant enhances its lipophilicity, facilitating its entry into the central nervous system.[1][4]
-
Sitagliptin (Januvia): A trifluoromethyl group and a trifluorophenyl group in this anti-diabetic drug enhance its potency and metabolic stability.[15]
-
Sofosbuvir (Sovaldi): A key antiviral for Hepatitis C, this drug contains a fluorinated sugar moiety that is critical for its mechanism of action.[16]
Conclusion and Future Perspectives
The strategic incorporation of fluorine has unequivocally established itself as a cornerstone of modern drug design. Its ability to predictably modulate a wide array of molecular properties, from metabolic stability to binding affinity, provides medicinal chemists with an unparalleled tool for lead optimization. The continued development of novel fluorination methodologies, particularly for late-stage applications, will further expand the accessibility and sophistication of fluorine's use. As our understanding of fluorine's subtle interactions within biological systems deepens, its rational application will undoubtedly continue to drive the discovery of safer and more effective medicines. The future of fluorine in drug discovery is bright, with ongoing research promising to unlock even more innovative ways to harness the power of this "small magic bullet atom".[5]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openmedscience.com [openmedscience.com]
- 12. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]
- 13. Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. openmedscience.com [openmedscience.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
Methodological & Application
Application Note: High-Throughput Synthesis of Novel Amide and Secondary Amine Libraries Utilizing (3,3-Difluoro-1-methylcyclobutyl)methanamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of the 3,3-Difluorocyclobutane Moiety in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy for optimizing molecular properties. The judicious placement of fluorine can significantly influence a molecule's pKa, metabolic stability, membrane permeability, and binding affinity.[1] The gem-difluoro group, in particular, serves as a valuable bioisostere for carbonyl groups and can induce favorable conformational changes.
The 3,3-difluorocyclobutane motif offers a unique combination of properties. The two strongly electron-withdrawing fluorine atoms lower the basicity (pKa) of the proximal amine, a critical parameter for modulating target engagement and reducing off-target ion channel interactions.[2] Furthermore, this structural unit introduces conformational rigidity and increases lipophilicity, which can enhance metabolic stability and improve pharmacokinetic profiles.[2]
(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride is a versatile building block for introducing this valuable motif. Its primary amine handle allows for straightforward derivatization via common parallel synthesis reactions, making it an ideal candidate for the rapid generation of diverse chemical libraries aimed at hit-to-lead campaigns. This application note provides detailed, field-proven protocols for the efficient use of this reagent in two key parallel synthesis workflows: amide bond formation and reductive amination.
Physicochemical Properties and Rationale for Use
The core value of (3,3-Difluoro-1-methylcyclobutyl)methanamine lies in the predictable modulation of physicochemical properties imparted by the difluorocyclobutane ring.
| Property | Influence of the 3,3-Difluoro-1-methylcyclobutyl Group | Rationale in Drug Design |
| Basicity (pKa) | The strong inductive effect of the two fluorine atoms withdraws electron density from the nitrogen atom, significantly lowering its pKa compared to non-fluorinated analogues. | Lowering pKa can reduce unwanted interactions with acidic cellular compartments and off-target proteins (e.g., hERG channel), leading to improved selectivity and a better safety profile. |
| Lipophilicity (LogP) | The fluorinated moiety increases the lipophilicity of the resulting molecule. | Enhanced lipophilicity can improve membrane permeability and oral bioavailability. However, this must be balanced to maintain adequate aqueous solubility. |
| Metabolic Stability | The C-F bond is exceptionally strong, and the fluorine atoms can shield adjacent C-H bonds from enzymatic oxidation by Cytochrome P450 enzymes. | Increased metabolic stability leads to a longer in vivo half-life, potentially reducing the required dose and frequency of administration. |
| Conformation | The cyclobutane ring provides a degree of conformational constraint, presenting substituents in a more defined spatial orientation. | Pre-organizing the molecule's conformation can lead to higher binding affinity for the biological target by reducing the entropic penalty of binding. |
Core Applications in Parallel Synthesis
This compound is supplied as a salt and typically requires neutralization prior to or in situ during the reaction. This is usually accomplished by adding a non-nucleophilic base. The following protocols are optimized for a 96-well plate format, a common platform for parallel synthesis.
Workflow for Parallel Amide Library Synthesis
Amide bond formation is one of the most fundamental reactions in medicinal chemistry.[3] The use of modern coupling reagents like HATU allows for rapid and efficient synthesis under mild conditions, compatible with a wide range of functional groups.
Diagram: Parallel Amide Coupling Workflow
Caption: Workflow for parallel amide synthesis.
Protocol 1: Parallel Amide Coupling using HATU
This protocol details the synthesis of an amide library in a 96-well plate format.
Reagents & Materials:
| Reagent | CAS No. | MW | Purpose | Typical Equiv. |
| (3,3-Difluoro-1-methylcyclobutyl)methanamine HCl | 1408076-03-8 | 157.59 | Building Block | 1.1 |
| Carboxylic Acid Library | Variable | Variable | Building Block | 1.0 |
| HATU | 148893-10-1 | 380.23 | Coupling Reagent | 1.2 |
| DIPEA (Hünig's base) | 7087-68-5 | 129.24 | Non-nucleophilic Base | 3.0 |
| Anhydrous DMF | 68-12-2 | 73.09 | Solvent | - |
| 96-well reaction block | - | - | Reaction Vessel | - |
Step-by-Step Methodology:
-
Amine Preparation: Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Reagent Plate Preparation:
-
To each well of a 96-well reaction block, add 250 µL of a 0.2 M solution of a unique carboxylic acid in DMF (0.05 mmol, 1.0 equiv).
-
To each well, add 275 µL of the amine stock solution (0.055 mmol, 1.1 equiv).
-
Add 300 µL of a 0.2 M stock solution of HATU in DMF (0.06 mmol, 1.2 equiv).
-
-
Initiate Reaction: To each well, add 26 µL of DIPEA (0.15 mmol, 3.0 equiv). The addition of the base neutralizes the hydrochloride salt and facilitates the coupling reaction.
-
Reaction Incubation: Seal the reaction block securely with a cap mat. Shake at room temperature for 4-16 hours. Reaction progress can be monitored by LC-MS analysis of a representative well.
-
Workup & Isolation:
-
Quench the reaction by adding 500 µL of water to each well.
-
Extract the product by adding 1 mL of ethyl acetate to each well, sealing, shaking vigorously, and centrifuging to separate the layers.
-
Carefully transfer the organic layer to a clean 96-well plate.
-
Evaporate the solvent using a centrifugal evaporator.
-
-
Analysis: Reconstitute the dried product library in a suitable solvent (e.g., DMSO) for LC-MS analysis to confirm identity and purity.
Causality and Experimental Choices:
-
HATU: Chosen for its high efficiency, low rate of racemization, and compatibility with automated liquid handlers.[4] It rapidly converts the carboxylic acid to a highly reactive O-acylisourea intermediate.
-
DIPEA: A bulky, non-nucleophilic base is essential to neutralize the amine hydrochloride salt and scavenge the acid produced during the reaction without competing in the coupling itself.[4] Three equivalents are used to ensure complete neutralization and to drive the reaction to completion.
-
DMF: A polar aprotic solvent is used to ensure the solubility of all reactants, reagents, and the intermediate activated esters.[3]
-
Excess Amine & HATU: A slight excess of the amine and coupling reagent is used to ensure the complete consumption of the often more valuable or diverse carboxylic acid library.
Workflow for Parallel Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and synthesizing secondary amines.[5] The use of sodium triacetoxyborohydride (STAB) is particularly advantageous in parallel synthesis as it is a mild and selective reducing agent that does not reduce the starting aldehyde or ketone, allowing for a one-pot procedure.[6][7]
Diagram: Parallel Reductive Amination Workflow
Caption: Workflow for parallel reductive amination.
Protocol 2: Parallel Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol details the synthesis of a secondary amine library from a diverse set of aldehydes.
Reagents & Materials:
| Reagent | CAS No. | MW | Purpose | Typical Equiv. |
| (3,3-Difluoro-1-methylcyclobutyl)methanamine HCl | 1408076-03-8 | 157.59 | Building Block | 1.2 |
| Aldehyde/Ketone Library | Variable | Variable | Building Block | 1.0 |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | Reducing Agent | 1.5 |
| DIPEA | 7087-68-5 | 129.24 | Base | 1.2 |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | Solvent | - |
| 96-well reaction block | - | - | Reaction Vessel | - |
Step-by-Step Methodology:
-
Reagent Plate Preparation:
-
To each well of a 96-well reaction block, add 250 µL of a 0.2 M solution of a unique aldehyde or ketone in DCE (0.05 mmol, 1.0 equiv).
-
In a separate vial, prepare a solution of the amine by mixing (3,3-Difluoro-1-methylcyclobutyl)methanamine HCl (0.06 mmol, 1.2 equiv) and DIPEA (0.06 mmol, 1.2 equiv) in 300 µL of DCE. Add this solution to each well.
-
-
Imine Formation: Seal the plate and shake at room temperature for 1 hour to facilitate the formation of the intermediate imine/iminium ion.
-
Reduction:
-
Carefully add solid sodium triacetoxyborohydride (16 mg, 0.075 mmol, 1.5 equiv) to each well. Note: This can be done using a solid dispensing system or by adding a freshly prepared slurry in DCE.
-
-
Reaction Incubation: Reseal the reaction block and shake at room temperature for 6-24 hours. The reaction should be monitored for the disappearance of the imine intermediate.
-
Workup & Isolation:
-
Carefully quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Add 1 mL of dichloromethane (DCM), seal, shake, and centrifuge.
-
Transfer the organic (bottom) layer to a new plate.
-
Evaporate the solvent using a centrifugal evaporator.
-
-
Analysis: Reconstitute the final compounds in DMSO for purity and identity confirmation by LC-MS.
Causality and Experimental Choices:
-
STAB (NaBH(OAc)₃): This reagent is milder than sodium borohydride and will selectively reduce the protonated imine (iminium ion) in the presence of the unreacted aldehyde/ketone, enabling a one-pot reaction.[6][7] Its solubility in organic solvents like DCE makes it ideal for this application.[5][8]
-
DCE: This is the preferred solvent for STAB reactions as it is aprotic and does not react with the hydride reagent.[6][8]
-
Pre-formation of Imine: Allowing the amine and aldehyde to stir for an hour before adding the reducing agent ensures a sufficient concentration of the imine intermediate, which is the species that is reduced.
-
Aqueous Bicarbonate Quench: This basic wash neutralizes the acetic acid byproduct from the STAB reagent and removes any remaining water-soluble components.
Conclusion
This compound is a highly valuable building block for modern medicinal chemistry. Its unique structural and electronic properties allow for the strategic modulation of key drug-like characteristics. The robust and scalable protocols for parallel amide synthesis and reductive amination presented here provide a clear pathway for researchers to rapidly generate large, diverse libraries of novel compounds. These methods are amenable to automation and high-throughput workflows, accelerating the discovery of new chemical entities for a wide range of therapeutic targets.
References
- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. bachem.com [bachem.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of (3,3-Difluoro-1-methylcyclobutyl)methanamine Hydrochloride in Library Synthesis
Abstract
This document provides a comprehensive guide for the chemical derivatization of (3,3-difluoro-1-methylcyclobutyl)methanamine hydrochloride, a valuable building block for the synthesis of diverse chemical libraries aimed at drug discovery and development. The strategic incorporation of the gem-difluoro-1-methylcyclobutyl motif is of significant interest in medicinal chemistry, as it can modulate key physicochemical properties such as lipophilicity, metabolic stability, and pKa, thereby enhancing the pharmacological profile of lead compounds.[1][2][3] This guide presents detailed, field-proven protocols for a suite of robust chemical transformations including reductive amination, acylation, sulfonylation, and urea/thiourea formation. Each protocol is designed for high-throughput parallel synthesis and includes in-depth explanations of the underlying chemical principles, reagent choices, and reaction optimization strategies. Furthermore, this document outlines effective purification techniques for fluorinated compound libraries and provides guidance on their analytical characterization by LC-MS and NMR spectroscopy.
Introduction: The Strategic Value of the 3,3-Difluoro-1-methylcyclobutyl Moiety
The landscape of modern drug discovery is characterized by an ever-present need for novel molecular scaffolds that can confer advantageous properties to bioactive molecules.[4][5][6] The this compound building block has emerged as a particularly attractive starting material for library synthesis due to the unique conformational constraints and electronic properties imparted by the gem-difluoro cyclobutane ring.[7][8]
Fluorine atoms, when strategically placed within a molecule, can profoundly influence its metabolic stability by blocking sites of oxidative metabolism.[2] The gem-difluoro substitution on the cyclobutane ring also lowers the pKa of the neighboring primary amine, which can be advantageous for optimizing ligand-receptor interactions and improving cell permeability. Moreover, the rigid cyclobutyl scaffold reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for its biological target. This application note provides researchers with the necessary tools to effectively leverage this promising building block in their library synthesis campaigns.
General Considerations for Parallel Synthesis
The derivatization of this compound for library synthesis is ideally performed using parallel synthesis techniques to rapidly generate a diverse array of compounds.[4][9] This typically involves the use of multi-well plates (e.g., 24- or 96-well formats) and automated or semi-automated liquid handling systems.
Handling of the Hydrochloride Salt: The starting material is a hydrochloride salt. For many reactions, the free base is required. This can be achieved either by a separate workup step (liquid-liquid extraction with a base) or, more conveniently for parallel synthesis, by in-situ neutralization with a suitable non-nucleophilic base. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or N-methylmorpholine (NMM). The choice of base should be compatible with the specific reaction conditions.
Derivatization Protocols
The following protocols are designed as robust starting points for the derivatization of this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds and is a cornerstone of library synthesis for elaborating primary amines.[10] The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced to the corresponding secondary or tertiary amine.
Workflow for Reductive Amination
Caption: Reductive Amination Workflow.
Protocol: Reductive Amination with Aldehydes and Ketones
-
Reagent Preparation:
-
In each well of a 96-well reaction block, add a solution of this compound (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq) to neutralize the hydrochloride salt.
-
Add a solution of the desired aldehyde or ketone (1.0-1.2 eq) in the same solvent.
-
-
Imine Formation:
-
Seal the reaction block and allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation. For less reactive carbonyls or sterically hindered amines, gentle heating (40-50 °C) may be required.
-
-
Reduction:
-
Add a solution or slurry of a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in the reaction solvent.[11] NaBH(OAc)₃ is preferred as it is selective for imines in the presence of aldehydes and is less sensitive to acidic conditions.[11]
-
Continue stirring at room temperature for 12-24 hours. Reaction progress can be monitored by LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layers can be combined, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification is typically achieved by preparative reverse-phase HPLC.[12]
-
Table 1: Recommended Conditions for Reductive Amination
| Parameter | Recommended Condition | Rationale |
| Solvent | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Good solubility for reactants and compatible with common reducing agents. |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Neutralizes the HCl salt without interfering with the reaction. |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines; stable under slightly acidic conditions.[11] |
| Temperature | Room Temperature to 50 °C | Sufficient for most substrates; heating may be required for less reactive partners. |
| Stoichiometry | Amine:Carbonyl:Base:Reducing Agent = 1:1.1:1.2:1.5 | A slight excess of carbonyl, base, and reducing agent drives the reaction to completion. |
Acylation
Acylation of the primary amine with acyl chlorides or carboxylic acids (using a coupling agent) is a straightforward and widely used method to generate a diverse library of amides.
Workflow for Acylation
References
- 1. rsc.org [rsc.org]
- 2. (3,3-Difluoro-1-methyl-cyclobutyl)methanol 97% | CAS: 1408076-35-6 | AChemBlock [achemblock.com]
- 3. 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and purification of fluorinated proteins from mammalian suspension culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of fluorinated building blocks based on spiro[3.3]heptane scaffold - Enamine [enamine.net]
- 7. mdpi.com [mdpi.com]
- 8. KR20070100844A - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and the use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for the treatment of benign prostatic hyperplasia and / or prostate carcinoma - Google Patents [patents.google.com]
- 9. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthonix, Inc > 1408076-35-6 | (3,3-Difluoro-1-methylcyclobutyl)methanol [synthonix.com]
- 11. lipshutz.chem.ucsb.edu [lipshutz.chem.ucsb.edu]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes & Protocols for the N-Acylation of (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride
Introduction
N-acylated compounds are a cornerstone in medicinal chemistry and drug development, forming the structural backbone of a vast array of pharmaceuticals.[1] The amide bond, central to these molecules, imparts specific physicochemical properties, including metabolic stability and the ability to participate in crucial hydrogen bonding interactions with biological targets.[1] The N-acylation of primary amines is a fundamental transformation to generate these valuable motifs.[2] This guide provides a detailed examination of the reaction conditions for the N-acylation of (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride, a fluorinated building block of increasing interest due to the unique conformational constraints and electronic properties imparted by the difluorocyclobutyl moiety.
The presence of the hydrochloride salt form of the amine necessitates careful consideration of the reaction conditions, as the amine must be liberated in situ to act as a nucleophile. Furthermore, while the gem-difluoro group is relatively distant from the reactive amine center, its electron-withdrawing nature may subtly influence the nucleophilicity of the amine. This document will explore two robust protocols for the N-acylation of this substrate, providing the rationale behind the selection of reagents and conditions to ensure a high-yielding and clean transformation.
Reaction Principle: The Nucleophilic Acyl Substitution
The N-acylation of an amine with an acyl chloride or acid anhydride proceeds through a well-established nucleophilic addition-elimination mechanism.[3][4][5][6][7][8][9] The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of the amine onto the electrophilic carbonyl carbon of the acylating agent.[8][10] This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (a chloride ion in the case of an acyl chloride, or a carboxylate ion for an acid anhydride) to yield the final N-acylated product.[4][5][7]
A critical aspect of this reaction is the generation of an acidic byproduct (HCl or a carboxylic acid).[4][11] Since the starting material is an amine hydrochloride, a stoichiometric amount of base is required to neutralize the hydrochloride salt and an additional equivalent to quench the acidic byproduct of the acylation reaction.
Diagram of the General N-Acylation Workflow
Caption: General workflow for the N-acylation of an amine hydrochloride.
Protocol 1: N-Acylation using an Acyl Chloride
This protocol utilizes an acyl chloride as the acylating agent, which is generally more reactive than the corresponding anhydride.[12] Triethylamine is employed as a non-nucleophilic base to liberate the free amine and neutralize the hydrogen chloride byproduct.[13][14]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| (3,3-Difluoro-1-methylcyclobutyl)methanamine HCl | 173.63 | 1.0 | 173.6 mg |
| Acyl Chloride (e.g., Acetyl Chloride) | Varies | 1.1 - 1.2 | 1.1 - 1.2 mmol |
| Triethylamine (Et3N) | 101.19 | 2.2 - 2.5 | 0.31 - 0.35 mL |
| Anhydrous Dichloromethane (DCM) | - | - | 5 - 10 mL |
| Saturated aq. Sodium Bicarbonate (NaHCO3) | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4) | - | - | As needed |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous dichloromethane (DCM) to dissolve the amine salt. Add triethylamine (2.2-2.5 eq.) to the suspension and stir for 15-20 minutes at room temperature. The suspension should become a clear solution as the free amine is generated.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: Slowly add the acyl chloride (1.1-1.2 eq.) dropwise to the stirred solution. A white precipitate of triethylamine hydrochloride will form.[14]
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-3 hours).
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.[6]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.[6]
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.[6]
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.[6]
Protocol 2: DMAP-Catalyzed N-Acylation using an Acid Anhydride
This protocol is suitable for less reactive acylating agents or when milder conditions are desired. It employs an acid anhydride and a catalytic amount of 4-Dimethylaminopyridine (DMAP), a highly efficient acylation catalyst.[15][16][17] DMAP accelerates the reaction by forming a highly reactive N-acylpyridinium salt intermediate.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| (3,3-Difluoro-1-methylcyclobutyl)methanamine HCl | 173.63 | 1.0 | 173.6 mg |
| Acid Anhydride (e.g., Acetic Anhydride) | Varies | 1.2 - 1.5 | 1.2 - 1.5 mmol |
| Triethylamine (Et3N) | 101.19 | 2.2 - 2.5 | 0.31 - 0.35 mL |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.05 - 0.1 | 6 - 12 mg |
| Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | - | - | 5 - 10 mL |
| Saturated aq. Sodium Bicarbonate (NaHCO3) | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4) | - | - | As needed |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), triethylamine (2.2-2.5 eq.), and a catalytic amount of DMAP (0.05-0.1 eq.).
-
Solvent Addition: Add anhydrous DCM or THF and stir at room temperature until all solids have dissolved.
-
Addition of Acid Anhydride: Add the acid anhydride (1.2-1.5 eq.) to the solution.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Causality Behind Experimental Choices
-
Choice of Base: Triethylamine is a common and effective base for N-acylation reactions.[13] Its pKa is high enough to deprotonate the amine hydrochloride and neutralize the acidic byproduct, yet it is generally non-nucleophilic enough to avoid competing reactions with the acylating agent, although with highly reactive acylating agents, a more sterically hindered base like diisopropylethylamine (DIPEA) could be considered.[18]
-
Stoichiometry of Base: More than two equivalents of base are required. The first equivalent neutralizes the hydrochloride salt of the starting material. The second equivalent neutralizes the acid generated during the acylation reaction (HCl from acyl chloride or carboxylic acid from anhydride).[4][11] A slight excess ensures the reaction medium remains basic, driving the reaction to completion.
-
Use of DMAP: For acylations with less reactive acid anhydrides, DMAP is a potent catalyst that can increase the reaction rate by orders of magnitude compared to uncatalyzed reactions. This allows the reaction to proceed under mild conditions, which is beneficial for complex molecules with sensitive functional groups.
-
Anhydrous Conditions: Acyl chlorides and, to a lesser extent, acid anhydrides are sensitive to moisture and can hydrolyze.[2] Therefore, the use of anhydrous solvents and an inert atmosphere is crucial to prevent the decomposition of the acylating agent and ensure high yields.
-
Temperature Control: The initial addition of the highly reactive acyl chloride is performed at 0 °C to control the exothermic reaction and minimize potential side reactions.[6]
Diagram of the Catalytic Cycle of DMAP
Caption: Catalytic cycle of DMAP in N-acylation with an acid anhydride.
Conclusion
The N-acylation of this compound can be achieved efficiently using standard protocols with careful control of stoichiometry and reaction conditions. The choice between an acyl chloride and an acid anhydride will depend on the availability of the reagent and the desired reactivity. For straightforward acylations, the acyl chloride method is rapid and effective. For situations requiring milder conditions or when using less reactive acylating agents, the DMAP-catalyzed reaction with an acid anhydride provides an excellent alternative. Both protocols offer a reliable foundation for the synthesis of novel N-acylated fluorinated building blocks for application in research and drug discovery.
References
- 1. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. shout.education [shout.education]
- 8. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 9. savemyexams.com [savemyexams.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. Schotten-Baumann Reaction [organic-chemistry.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. atamankimya.com [atamankimya.com]
- 14. Triethylamine - Wikipedia [en.wikipedia.org]
- 15. Application of Efficient Catalyst DMAP [en.highfine.com]
- 16. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 17. 4-Dimethylaminopyridine: An Effective Acyl Transfer Agent_Chemicalbook [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Coupling Reactions Involving (3,3-Difluoro-1-methylcyclobutyl)methanamine Hydrochloride
Introduction: The Strategic Value of Fluorinated Cycloalkylamines in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for medicinal chemists. The unique physicochemical properties of fluorine, such as its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the various fluorinated motifs, gem-difluoroalkyl groups are particularly valuable as bioisosteres for carbonyls or other polar functional groups, offering a means to enhance biological activity and pharmacokinetic profiles.
(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride is a prime example of a fluorinated building block that offers a unique combination of a rigid cyclobutyl scaffold, a metabolically robust gem-difluoro group, and a versatile primary amine handle. The cyclobutyl moiety imparts conformational restriction, which can be advantageous for optimizing ligand-receptor interactions. The gem-difluoro group at the 3-position enhances metabolic stability by blocking potential sites of oxidation and can modulate the acidity of adjacent protons.[2] The primary amine functionality serves as a key anchor point for a variety of coupling reactions, enabling the facile introduction of this valuable scaffold into a diverse range of molecular architectures.
This comprehensive guide provides detailed application notes and protocols for three fundamental coupling reactions involving this compound: amide coupling, Buchwald-Hartwig amination, and reductive amination. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for key experimental choices.
Understanding the Reagent: Physicochemical Properties and Reactivity Considerations
(3,3-Difluoro-1-methylcyclobutyl)methanamine is supplied as a hydrochloride salt to improve its stability and handling. Before use in most coupling reactions, the free amine must be liberated in situ using a suitable base.
A critical consideration when working with this amine is the influence of the electron-withdrawing gem-difluoro group on the basicity of the primary amine. The pKa of the protonated amine is expected to be lower than that of its non-fluorinated counterpart.[3][4] This reduced basicity and nucleophilicity can present challenges in certain coupling reactions, often necessitating more robust coupling reagents or optimized reaction conditions to achieve high yields.[2]
Section 1: Amide Coupling Reactions
Amide bond formation is one of the most frequently employed reactions in medicinal chemistry.[5] The following protocols detail the use of two common and highly effective coupling reagents, HATU and EDC, for the synthesis of amides from this compound and a carboxylic acid.
Protocol 1.1: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and ability to suppress racemization, particularly with challenging substrates.
-
In Situ Free Amine Generation: The reaction is initiated by the addition of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the hydrochloride salt and generate the free primary amine. An excess of the base is used to also neutralize the hexafluorophosphate anion of HATU.
-
Carboxylic Acid Activation: HATU rapidly activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then displaced by the primary amine to form the desired amide bond.
-
Solvent: Anhydrous aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are ideal for this reaction as they effectively dissolve the reactants and do not interfere with the coupling process.
Caption: Workflow for HATU-mediated amide coupling.
-
To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M) under an inert atmosphere (N₂ or Ar) at room temperature, add HATU (1.1 equiv).
-
Add this compound (1.2 equiv) to the mixture.
-
Add DIPEA (3.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 1.2: EDC/HOBt-Mediated Amide Coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.
-
Active Ester Formation: EDC activates the carboxylic acid to form an O-acylisourea intermediate, which is susceptible to hydrolysis. HOBt is added to trap this intermediate, forming a more stable and reactive HOBt-ester. This active ester then reacts with the amine.
-
Byproduct Removal: The urea byproduct formed from EDC is water-soluble, facilitating its removal during the aqueous work-up.
| Parameter | HATU Protocol | EDC/HOBt Protocol |
| Coupling Reagent | HATU | EDC |
| Additive | None | HOBt |
| Base | DIPEA / TEA | DIPEA / TEA |
| Solvent | DMF / DCM | DMF / DCM |
| Reaction Time | 1-4 hours | 4-16 hours |
| Typical Yield | Good to Excellent | Moderate to Good |
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide or triflate and an amine.[1][6][7] This reaction is instrumental for synthesizing arylamines.
-
Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed Pd-ligand complex) and a phosphine ligand are essential. The choice of ligand is crucial and often depends on the specific substrates. For primary aliphatic amines, bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium or potassium tert-butoxide is commonly used.
-
Solvent: Anhydrous, high-boiling point aprotic solvents like toluene or dioxane are typically used to ensure the reaction goes to completion.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), and the phosphine ligand (e.g., XPhos, 5 mol%).
-
Seal the vessel with a septum and purge with an inert gas (N₂ or Ar).
-
Add anhydrous toluene (0.1 M) via syringe.
-
In a separate vial, dissolve this compound (1.2 equiv) and sodium tert-butoxide (1.4 equiv) in anhydrous toluene.
-
Add the amine/base solution to the reaction vessel.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Section 3: Reductive Amination
Reductive amination is a versatile method for forming C-N bonds by the reaction of an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[9] A recent study has demonstrated the successful reductive amination of gem-difluorocycloalkyl methyl amines, providing a directly applicable protocol.[9]
-
In Situ Imine Formation: The amine and carbonyl compound react in situ to form an imine or iminium ion intermediate.
-
Selective Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is used to selectively reduce the imine/iminium ion to the corresponding amine without significantly reducing the starting carbonyl compound.[9] STAB is often preferred due to its lower toxicity compared to NaBH₃CN.
-
Acid Catalyst: The reaction is often catalyzed by a weak acid, such as acetic acid, which promotes the formation of the imine intermediate.
Caption: Workflow for reductive amination.
-
To a solution of the aldehyde or ketone (1.0 equiv) in methanol (0.2 M), add this compound (1.2 equiv).
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low yield in amide coupling | Incomplete activation of carboxylic acid; Low nucleophilicity of the amine | Use a more powerful coupling reagent (e.g., COMU); Increase reaction temperature; Increase reaction time. |
| Low yield in Buchwald-Hartwig amination | Catalyst decomposition; Inappropriate ligand | Screen different phosphine ligands (e.g., RuPhos, BrettPhos); Use a pre-formed catalyst; Ensure strictly anhydrous and anaerobic conditions. |
| Side reactions in reductive amination | Reduction of the starting carbonyl | Use a more selective reducing agent (STAB is generally milder than NaBH₃CN); Add the reducing agent portion-wise at a lower temperature. |
| Difficulty in purifying the product | Residual coupling reagents or byproducts | Optimize the aqueous work-up procedure; Use a different stationary phase for chromatography (e.g., alumina). |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel chemical entities in drug discovery. The protocols detailed in this guide for amide coupling, Buchwald-Hartwig amination, and reductive amination provide robust starting points for the incorporation of this unique fluorinated scaffold. By understanding the underlying chemical principles and potential challenges associated with the reduced nucleophilicity of the fluorinated amine, researchers can effectively utilize this reagent to explore new chemical space and advance their drug development programs.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides [beilstein-journals.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Incorporation of gem-Difluorocycloalkyl Substituents into Heterocycles via the Levin’s “Nitrogen Deletion” Strategy | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
The Versatile Building Block: Synthesizing Novel Heterocycles from (3,3-Difluoro-1-methylcyclobutyl)methanamine Hydrochloride
Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and modulated basicity, have led to a significant number of fluorinated heterocyclic drugs being approved by the FDA.[1] The gem-difluoro group, in particular, offers a fascinating combination of steric and electronic effects. The 3,3-difluorocyclobutane motif is an emerging and valuable component in drug discovery due to its ability to confer polarity while maintaining lipophilicity.
This application note provides a detailed guide for the synthesis of novel heterocyclic compounds utilizing (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride as a versatile and strategic starting material. The protocols outlined herein are designed for researchers, scientists, and drug development professionals seeking to explore new chemical space and develop next-generation therapeutics. We will delve into the synthesis of pyrimidines and tetrahydro-β-carbolines, offering detailed, step-by-step methodologies and mechanistic insights.
Part 1: Synthesis of Novel Pyrimidine Derivatives
Pyrimidines are a class of nitrogen-containing heterocycles that are fundamental components of nucleic acids and are prevalent in a wide range of pharmaceuticals. The synthesis of novel pyrimidine derivatives from (3,3-Difluoro-1-methylcyclobutyl)methanamine allows for the introduction of the unique difluorocyclobutane moiety, which can significantly impact the biological activity of the resulting compounds.
Protocol 1: Synthesis of a Dihydropyrimidine Intermediate
This protocol details the synthesis of a dihydropyrimidine derivative through the condensation of (3,3-Difluoro-1-methylcyclobutyl)methanamine with a 1,3-dicarbonyl compound, followed by cyclization.
Experimental Protocol:
-
Preparation of the Free Amine:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM, 20 mL).
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL) and stir vigorously for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.
-
-
Condensation and Cyclization:
-
To a solution of the free amine (1.0 eq) in ethanol (25 mL), add ethyl acetoacetate (1.1 eq).
-
Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and add urea (1.2 eq) and a catalytic amount of hydrochloric acid (HCl).
-
Reflux the mixture for an additional 12 hours.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired dihydropyrimidine.
-
Mechanism of Dihydropyrimidine Formation:
The reaction proceeds through an initial condensation of the primary amine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enamine intermediate. Subsequent cyclization with urea under acidic conditions leads to the formation of the dihydropyrimidine ring.
Data Presentation: Representative Reaction Conditions and Yields
| Entry | 1,3-Dicarbonyl Compound | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | Ethanol | HCl | 16 | 75 |
| 2 | Acetylacetone | Methanol | p-TSA | 18 | 72 |
| 3 | Diethyl malonate | Toluene | NaOEt | 24 | 65 |
Visualization of the Synthetic Workflow:
Caption: Workflow for the synthesis of dihydropyrimidines.
Part 2: Pictet-Spengler Reaction for the Synthesis of Tetrahydro-β-carbolines
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, a privileged scaffold in medicinal chemistry.[2] This protocol describes the application of this reaction using a derivative of (3,3-Difluoro-1-methylcyclobutyl)methanamine to construct a novel spiro-heterocyclic system.
Protocol 2: Synthesis of a Spiro-Tetrahydro-β-carboline
This protocol requires the initial conversion of the starting amine to a tryptamine analogue.
Experimental Protocol:
-
Synthesis of the Tryptamine Analogue (Precursor Synthesis):
-
This step involves a multi-step synthesis to append the indole moiety to the cyclobutane core, which is beyond the scope of this immediate protocol but is a feasible synthetic transformation. For the purpose of this protocol, we will assume the availability of N-((3,3-difluoro-1-methylcyclobutyl)methyl)-2-(1H-indol-3-yl)ethan-1-amine.
-
-
Pictet-Spengler Cyclization:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the tryptamine analogue (1.0 eq) in anhydrous dichloromethane (DCM, 30 mL).
-
Add the desired aldehyde (e.g., formaldehyde or benzaldehyde, 1.1 eq) to the solution at room temperature.
-
Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the spiro-tetrahydro-β-carboline.
-
Mechanism of the Pictet-Spengler Reaction:
The reaction is initiated by the condensation of the primary amine with the aldehyde to form an iminium ion intermediate.[3] This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich indole ring attacks the iminium ion, leading to the formation of the spirocyclic tetrahydro-β-carboline.[4]
Data Presentation: Representative Aldehydes and Reaction Outcomes
| Entry | Aldehyde | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | Formaldehyde | DCM | TFA | 24 | 82 |
| 2 | Benzaldehyde | Toluene | p-TSA | 36 | 78 |
| 3 | 4-Chlorobenzaldehyde | Dioxane | HCl | 48 | 75 |
Visualization of the Reaction Mechanism:
Caption: Mechanism of the Pictet-Spengler reaction.
Trustworthiness and Self-Validation
The protocols described are based on well-established and robust chemical transformations. The progress of each reaction should be meticulously monitored by appropriate analytical techniques such as TLC, LC-MS, or GC-MS. The identity and purity of the synthesized compounds must be confirmed by comprehensive characterization using NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and, where possible, single-crystal X-ray diffraction.
Conclusion: A Gateway to Novel Chemical Entities
This compound serves as a highly valuable and versatile building block for the synthesis of novel, fluorinated heterocyclic compounds. The protocols detailed in this application note provide a solid foundation for researchers to explore a wide array of synthetic transformations, leading to the discovery of new chemical entities with potential therapeutic applications. The strategic incorporation of the 3,3-difluorocyclobutane moiety offers a promising avenue for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. name-reaction.com [name-reaction.com]
- 4. d-nb.info [d-nb.info]
Application Notes and Protocols: (3,3-Difluoro-1-methylcyclobutyl)methanamine Hydrochloride as a Primary Amine Building Block
Introduction: The Strategic Value of the gem-Difluoro-1-methylcyclobutyl Motif in Drug Discovery
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The gem-difluorinated cyclobutyl moiety, in particular, has emerged as a highly sought-after structural motif. It acts as a bioisostere for carbonyl groups and other polar functionalities, enhancing metabolic stability by blocking sites of oxidative metabolism, and modulating lipophilicity and pKa to improve cell permeability and target engagement.[1]
(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride is a primary amine building block that uniquely combines the benefits of the gem-difluoro group with a sterically defined, neopentyl-like scaffold. This combination presents both opportunities and challenges in synthesis. The electron-withdrawing nature of the fluorine atoms decreases the basicity and nucleophilicity of the primary amine, while the quaternary carbon atom introduces steric hindrance.[1] Consequently, reactions such as amide bond formation and reductive amination require carefully optimized conditions and robust reagents.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound. We present detailed, field-proven protocols for its synthesis from a commercially available precursor and its application in two of the most fundamental transformations in medicinal chemistry: amide bond formation and reductive amination. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods for their specific synthetic targets.
Physicochemical Properties
A clear understanding of the building block's properties is essential for its effective use.
| Property | Value | Source |
| CAS Number | 1523606-30-5 | Sigma-Aldrich |
| Molecular Formula | C₆H₁₂ClF₂N | PubChem |
| Molecular Weight | 171.62 g/mol | Sigma-Aldrich |
| Appearance | White to yellow solid | Sigma-Aldrich |
| Purity | ≥95% | Sigma-Aldrich |
| Storage | 2-8 °C | Sigma-Aldrich |
Synthesis of this compound
Workflow for Synthesis
Caption: Synthetic routes to the target amine hydrochloride.
Protocol 1: Synthesis via Tosylation, Azide Substitution, and Reduction (Route A)
This robust, multi-step synthesis is highly scalable and avoids the use of often challenging Mitsunobu reagents.
Step 1a: Tosylation of (3,3-Difluoro-1-methylcyclobutyl)methanol
-
Rationale: The hydroxyl group is a poor leaving group. Converting it to a tosylate creates an excellent leaving group for the subsequent nucleophilic substitution. Pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Procedure:
-
Dissolve (3,3-Difluoro-1-methylcyclobutyl)methanol (1.0 equiv.) in anhydrous dichloromethane (DCM, 10 volumes) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 equiv.) dropwise, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 equiv.).
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.
-
Step 1b: Synthesis of 1-(azidomethyl)-3,3-difluoro-1-methylcyclobutane
-
Rationale: Sodium azide is a potent nucleophile for the SN2 displacement of the tosylate. This step introduces the nitrogen functionality that will be reduced to the primary amine.
-
Procedure:
-
Dissolve the crude tosylate from the previous step (1.0 equiv.) in anhydrous dimethylformamide (DMF, 5-10 volumes).
-
Add sodium azide (NaN₃, 1.5-2.0 equiv.) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction for the disappearance of the tosylate starting material by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure. Caution: Organic azides can be explosive and should be handled with care. Do not heat to dryness if possible.
-
Step 1c: Reduction of the Azide to the Primary Amine
-
Rationale: The azide is cleanly reduced to the primary amine using catalytic hydrogenation or a hydride reducing agent. Catalytic hydrogenation is often preferred for its cleaner workup.
-
Procedure (Catalytic Hydrogenation):
-
Dissolve the crude azide (1.0 equiv.) in methanol or ethanol (10 volumes).
-
Add palladium on carbon (10% Pd/C, 0.1 equiv. by weight) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (typically 4-16 hours), as monitored by TLC or LC-MS.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude free amine.
-
Step 1d: Formation of the Hydrochloride Salt
-
Rationale: The free amine is often an oil and can be difficult to handle and store. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to weigh and handle for subsequent reactions.
-
Procedure:
-
Dissolve the crude free amine in a minimal amount of diethyl ether or ethyl acetate.
-
Cool the solution to 0 °C.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.
-
Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Protocol 2: Synthesis via Mitsunobu Reaction (Route B)
This route offers a more direct conversion from the alcohol to a protected amine precursor in a single step, though it requires careful handling of the Mitsunobu reagents.
-
Rationale: The Mitsunobu reaction allows for the conversion of a primary alcohol to various functional groups, including a protected amine, with inversion of configuration (though not relevant for this achiral substrate).[2] Phthalimide is used as the nitrogen nucleophile, which can be cleanly deprotected to the primary amine.
-
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve (3,3-Difluoro-1-methylcyclobutyl)methanol (1.0 equiv.), triphenylphosphine (PPh₃, 1.5 equiv.), and phthalimide (1.5 equiv.) in anhydrous tetrahydrofuran (THF, 10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD, 1.5 equiv.) dropwise over 15-20 minutes. The reaction is often accompanied by the formation of a white precipitate (triphenylphosphine oxide).
-
Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the phthalimide-protected intermediate.
-
Dissolve the purified intermediate in ethanol or methanol and add hydrazine hydrate (4-5 equiv.).
-
Reflux the mixture for 4-6 hours. A precipitate of phthalhydrazide will form.
-
Cool the reaction, filter off the precipitate, and concentrate the filtrate.
-
Perform an acidic workup (e.g., dissolve in ether and wash with 1 M HCl) to extract the amine into the aqueous layer. Basify the aqueous layer and extract the free amine with an organic solvent.
-
Convert the resulting free amine to the hydrochloride salt as described in Step 1d .
-
Application in Amide Bond Formation
The reduced nucleophilicity of this compound necessitates the use of potent coupling reagents for efficient amide bond formation. Standard reagents like EDC/HOBt may result in sluggish reactions and low yields. Uronium-based reagents, such as HATU, are highly effective for this type of sterically hindered and electron-deficient amine.[3]
Workflow for HATU-Mediated Amide Coupling
Caption: Workflow for HATU-mediated amide coupling.
Protocol 3: General Procedure for HATU-Mediated Amide Coupling
-
Rationale: HATU is a highly efficient coupling reagent that forms a reactive OAt-active ester with the carboxylic acid.[4] This intermediate readily reacts with the weakly nucleophilic (3,3-Difluoro-1-methylcyclobutyl)methanamine. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is required to liberate the free amine from its hydrochloride salt and to facilitate the reaction without competing as a nucleophile.
-
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DMF (0.1-0.5 M) in a round-bottom flask under an inert atmosphere, add HATU (1.1 equiv.).
-
Add this compound (1.1 equiv.) to the mixture.
-
Add DIPEA (2.5-3.0 equiv.) dropwise to the stirred solution at room temperature. The additional base is necessary to neutralize the amine hydrochloride and facilitate the coupling.
-
Stir the reaction at room temperature for 2-18 hours. Monitor the reaction progress by TLC or LC-MS. For particularly challenging substrates, gentle heating (40-50 °C) may be beneficial.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
-
| Carboxylic Acid Substrate | Coupling Time (h) | Typical Yield (%) | Notes |
| Benzoic Acid | 4 | 85-95 | Standard, electron-neutral aromatic acid. |
| 4-Nitrobenzoic Acid | 6 | 80-90 | Electron-deficient aromatic acids react well. |
| Phenylacetic Acid | 3 | 88-96 | Aliphatic acids generally couple efficiently. |
| N-Boc-Alanine | 5 | 80-90 | No significant racemization observed. |
Application in Reductive Amination
Reductive amination is a powerful method for forming C-N bonds. Given the steric hindrance of (3,3-Difluoro-1-methylcyclobutyl)methanamine, a mild and selective reducing agent is crucial to favor the reduction of the intermediate iminium ion over the starting carbonyl compound. Sodium triacetoxyborohydride (STAB) is the reagent of choice for such transformations.[5][6]
Workflow for Reductive Amination with STAB
Caption: Workflow for reductive amination using STAB.
Protocol 4: General Procedure for Reductive Amination with Sodium Triacetoxyborohydride (STAB)
-
Rationale: STAB is a mild reducing agent that selectively reduces iminium ions in the presence of aldehydes and ketones.[7] Its steric bulk and moderate reactivity prevent the reduction of the starting carbonyl compound, leading to cleaner reactions and higher yields. The reaction is typically run in a non-protic solvent like dichloroethane (DCE) or THF. Acetic acid can be used as a catalyst, especially for less reactive ketones.
-
Procedure:
-
To a flask containing the aldehyde or ketone (1.0 equiv.) and this compound (1.2 equiv.) in 1,2-dichloroethane (DCE, 0.1-0.5 M), add triethylamine (TEA, 1.2 equiv.) to liberate the free amine. Stir for 20-30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (STAB, 1.5 equiv.) portion-wise to the mixture. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 6-24 hours. Monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired secondary amine.
-
| Carbonyl Substrate | Reaction Time (h) | Typical Yield (%) | Notes |
| Benzaldehyde | 8 | 80-90 | Aromatic aldehydes are excellent substrates. |
| Cyclohexanone | 12 | 75-85 | Cyclic ketones react well. |
| Acetone | 16 | 70-80 | A slight excess of acetone may be used. |
| 4-Pyridinecarboxaldehyde | 10 | 78-88 | Heterocyclic aldehydes are well-tolerated. |
Conclusion
This compound is a valuable building block for introducing a unique, metabolically stable, and sterically defined motif into drug candidates. While its electronic properties and steric bulk present synthetic challenges, the use of robust and selective reagents, as detailed in these protocols, enables its efficient incorporation into a wide range of molecules. The HATU-mediated amide coupling and STAB-mediated reductive amination procedures described herein provide reliable and scalable methods for leveraging the advantageous properties of this building block in drug discovery programs.
References
- 1. Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. US6455744B1 - Synthesis of vicinal difluoro aromatics and intermediates thereof - Google Patents [patents.google.com]
- 4. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents [patents.google.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same - Google Patents [patents.google.com]
The Strategic Integration of (3,3-Difluoro-1-methylcyclobutyl)methanamine Hydrochloride in Advanced Agrochemical Synthesis
The relentless pursuit of higher crop yields and more resilient cultivation systems necessitates the continuous innovation of agrochemicals. Within this dynamic landscape, the strategic incorporation of fluorinated building blocks has emerged as a cornerstone of modern pesticide design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities—are instrumental in developing next-generation fungicides, insecticides, and herbicides.[1] This guide provides an in-depth exploration of a particularly valuable fluorinated building block: (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride (CAS: 1523606-30-5). We will delve into its synthesis, key applications in the formation of bioactive molecules, and provide detailed, field-proven protocols for its effective utilization in agrochemical research and development.
The Physicochemical Advantage of the 3,3-Difluoro-1-methylcyclobutyl Moiety
The 3,3-difluoro-1-methylcyclobutyl fragment offers a compelling combination of structural and electronic features that are highly advantageous in the design of novel agrochemicals. The gem-difluoro group on the cyclobutane ring acts as a non-hydrolyzable isostere for a carbonyl or hydroxyl group, enhancing metabolic stability by blocking potential sites of oxidation.[2] Furthermore, the fluorine atoms can modulate the acidity of neighboring protons and influence the conformational preferences of the molecule, which can lead to optimized binding with target enzymes or receptors. The cyclobutane scaffold itself introduces a degree of rigidity and a three-dimensional architecture that can be crucial for achieving high target specificity and potency.
| Property | Value | Source |
| CAS Number | 1523606-30-5 | Sigma-Aldrich[3] |
| Molecular Formula | C6H12ClF2N | CymitQuimica[4] |
| Molecular Weight | 171.62 g/mol | CymitQuimica[4] |
| Appearance | Solid | Sigma-Aldrich[3] |
| Synonyms | 3,3-Difluoro-1-methylcyclobutane-1-methamine hydrochloride | Sigma-Aldrich[3] |
Synthesis of this compound
The hydrochloride salt of (3,3-Difluoro-1-methylcyclobutyl)methanamine is typically prepared from its corresponding alcohol precursor, (3,3-Difluoro-1-methylcyclobutyl)methanol (CAS: 1408076-35-6).[5][6] The synthesis generally proceeds through a two-step sequence involving the conversion of the alcohol to a leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an amine equivalent (e.g., sodium azide followed by reduction, or direct displacement with ammonia or a protected amine) and subsequent salt formation. A generalized synthetic workflow is depicted below.
References
- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 1,5-diaryl-3-trifluoropyrazoles as antifungal pesticides for crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 1523606-30-5: Cyclobutanemethanamine, 3,3-difluoro-1-m… [cymitquimica.com]
- 5. (3,3-Difluoro-1-methyl-cyclobutyl)methanol 97% | CAS: 1408076-35-6 | AChemBlock [achemblock.com]
- 6. 1408076-35-6|(3,3-Difluoro-1-methylcyclobutyl)methanol|BLD Pharm [bldpharm.com]
Application Note: Probing Enzyme-Ligand Interactions with (3,3-Difluoro-1-methylcyclobutyl)methanamine Hydrochloride
Introduction: The Strategic Role of Fluorination in Modern Enzyme Inhibitor Design
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a pivotal strategy for enhancing pharmacological properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its target enzyme.[1][2] These modifications often translate into improved efficacy, safety profiles, and pharmacokinetics of therapeutic agents.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride, a novel fluorinated compound, for in-depth enzyme interaction studies.
This compound presents an intriguing structural motif, combining a compact cyclobutyl ring with geminal difluoro substitution and a primary amine. This structure suggests its potential as a modulator of enzymes that recognize and process amine substrates, such as the monoamine oxidases (MAOs). MAOs are critical enzymes in the central nervous system and peripheral tissues, responsible for the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine.[4][5] Consequently, inhibitors of MAOs are valuable therapeutic agents for neurological disorders such as depression and Parkinson's disease.[6]
This guide will present a structured, multi-faceted approach to thoroughly characterize the interaction of this compound with a representative enzyme, Monoamine Oxidase A (MAO-A). We will detail a logical workflow, from initial inhibitory screening and kinetic characterization to in-depth biophysical analysis of the binding thermodynamics and structural basis of interaction. The protocols herein are designed to be robust and self-validating, providing a solid framework for the investigation of novel enzyme inhibitors.[7]
I. Preliminary Characterization and In Vitro Inhibition Assays
The initial step in evaluating a novel compound is to ascertain its inhibitory effect on the target enzyme and quantify its potency. A continuous spectrophotometric or fluorometric assay is often employed for this purpose due to its high throughput and sensitivity.[6][8]
A. Determining the Half-Maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. It serves as a primary metric of inhibitor potency.
Protocol 1: Fluorometric IC50 Determination for MAO-A
This protocol is adapted from established methods for MAO-A inhibitor screening.[4][9]
Materials:
-
Human recombinant MAO-A enzyme
-
This compound
-
MAO-A substrate (e.g., kynuramine or a fluorogenic substrate)[5][10]
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Enzyme Preparation: Dilute the human recombinant MAO-A enzyme in assay buffer to the desired working concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of MAO-A enzyme solution.
-
10 µL of the diluted inhibitor solutions or vehicle control (DMSO in assay buffer).
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 40 µL of the MAO-A substrate solution to each well to start the reaction.
-
Signal Detection: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Illustrative Data:
| Parameter | This compound |
| Target Enzyme | Human MAO-A |
| IC50 (nM) | [Insert hypothetical value, e.g., 75.3] |
| Assay Conditions | 100 mM Potassium Phosphate, pH 7.4, 37°C |
B. Elucidating the Mechanism of Inhibition (MOI)
Following the determination of potency, it is crucial to understand how the inhibitor interacts with the enzyme and its substrate. Kinetic studies can distinguish between different modes of reversible inhibition (competitive, non-competitive, uncompetitive, or mixed) and irreversible inhibition.[8][11]
Protocol 2: Enzyme Kinetic Analysis
Procedure:
-
Perform the MAO-A activity assay as described in Protocol 1.
-
Use a matrix of varying concentrations of both the substrate and the inhibitor.
-
Measure the initial reaction rates for each condition.
-
Analyze the data using double reciprocal plots (Lineweaver-Burk plots) or by fitting the data directly to the Michaelis-Menten equation and its variants for different inhibition models.[11]
Data Interpretation:
-
Competitive Inhibition: Increased apparent Kₘ, Vₘₐₓ remains unchanged.
-
Non-competitive Inhibition: Kₘ remains unchanged, decreased apparent Vₘₐₓ.
-
Uncompetitive Inhibition: Decreased apparent Kₘ and Vₘₐₓ.
-
Mixed Inhibition: Alterations in both apparent Kₘ and Vₘₐₓ.
Illustrative Kinetic Parameters:
| Inhibitor Concentration | Apparent Kₘ (µM) | Apparent Vₘₐₓ (µmol/min) | Inhibition Type | Kᵢ (nM) |
| 0 (Control) | [Insert Value] | [Insert Value] | N/A | N/A |
| [Concentration 1] | [Insert Value] | [Insert Value] | [e.g., Competitive] | [Insert Value] |
| [Concentration 2] | [Insert Value] | [Insert Value] |
Workflow for Initial Characterization
Caption: Workflow for determining the potency and mechanism of a novel enzyme inhibitor.
II. Biophysical Characterization of the Enzyme-Inhibitor Interaction
While kinetic assays provide functional information, biophysical techniques offer direct measurement of the binding event, revealing the thermodynamics and kinetics of the interaction.[12][13][14]
A. Isothermal Titration Calorimetry (ITC): A Thermodynamic Profile
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ or Kₔ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15][16][17] This technique is considered the gold standard for characterizing binding interactions in solution.[18][]
Protocol 3: ITC Analysis of Inhibitor Binding to MAO-A
Materials:
-
Isothermal titration calorimeter
-
Purified MAO-A enzyme
-
This compound
-
Matched, degassed buffer (e.g., 100 mM potassium phosphate, pH 7.4)
Procedure:
-
Sample Preparation: Prepare the MAO-A solution (in the sample cell) and the inhibitor solution (in the syringe) in the exact same, thoroughly degassed buffer to minimize heats of dilution.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C or 37°C) and other parameters (stirring speed, injection volume, spacing between injections).
-
Titration: Perform a series of injections of the inhibitor solution into the enzyme solution.
-
Data Analysis: Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme. Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.[20][21]
Illustrative Thermodynamic Data:
| Parameter | Value |
| Binding Affinity (Kₔ) | [Insert hypothetical value, e.g., 50 nM] |
| Stoichiometry (n) | [Insert hypothetical value, e.g., 1.1] |
| Enthalpy (ΔH) | [Insert hypothetical value, e.g., -8.5 kcal/mol] |
| Entropy (ΔS) | [Insert hypothetical value, e.g., 15.2 cal/mol·K] |
B. Surface Plasmon Resonance (SPR): Real-Time Binding Kinetics
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of biomolecular interactions.[22][23] It provides kinetic data, including the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff), from which the equilibrium dissociation constant (Kₔ) can be calculated.[24][25]
Protocol 4: SPR Analysis of Inhibitor-MAO-A Interaction
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Purified MAO-A enzyme
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Enzyme Immobilization: Covalently immobilize the MAO-A enzyme onto the sensor chip surface via amine coupling.
-
Binding Analysis:
-
Inject a series of concentrations of the inhibitor (analyte) over the immobilized enzyme surface.
-
Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.
-
-
Data Analysis: Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kₐ, kₔ, and Kₔ.[26]
Illustrative Kinetic Data:
| Parameter | Value |
| Association Rate (kₐ) | [Insert hypothetical value, e.g., 1.5 x 10⁵ M⁻¹s⁻¹] |
| Dissociation Rate (kₔ) | [Insert hypothetical value, e.g., 7.5 x 10⁻³ s⁻¹] |
| Dissociation Constant (Kₔ) | [Insert hypothetical value, e.g., 50 nM] |
Biophysical Analysis Workflow
Caption: Workflow for the biophysical characterization of enzyme-inhibitor binding.
III. Structural Elucidation of the Enzyme-Inhibitor Complex
Visualizing the inhibitor bound to the enzyme at atomic resolution provides invaluable insights into the specific molecular interactions that drive binding and inhibition. This information is critical for structure-based drug design and lead optimization.[27][28]
A. X-ray Crystallography
X-ray crystallography is a powerful technique for determining the three-dimensional structure of macromolecules.[29] Obtaining a high-resolution crystal structure of the MAO-A-(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride complex can reveal the precise binding mode and key interactions.[30][31]
Protocol 5: Co-crystallization and X-ray Diffraction
Procedure:
-
Complex Formation: Incubate purified MAO-A with a molar excess of the inhibitor.
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, additives) to identify conditions that yield diffraction-quality crystals of the complex.
-
Data Collection: Expose a cryo-cooled crystal to a high-intensity X-ray beam and collect diffraction data.
-
Structure Determination: Process the diffraction data and solve the structure using molecular replacement, followed by model building and refinement.
B. Cryogenic Electron Microscopy (Cryo-EM)
For proteins that are difficult to crystallize, cryo-EM has emerged as a powerful alternative for high-resolution structure determination.[32][33][34] Recent advances have enabled the determination of near-atomic resolution structures of enzyme-inhibitor complexes.[35][36][37]
Protocol 6: Cryo-EM Structure Determination
Procedure:
-
Sample Preparation: Apply a small volume of the purified MAO-A-inhibitor complex to an EM grid and plunge-freeze in liquid ethane to vitrify the sample.
-
Data Collection: Image the frozen-hydrated particles in a transmission electron microscope.
-
Image Processing: Use specialized software to perform particle picking, 2D classification, 3D reconstruction, and refinement to generate a high-resolution 3D density map.
-
Model Building: Build an atomic model of the complex into the cryo-EM map.
Structural Analysis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. portlandpress.com [portlandpress.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 11. Khan Academy [khanacademy.org]
- 12. Biophysical tools to monitor enzyme-ligand interactions of enzymes involved in vitamin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. worldscientific.com [worldscientific.com]
- 15. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determining enzyme kinetics via isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 20. Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. reactionbiology.com [reactionbiology.com]
- 23. drughunter.com [drughunter.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Surface enzyme kinetics for biopolymer microarrays: a combination of Langmuir and Michaelis-Menten concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatinine antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 29. biologiachile.cl [biologiachile.cl]
- 30. journals.iucr.org [journals.iucr.org]
- 31. X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 33. Near-atomic resolution of protein structure by electron microscopy - NCI [cancer.gov]
- 34. Cryo-electron structures of the extreme thermostable enzymes Sulfur Oxygenase Reductase and Lumazine Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pubs.acs.org [pubs.acs.org]
- 36. X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3,3-Difluoro-1-methylcyclobutyl)methanamine Hydrochloride Derivatives
Welcome to the technical support center for the synthesis of (3,3-difluoro-1-methylcyclobutyl)methanamine hydrochloride and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your product yield and purity. The unique electronic properties of the gem-difluoro group can present specific challenges, and this guide is structured to address them directly.[1][2][3]
I. Synthetic Overview & Core Challenges
The most common and reliable synthetic route to this compound begins with the commercially available alcohol, (3,3-difluoro-1-methylcyclobutyl)methanol. The synthesis is typically a two-step process followed by salt formation:
-
Oxidation: Conversion of the primary alcohol to the intermediate aldehyde, 3,3-difluoro-1-methylcyclobutanecarbaldehyde.
-
Reductive Amination: Reaction of the aldehyde with an ammonia source to form the primary amine.
-
Salt Formation: Conversion of the purified free amine to its stable hydrochloride salt.
While seemingly straightforward, achieving high yields requires careful control over reaction conditions. The primary challenges researchers face are:
-
Incomplete Oxidation & Side Reactions: The oxidation step must be efficient and clean to avoid carrying impurities into the critical reductive amination step.
-
Low Yield in Reductive Amination: This can be caused by inefficient imine formation, competitive reduction of the starting aldehyde, or over-alkylation to form secondary amine byproducts.[4][5]
-
Purification Difficulties: Separating the desired primary amine from structurally similar impurities can be complex.
This guide will address each of these challenges in detail.
II. Troubleshooting Guide: A Problem-Solution Approach
This section is formatted to directly address specific issues you may encounter during your experiments.
Problem 1: Low or No Yield in the Oxidation of (3,3-Difluoro-1-methylcyclobutyl)methanol
Q: I performed a Swern oxidation, but my TLC/LC-MS analysis shows mostly unreacted starting material. What went wrong?
A: This is a common issue often related to reagent activity or temperature control. Let's break down the causality.
-
Scientific Rationale: The Swern oxidation relies on the formation of a highly reactive chloro(dimethyl)sulfonium chloride intermediate from DMSO and oxalyl chloride at very low temperatures (-78 °C).[6][7] This intermediate then reacts with the alcohol. If any of the initial steps are compromised, the oxidation will not proceed efficiently.
-
Potential Causes & Solutions:
-
Moisture Contamination: Anhydrous conditions are critical. Trace water will consume the oxalyl chloride and the reactive sulfonium intermediate.
-
Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents (DCM is hygroscopic; use a freshly opened bottle or pass through an alumina plug).
-
-
Improper Reagent Addition Order/Temperature: The order of addition is crucial. DMSO must be added to the oxalyl chloride solution at -78 °C before the alcohol is introduced. Adding the alcohol prematurely will lead to failure.
-
Solution: Strictly follow the protocol. Maintain a temperature of -78 °C (a dry ice/acetone bath is standard) throughout the addition of DMSO and the alcohol. Do not let the internal temperature rise above -65 °C.[8]
-
-
Degraded Reagents: Oxalyl chloride is sensitive to moisture and can degrade over time. DMSO should be anhydrous.
-
Solution: Use a fresh bottle of oxalyl chloride or redistill it. Use anhydrous DMSO.
-
-
Q: My oxidation reaction worked, but I isolated a significant amount of a foul-smelling byproduct and my yield of the desired aldehyde is low. What happened?
A: The foul odor is dimethyl sulfide, a normal byproduct of the Swern oxidation.[7][9] However, low yield accompanied by other impurities often points to the reaction warming up prematurely, leading to a side reaction known as a Pummerer rearrangement.
-
Scientific Rationale: The key sulfur ylide intermediate in the Swern mechanism is only stable at low temperatures. If the reaction is allowed to warm before the final base (triethylamine) has completed the elimination, the intermediate can undergo a Pummerer rearrangement, leading to the formation of mixed thioacetals and other byproducts instead of the desired aldehyde.[10][11]
-
Troubleshooting Steps:
-
Maintain Low Temperature: Do not remove the reaction from the -78 °C bath until after the triethylamine has been added and the reaction has stirred for the specified time.
-
Slow Quenching: After the reaction is complete, allow it to warm slowly to room temperature before quenching with water to avoid uncontrolled side reactions.[8]
-
Proper Workup: Used glassware should be rinsed with bleach to oxidize the residual, foul-smelling dimethyl sulfide to odorless DMSO.[7]
-
| Parameter | Recommended Condition | Rationale |
| Temperature | -78 °C (Dry Ice/Acetone) | Prevents decomposition of reactive intermediates and Pummerer rearrangement.[10] |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reagents; must be strictly anhydrous. |
| Reagent Order | 1. Oxalyl Chloride in DCM | |
| 2. DMSO in DCM (dropwise) | Formation of chloro(dimethyl)sulfonium chloride.[6] | |
| 3. Alcohol in DCM (dropwise) | Formation of the key alkoxysulfonium ion.[7] | |
| 4. Triethylamine (dropwise) | Deprotonation and elimination to form the aldehyde.[6] |
Problem 2: Poor Yield in the Reductive Amination Step
Q: I am attempting the reductive amination of the aldehyde with ammonia but getting a mixture of products, including a significant amount of the starting alcohol and what appears to be a secondary amine.
A: This is the most challenging step and requires balancing several competing reactions. The issues you're seeing—reduction of the starting material and over-alkylation—are classic problems in reductive aminations, especially when forming a primary amine.
-
Scientific Rationale:
-
Aldehyde Reduction: The reducing agent, typically sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, is chosen because it reduces the protonated imine intermediate much faster than it reduces the starting aldehyde.[12][13][14] However, if the imine does not form efficiently, or if a stronger, less selective reducing agent (like sodium borohydride) is used under the wrong conditions, direct reduction of the aldehyde to the corresponding alcohol will occur.[15]
-
Over-alkylation: The desired primary amine product is nucleophilic and can react with a second molecule of the aldehyde to form a new imine, which is then reduced to a secondary amine. This is a common side reaction when using ammonia.[4][5]
-
-
Troubleshooting & Optimization Strategies:
| Issue | Cause | Solution |
| Aldehyde Reduction | Inefficient imine formation. | The reaction between the aldehyde and ammonia is an equilibrium.[12] Use a large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol) to drive the equilibrium towards the imine.[5] Consider adding a dehydrating agent like molecular sieves. |
| Over-alkylation | Product amine reacts with starting aldehyde. | Use a large excess of the ammonia source relative to the aldehyde (e.g., 10-20 equivalents). This statistically favors the aldehyde reacting with ammonia over the primary amine product.[4][5] |
| Low Reactivity | Steric hindrance or electronic effects. | The gem-difluoro group is electron-withdrawing, which can affect the reactivity of the adjacent carbonyl. Ensure sufficient reaction time (monitor by TLC/LC-MS). A mild acid catalyst (like acetic acid) can sometimes facilitate imine formation, especially with less reactive ketones, but may not be necessary for aldehydes.[14][16] |
| Incorrect Reagent | Use of NaBH₄ in a one-pot reaction. | NaBH₄ will rapidly reduce the aldehyde. It should only be used in a two-step process where the imine is pre-formed and isolated before the reducing agent is added.[16] For one-pot reactions, Sodium Triacetoxyborohydride (STAB) is the preferred reagent due to its selectivity for the iminium ion.[14] |
Problem 3: Difficulty in Purifying the Final Product
Q: After forming the hydrochloride salt, my product is an oil or a sticky solid and NMR shows it is impure. How can I purify it?
A: The final purification is critical. Oiling out or forming a sticky solid often indicates the presence of impurities that disrupt the crystal lattice of the hydrochloride salt.
-
Scientific Rationale: Amine hydrochloride salts are ionic and typically form crystalline solids that are soluble in polar solvents (like water, methanol) but insoluble in non-polar organic solvents (like diethyl ether, hexanes).[17] This differential solubility is the key to purification.
-
Purification Strategy:
-
Purify the Free Base First: Before forming the salt, it is highly recommended to purify the crude primary amine (the "free base"). The main impurities (unreacted aldehyde, byproduct alcohol) are neutral and can be readily separated from the basic amine using flash column chromatography on silica gel.
-
Salt Formation & Precipitation:
-
Dissolve the purified free amine in a suitable solvent like anhydrous diethyl ether, ethyl acetate, or dichloromethane.
-
Slowly add a solution of HCl in a non-aqueous solvent (e.g., 2M HCl in diethyl ether, or 4M HCl in dioxane) dropwise with vigorous stirring.[18]
-
The hydrochloride salt should precipitate as a white solid. If it oils out, try adding a more non-polar co-solvent (like hexanes) to induce precipitation or cool the mixture in an ice bath.
-
-
Trituration/Recrystallization:
-
Trituration: If the precipitated salt is still impure, it can be "triturated." This involves stirring the solid vigorously in a solvent in which it is poorly soluble (like cold acetone or diethyl ether). This washes away soluble impurities.[19]
-
Recrystallization: For higher purity, the salt can be recrystallized. This involves dissolving it in a minimal amount of a hot polar solvent (like isopropanol or ethanol) and then allowing it to cool slowly. Sometimes, adding a non-polar "anti-solvent" (like diethyl ether) is necessary to induce crystallization.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best oxidizing agent for the first step? Can I use something other than a Swern oxidation? A: While the Swern oxidation is very reliable and avoids heavy metals, other methods like Dess-Martin Periodinane (DMP) oxidation or TEMPO-catalyzed oxidation are also excellent, mild alternatives that work well for converting primary alcohols to aldehydes without over-oxidation.[10] They may be preferable if you want to avoid the foul smell of dimethyl sulfide. Chromium-based reagents (like PCC) will also work but are more toxic.
Q2: Why is the difluorocyclobutane ring stable during these reactions? A: The C-F bond is extremely strong, making the gem-difluoro group very robust. Studies have shown that the difluorocyclobutane motif is stable across a wide range of acidic, basic, and reductive conditions, making it well-suited for multi-step synthesis.[1][2]
Q3: Can I use a different reducing agent for the amination, like H₂/Pd-C? A: Yes, catalytic hydrogenation is a valid method for reductive amination.[12] However, it often requires specialized high-pressure equipment. Furthermore, some catalysts may be sensitive to impurities from the oxidation step. For lab-scale synthesis, borohydride-based reagents like STAB are often more convenient.[14]
Q4: How do I confirm the formation of the final hydrochloride salt? A: Successful salt formation can be confirmed by several methods:
-
Physical Properties: The product should change from a liquid/oily free base to a solid.
-
Solubility: The salt should be soluble in water or methanol, whereas the free base may not be.
-
NMR Spectroscopy: In ¹H NMR, the protons near the nitrogen (e.g., the -CH ₂-NH₃⁺) will often show a downfield shift and may appear as a broad signal due to proton exchange and coupling to the quadrupolar ¹⁴N nucleus.
-
FT-IR Spectroscopy: You will see the appearance of a broad N-H stretching band for the ammonium salt (R-NH₃⁺) typically in the 2800-3000 cm⁻¹ region.
IV. Experimental Protocols
These protocols are based on established methodologies and should be adapted and optimized for your specific scale and equipment.
Protocol 1: Swern Oxidation of (3,3-Difluoro-1-methylcyclobutyl)methanol
-
Scientific Principle: This protocol uses DMSO activated by oxalyl chloride to gently oxidize the primary alcohol to an aldehyde. The reaction is run at -78 °C to maintain the stability of the reactive intermediates.[6][7][8]
Caption: Swern Oxidation Workflow
Materials:
-
(3,3-Difluoro-1-methylcyclobutyl)methanol
-
Oxalyl chloride
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DCM and cool to -78 °C in a dry ice/acetone bath.
-
Add oxalyl chloride (1.2 equivalents) dropwise via syringe.
-
Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.
-
Add a solution of (3,3-difluoro-1-methylcyclobutyl)methanol (1.0 equivalent) in anhydrous DCM dropwise. Stir for 45 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature over 45 minutes.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude aldehyde is often used directly in the next step without further purification. If necessary, it can be purified by flash chromatography.
Protocol 2: Reductive Amination & Hydrochloride Salt Formation
-
Scientific Principle: This one-pot protocol uses an excess of an ammonia source to form an imine intermediate in situ, which is then selectively reduced by Sodium Triacetoxyborohydride (STAB).[14][16] The purified free amine is then converted to its hydrochloride salt for stability and ease of handling.[17][18]
Caption: Reductive Amination & Salt Formation Workflow
Materials:
-
Crude 3,3-difluoro-1-methylcyclobutanecarbaldehyde
-
Ammonium Acetate (NH₄OAc) or 7N Ammonia in Methanol
-
Sodium Triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Methanol
-
Saturated aqueous NaHCO₃ solution
-
HCl solution (e.g., 2M in diethyl ether or 4M in dioxane)
Procedure:
-
Dissolve the crude aldehyde (1.0 equivalent) in DCE or methanol.
-
Add ammonium acetate (10 equivalents). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise, monitoring for any gas evolution.
-
Stir the reaction at room temperature overnight. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture three times with DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free amine.
-
Purify the crude amine by flash column chromatography (using a gradient of methanol in DCM is a common starting point).
-
Dissolve the purified amine in anhydrous diethyl ether.
-
Add a solution of HCl in ether/dioxane dropwise with stirring until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
V. References
-
J. Org. Chem. 2022, 87, 18, 12061–12071. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. --INVALID-LINK--
-
BYJU'S. Byproducts Produced in Swern Oxidation. --INVALID-LINK--
-
ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl?. --INVALID-LINK--
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. --INVALID-LINK--
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). --INVALID-LINK--
-
YouTube. Amine and HCl - salt formation reaction. --INVALID-LINK--
-
Wikipedia. Reductive amination. --INVALID-LINK--
-
Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. --INVALID-LINK--
-
Wikipedia. Swern oxidation. --INVALID-LINK--
-
Organic Chemistry Portal. Swern Oxidation. --INVALID-LINK--
-
Google Patents. US5686588A - Amine acid salt compounds and process for the production thereof. --INVALID-LINK--
-
University of Alberta. Isolation (Recovery) of amines. --INVALID-LINK--
-
Organic Chemistry Portal. Swern Oxidation PDF. --INVALID-LINK--
-
Reddit. Can someone please explain reductive amination. --INVALID-LINK--
-
Chemistry Steps. Reductive Amination. --INVALID-LINK--
-
The Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. --INVALID-LINK--
-
Organic Chemistry Reference. Reductive Amination - Common Conditions. --INVALID-LINK--
-
Sciencemadness Discussion Board. Isolation of primary amines as HCL salt problem. --INVALID-LINK--
-
YouTube. Syntheses of Amines I: Ammonia Surrogates and Reductive Methods. --INVALID-LINK--
-
Chemistry LibreTexts. Swern oxidation. --INVALID-LINK--
-
Michigan State University Department of Chemistry. Swern Oxidation Procedure. --INVALID-LINK--
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. --INVALID-LINK--
-
J. Org. Chem. 1996, 61, 11, 3849–3862. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. --INVALID-LINK--
-
BenchChem. Application Notes and Protocols: Swern Oxidation for the Preparation of 3-Methylbut-3-enal. --INVALID-LINK--
-
J. Org. Chem. 2022, 87, 18, 12061–12071. Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. --INVALID-LINK--
-
J. Org. Pharm. Chem. 2023, 21, 3-9. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. --INVALID-LINK--
-
Google Patents. WO 2020/185738 A1. --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. byjus.com [byjus.com]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 14. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification of Polar Amine Hydrochlorides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the common challenges encountered during the purification of polar amine hydrochlorides. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, offering trustworthy protocols to enhance the purity, yield, and reproducibility of your results.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments. The solutions provided are based on fundamental chemical principles and field-proven techniques.
Q1: My polar amine hydrochloride "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated at a temperature where the solute is still molten. Polar amine hydrochlorides are particularly prone to this due to their hygroscopic nature and tendency to form low-melting point eutectics with residual water or impurities.
Causality & Solution: The primary cause is that the solute is coming out of solution above its melting point. To fix this, you need to lower the temperature at which saturation occurs or increase the melting point of the solid phase.
Troubleshooting Steps:
-
Reduce the Solution Temperature: Instead of cooling the solution rapidly on an ice bath, allow it to cool slowly to room temperature first. This slow cooling encourages nucleation at a lower temperature, giving molecules time to arrange into a crystal lattice. Supersaturation can sometimes be overcome by scratching the inside of the flask with a glass rod to create nucleation sites.[1]
-
Change the Solvent System: Your current solvent may be too good at a high temperature and too poor at a low temperature.
-
Add an "Anti-Solvent": Dissolve your amine salt in a minimum amount of a hot polar solvent in which it is soluble (e.g., methanol, ethanol, or water). Then, slowly add a non-polar "anti-solvent" (e.g., diethyl ether, ethyl acetate, or acetone) in which the salt is insoluble, until the solution becomes faintly cloudy.[2][3] This reduces the overall solvating power of the system, inducing crystallization at a potentially lower temperature.
-
Switch to a Lower-Boiling Solvent: If possible, choose a solvent system with a lower boiling point. For example, if you are using ethanol, consider trying isopropanol or even acetone if solubility allows.[3]
-
-
Ensure Anhydrous Conditions: Residual water can depress the melting point. Ensure your solvents are dry and consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if your compound is particularly hygroscopic.
Q2: I'm running a silica gel column, but my amine hydrochloride is streaking badly and my recovery is low. Why is this happening?
Answer: This is a classic problem caused by the interaction between the basic amine and the acidic surface of the silica gel. Silica gel is covered in acidic silanol groups (Si-OH), which can strongly and often irreversibly bind to basic compounds like amines.[4] Even in the hydrochloride salt form, an equilibrium exists where a small amount of the free amine is present, leading to these strong interactions. This results in significant band tailing (streaking), poor separation, and loss of the compound on the column.
Causality & Solution: The acidic nature of the stationary phase must be neutralized or pacified to prevent strong adsorption of the basic analyte.
Troubleshooting Steps:
-
Use a Mobile Phase Modifier: The most common solution is to add a small amount of a competing base to your mobile phase.
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).[4][5] The triethylamine will preferentially interact with the acidic silanol sites, effectively "passivating" the silica and allowing your amine compound to elute more symmetrically.
-
Ammonia: A solution of 7N ammonia in methanol can be used as a polar modifier in solvents like dichloromethane.
-
-
Switch to a Different Stationary Phase: If modifying the mobile phase is insufficient or undesirable, consider an alternative stationary phase.
-
Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.[3]
-
Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography can be effective. The amine hydrochloride salt is often water-soluble and can be eluted with a mobile phase of water/acetonitrile or water/methanol, often with a pH modifier like formic acid or ammonium acetate to improve peak shape.[6][7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for polar compounds. It uses a polar stationary phase (like silica or an amide-bonded phase) with a high-organic, aqueous-containing mobile phase.[8][9]
-
Q3: My final amine hydrochloride product looks pure by NMR, but the melting point is broad and low. What are the likely impurities?
Answer: A broad or depressed melting point is a strong indicator of impurities, even if they are not easily detected by ¹H NMR at low concentrations. For polar amine hydrochlorides, the most common culprits are not necessarily organic by-products but rather residual solvents or inorganic salts.
Causality & Solution: Impurities disrupt the crystal lattice, requiring less energy (a lower temperature) to break it down.
Likely Impurities & Detection/Removal Strategies:
| Impurity Type | Common Sources | Detection Method | Removal Strategy |
| Residual Water | Hygroscopic nature of the salt, use of aqueous reagents. | Karl Fischer titration, Thermogravimetric Analysis (TGA). | Dry the solid in a vacuum oven. For stubborn hydrates, azeotropic distillation with toluene may be required before salt formation. |
| Residual Solvents | Trapped in the crystal lattice during purification. | ¹H NMR (look for characteristic solvent peaks), Gas Chromatography (GC). | High-vacuum drying, re-slurrying in a non-solvent (like ether or hexanes) to wash the surface, or re-crystallization.[10] |
| Excess HCl | From the salt formation step. | Can sometimes be detected by pH measurement of an aqueous solution. | Dissolve the salt in a minimal amount of alcohol and precipitate by adding ether; this often leaves excess HCl behind. |
| Inorganic Salts | From workup procedures (e.g., NaCl, Na₂SO₄). | Ion chromatography, elemental analysis, or observing a non-combustible residue upon combustion. | Recrystallization from a solvent system where the inorganic salt is insoluble (e.g., hot ethanol or isopropanol). |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best purification strategy for my polar amine hydrochloride?
Answer: The optimal strategy depends on the nature of the impurities you need to remove. A preliminary analysis by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial.
The following workflow can guide your decision:
Caption: Decision workflow for purifying polar amine hydrochlorides.
-
If impurities are non-basic (e.g., unreacted starting materials, non-amine by-products): An acid-base extraction is highly effective. Convert your amine hydrochloride to the free base, extract it into an organic solvent, wash away water-soluble impurities, and then re-form the hydrochloride salt.[5][11]
-
If impurities are structurally similar amines: Recrystallization is the preferred first step. This method works best if there is a significant difference in solubility between your desired product and the impurities.[1][12]
-
If impurities are structurally similar AND have similar solubility: This is the most challenging scenario, where chromatography is often necessary. Use a modified system (e.g., silica with triethylamine or reversed-phase) for the best resolution.[4]
Q2: My amine hydrochloride is highly water-soluble, making extraction difficult. What is the standard protocol for workup?
Answer: High water solubility is a defining challenge for this class of compounds.[13] Standard aqueous workups can lead to significant product loss. The key is to convert the highly polar, water-soluble salt into the less polar, organic-soluble free amine for the extraction and purification steps.
Protocol: Acid-Base Extraction for Purifying a Water-Soluble Amine
-
Dissolution: Dissolve the crude amine hydrochloride salt in a minimum amount of deionized water.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a base (e.g., 1-2M NaOH, Na₂CO₃, or NaHCO₃ solution) while stirring until the pH of the aqueous layer is >10.[11] This neutralizes the hydrochloride and deprotonates the ammonium ion to the free amine (R-NH₃⁺Cl⁻ → R-NH₂). You may observe the formation of a precipitate or an oily layer if the free amine is not very water-soluble.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the free amine from the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether). Perform the extraction at least 3-5 times to ensure complete recovery of the amine from the aqueous phase.
-
Pro-Tip: If your free amine still has some water solubility, saturating the aqueous layer with sodium chloride (brine) can decrease the amine's solubility in water and improve extraction efficiency (the "salting-out" effect).
-
-
Washing & Drying: Combine the organic extracts. Wash them once with brine to remove residual water and inorganic salts. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Intermediate Purification (Optional): At this stage, the free amine is often much more amenable to standard purification techniques like silica gel chromatography (using a modified eluent as described in Troubleshooting Q2).
-
Re-formation of the Hydrochloride Salt: Dissolve the purified free amine in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol). Add a stoichiometric amount (1.0 equivalent) of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or acetyl chloride in methanol). The hydrochloride salt will typically precipitate from the solution.[14]
-
Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold, anhydrous solvent (like diethyl ether) to remove surface impurities, and dry under high vacuum.
Q3: Can I perform chiral resolution on a polar amine hydrochloride?
Answer: Yes, but typically the resolution is performed on the free amine form. Chiral resolution often relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid).[15][16] These diastereomeric salts have different physical properties, most importantly different solubilities, which allows them to be separated by fractional crystallization.
General Workflow for Chiral Resolution:
-
Liberate the Free Amine: Start by converting your racemic amine hydrochloride to the free base using the acid-base extraction protocol described above.
-
Form Diastereomeric Salts: Dissolve the racemic free amine in a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve one enantiomer of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent.
-
Crystallization: Combine the two solutions. The less soluble diastereomeric salt should preferentially crystallize out of the solution upon standing or slow cooling.
-
Isolation and Liberation: Isolate the crystals by filtration. Then, treat this diastereomeric salt with a base to once again liberate the now enantiomerically-enriched free amine.
-
Re-form Hydrochloride: Purify the enantiomerically-enriched free amine and re-form the hydrochloride salt as the final step.
This process often requires significant optimization of the resolving agent, solvent, and crystallization conditions to achieve high enantiomeric excess.[17][18]
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. veeprho.com [veeprho.com]
- 11. researchgate.net [researchgate.net]
- 12. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. reddit.com [reddit.com]
- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 16. pharmtech.com [pharmtech.com]
- 17. rsc.org [rsc.org]
- 18. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
Technical Support Center: Functionalization of (3,3-Difluoro-1-methylcyclobutyl)methanamine Hydrochloride
Welcome to the technical support guide for (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride (CAS: 1523606-30-5). This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable fluorinated building block into their synthetic workflows. The unique structural features of this primary amine—namely steric hindrance around the nitrogen and the electron-withdrawing nature of the gem-difluoro group—present specific challenges that can lead to common side reactions and low yields if not properly addressed.
This guide provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my functionalization reaction with (3,3-Difluoro-1-methylcyclobutyl)methanamine sluggish or low-yielding compared to simpler primary amines like benzylamine?
A1: The reduced reactivity of this amine stems from a combination of two key factors:
-
Reduced Nucleophilicity: The two fluorine atoms on the cyclobutane ring are powerfully electron-withdrawing. This effect is transmitted through the carbon framework, decreasing the electron density on the nitrogen atom of the amine. A lower electron density makes the amine a weaker nucleophile, slowing its attack on electrophiles like activated carboxylic acids or carbonyls.[1]
-
Steric Hindrance: The primary amine is attached to a quaternary carbon (C1 of the cyclobutane ring), which also bears a methyl group. This substitution pattern creates significant steric bulk around the reactive nitrogen center, physically impeding its approach to an electrophile. This is a common challenge when forming bonds with sterically hindered substrates.[2][3]
Q2: Do I need to freebase the this compound salt before using it in a reaction?
A2: Yes, in most cases, this is a critical and non-negotiable first step. The starting material is a hydrochloride salt, meaning the amine is protonated as an ammonium chloride (R-NH₃⁺Cl⁻). In this form, the nitrogen's lone pair of electrons is unavailable for nucleophilic attack.
You must neutralize the salt to generate the free amine (R-NH₂) before it can participate in reactions like amide coupling or reductive amination. This is typically achieved by treating a solution or suspension of the salt with an appropriate base. For amide couplings, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often added directly to the reaction mixture to liberate the free amine in situ.
Q3: How stable is the 3,3-difluorocyclobutane ring under common reaction conditions? Is there a risk of ring-opening?
A3: The gem-difluorocyclobutane motif is generally considered to be highly stable under a wide range of synthetic conditions, including acidic and basic media, and in the presence of strong nucleophiles.[4] Cyclobutane rings inherently possess ring strain, but they are significantly more stable than cyclopropanes.[5] The presence of the gem-difluoro group further enhances the stability of the ring. Studies have demonstrated its robustness in various transformations, including Suzuki-Miyaura cross-coupling and oxidation reactions performed on other parts of the molecule, with no evidence of ring degradation.[4] Ring-opening is therefore not a common side reaction under standard functionalization conditions.
Troubleshooting Guide: Common Side Reactions & Optimization
This section addresses specific problems you may encounter during key functionalization reactions and provides actionable solutions.
Issue 1: Low Yields in Amide Bond Formation
My standard amide coupling protocol (e.g., HATU, HOBt/EDC) is resulting in low conversion and significant unreacted starting material.
This is the most common challenge with this substrate. The low nucleophilicity and steric bulk require more forceful conditions than standard peptide couplings.
-
Underlying Cause A: Insufficient Carboxylic Acid Activation. Standard coupling reagents may form activated esters that are not electrophilic enough to react efficiently with the hindered, electron-deficient amine.[1]
-
Solution A: Employ More Potent Coupling Reagents.
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are known to be highly effective for difficult couplings and can help suppress racemization if your acid is chiral.[1]
-
Acyl Fluoride Generation: Converting the carboxylic acid to a highly reactive acyl fluoride in situ is an excellent strategy for extremely hindered couplings.[1][2] Reagents like TCFH (N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate) with N-methylimidazole (NMI) or BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) are designed for this purpose.[1] Acyl fluorides are less sterically demanding than many other activated species, facilitating the reaction.[1]
-
-
Underlying Cause B: High Activation Energy Barrier. The combination of steric and electronic factors creates a high activation energy for the reaction.
-
Solution B: Modify Reaction Conditions.
-
Temperature: Increasing the reaction temperature is often necessary. Running the reaction at 40-60 °C or even higher can provide the energy needed to overcome the activation barrier. Microwave heating can be particularly effective at accelerating these sluggish reactions.[1]
-
Solvent & Base: Aprotic polar solvents like DMF or NMP are standard. Ensure your choice of base is a non-nucleophilic, hindered one like DIPEA or 2,4,6-collidine to avoid competitive side reactions.[1]
-
-
Underlying Cause C: Reversible Reaction or Intermediate Decomposition. The tetrahedral intermediate may collapse back to starting materials, or the activated ester may decompose before the amine can react.
-
Solution C: Use a Stoichiometric Acyl Halide. A more traditional but highly effective approach is to convert the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] The resulting acyl chloride is extremely reactive and will often couple successfully where other methods fail. This method can be harsh, so it must be compatible with other functional groups on your substrate.[1][6]
| Coupling Reagent Class | Example(s) | Typical Efficacy with Hindered Amines | Key Byproduct |
| Carbodiimides | EDC, DCC | Low to Moderate | Water-soluble urea (EDC), Insoluble urea (DCC) |
| Aminium/Uronium Salts | HATU, HBTU | Moderate to Good | Water-soluble tetramethylurea derivative |
| Phosphonium Salts | PyBOP, PyAOP | Good to Excellent | Water-soluble phosphine oxide derivative |
| Acyl Fluoride Precursors | TCFH, BTFFH | Excellent | Varies, generally manageable |
| Stoichiometric | SOCl₂, (COCl)₂ | Excellent | HCl, SO₂, CO, CO₂ (gaseous) |
Issue 2: Side Products in Reductive Amination
I'm attempting a reductive amination with an aldehyde/ketone and am observing either the dialkylated tertiary amine or unreacted starting materials.
Reductive amination is a powerful C-N bond-forming reaction, but it can be plagued by side reactions if not controlled properly.[7][8]
-
Underlying Cause A: Over-Alkylation. The desired secondary amine product is often more nucleophilic than the starting primary amine. It can therefore react with a second molecule of the aldehyde/ketone to form a tertiary amine byproduct.[7] This is a classic problem in amine alkylation.
-
Solution A: Use a Stepwise Procedure. Instead of a one-pot reaction, adopt a two-step approach:
-
Imine Formation: Condense the amine and the carbonyl component first, often in a solvent like methanol or toluene with a dehydrating agent (e.g., molecular sieves) or a Dean-Stark trap to drive the equilibrium towards the imine.[9]
-
Reduction: Once the imine is formed, add the reducing agent (e.g., NaBH₄, NaBH(OAc)₃). This prevents the secondary amine product from being present in the same pot as the aldehyde starting material.
-
-
Underlying Cause B: Competitive Carbonyl Reduction. The reducing agent is reducing the starting aldehyde or ketone to an alcohol faster than it reduces the imine/iminium ion intermediate.
-
Solution B: Choose a Chemoselective Reducing Agent. Use a hydride donor that is selective for the iminium ion over the carbonyl.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for one-pot reductive aminations. It is mild and selectively reduces the protonated imine (iminium ion), which is formed under the slightly acidic conditions (often using acetic acid as a catalyst) of the reaction.[10]
-
Sodium cyanoborohydride (NaBH₃CN): This is another classic choice that is effective at a pH of ~6-7, where iminium ion formation is favored and carbonyl reduction is slow.[10][11] However, it is highly toxic and generates cyanide byproducts, making NaBH(OAc)₃ a safer and more common alternative.[10]
-
Diagram: Amide Coupling vs. N-Acylurea Side Reaction
This diagram illustrates the desired reaction pathway using a carbodiimide activator (like DCC or EDC) versus a common side reaction where the activated O-acylisourea intermediate rearranges to a stable, undesired N-acylurea byproduct, halting the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Reductive Amination - Chemistry Steps [chemistrysteps.com]
optimizing solubility for reactions with (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride
Technical Support Center: (3,3-Difluoro-1-methylcyclobutyl)methanamine Hydrochloride
A Guide to Optimizing Solubility and Reactivity in Synthetic Chemistry
Welcome to the technical support center for this compound (CAS 1523606-30-5). As a valued building block in pharmaceutical and agrochemical research, its unique gem-difluorocyclobutyl motif offers significant advantages in tuning lipophilicity and metabolic stability.[1][2] However, its formulation as a hydrochloride salt, while beneficial for stability and handling, presents specific challenges in reaction setup, primarily concerning solubility.
This guide, structured in a question-and-answer format, provides field-proven insights and detailed protocols to help you navigate these challenges effectively.
Section 1: Fundamental Properties & Solubility Profile
FAQ 1: Why is this amine provided as a hydrochloride salt, and what does that mean for my reaction?
(3,3-Difluoro-1-methylcyclobutyl)methanamine is a primary amine and therefore a weak base. It is supplied as a hydrochloride salt (R-NH₃⁺Cl⁻) by reacting the neutral "free base" (R-NH₂) with hydrochloric acid.[3][4] This is standard practice for several reasons:
-
Enhanced Stability: Amine salts are typically crystalline, non-volatile solids that are more stable to storage and less odorous than their corresponding free base forms, which can be oils or low-melting solids.[5]
-
Improved Handling: The solid, non-hygroscopic nature of the salt makes it easier to weigh and handle accurately.
-
Increased Water Solubility: Salt formation dramatically increases aqueous solubility, a critical property for pharmaceutical applications and certain purification methods.[3][5][6]
For a synthetic organic chemist, this means the amine is in its protonated, non-nucleophilic form. It will not participate in most reactions (e.g., amide couplings, alkylations) until it is deprotonated to regenerate the neutral, nucleophilic free amine. Furthermore, the salt's polarity makes it poorly soluble in many common aprotic organic solvents.
FAQ 2: What is the general solubility profile of this compound?
The solubility is dictated by the ionic character of the salt. A qualitative assessment is summarized below. It is crucial to understand that the free base form has a nearly opposite solubility profile.
| Solvent | Form | Expected Solubility | Rationale |
| Water, Methanol, Ethanol | Hydrochloride Salt | High | Polar, protic solvents effectively solvate the ammonium and chloride ions. |
| Dichloromethane (DCM) | Hydrochloride Salt | Very Low / Insoluble | Apolar aprotic solvent cannot effectively solvate the ions. |
| Tetrahydrofuran (THF) | Hydrochloride Salt | Very Low / Insoluble | Moderately polar aprotic solvent, insufficient to dissolve the salt. |
| Acetonitrile (MeCN) | Hydrochloride Salt | Low | Polar aprotic solvent, may show slight solubility but often insufficient for reaction. |
| Toluene, Hexanes | Hydrochloride Salt | Insoluble | Nonpolar solvents. |
| Dichloromethane (DCM) | Free Base (Expected) | High | The neutral amine is significantly less polar and readily dissolves. |
| Ethyl Acetate (EtOAc) | Free Base (Expected) | High | The neutral amine is readily soluble. |
| Water | Free Base (Expected) | Low to Moderate | The presence of the fluorinated alkyl group increases lipophilicity, reducing water solubility compared to simpler amines.[7] |
FAQ 3: How do the gem-difluoro groups impact the amine's reactivity and properties?
The two fluorine atoms on the cyclobutyl ring are not merely passive spectators. They exert powerful electronic effects:
-
Reduced Basicity (Lower pKa): Fluorine is the most electronegative element, and the two atoms create a strong inductive electron-withdrawing effect. This pulls electron density away from the nitrogen atom, stabilizing its lone pair and making it less available to act as a base or nucleophile.[8] The pKa of the conjugate acid (R-NH₃⁺) is therefore lower than that of its non-fluorinated analog.
-
Increased Lipophilicity: Fluorination is a well-established strategy in medicinal chemistry to increase a molecule's lipophilicity (affinity for fatty environments), which can enhance membrane permeability and bioavailability.[2][9]
-
Metabolic Shielding: The carbon-fluorine bond is exceptionally strong (around 472 kJ/mol)[2]. Placing gem-difluoro groups can block sites of metabolic oxidation, increasing the compound's in vivo half-life.[2]
Section 2: Troubleshooting Common Reaction Issues
FAQ 4: I've mixed the amine salt with my electrophile in DCM, but the reaction isn't proceeding. I just see a cloudy suspension. What's wrong?
This is the most common issue encountered. The problem is twofold:
-
Insolubility: The amine hydrochloride salt is not dissolved in the dichloromethane (DCM), so it exists as a solid suspension.[10]
-
Lack of Nucleophilicity: Even if a minuscule amount did dissolve, the nitrogen atom is protonated (R-NH₃⁺). It has no lone pair of electrons to initiate a nucleophilic attack on your electrophile. The reaction cannot start without a free, neutral amine (R-NH₂).
Simply mixing the salt in an aprotic solvent is insufficient. You must actively convert the salt to its free base form.
dot
Caption: Acid-Base equilibrium required for reaction.
FAQ 5: What is "free basing," and is it always necessary?
"Free basing" is the process of converting an amine salt into its neutral, or "free base," form.[11] For virtually all reactions where the amine is intended to act as a nucleophile—such as amide couplings, reductive aminations, Sₙ2 alkylations, or urea formations—free basing is mandatory . The neutral amine is the reactive species.
There are two primary strategies for free basing, each with its own advantages and disadvantages:
-
Isolation of the Free Base: A separate workup step to isolate the pure, neutral amine before the reaction.
-
In Situ Free Basing: Adding a suitable base directly to the reaction mixture containing the amine salt.
Section 3: Experimental Protocols & Optimization
FAQ 6: Which method of free basing should I choose? A Decision Guide.
The choice between isolating the free amine and performing an in situ deprotonation depends on the scale of your reaction and the sensitivity of your reagents.
dot
Caption: Decision workflow for choosing a free-basing method.
Protocol 1: In Situ Free Basing (Recommended for most lab-scale applications)
This method is fast and avoids an extra workup step. It is ideal for reactions with water-tolerant or moderately sensitive reagents.
Principle: A soluble organic base or an insoluble inorganic base is added to a suspension of the amine hydrochloride in the reaction solvent. A simple acid-base reaction liberates the free amine, which dissolves into the organic solvent, while the base's hydrochloride salt either precipitates or remains in suspension.
Step-by-Step Methodology:
-
To a dry reaction flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add your chosen anhydrous reaction solvent (e.g., DCM, THF, MeCN). The mixture will be a suspension.
-
Add the appropriate base (see table below, typically 1.05-1.2 eq for amine bases, or 2-3 eq for solid inorganic bases).
-
Stir the mixture vigorously at room temperature for 15-30 minutes. You may observe a change in the appearance of the solids as the amine salt is converted to the base's hydrochloride salt.
-
Proceed by adding your electrophile (e.g., acyl chloride, sulfonyl chloride, aldehyde) to the mixture, usually at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to proceed as planned. The solid byproduct (e.g., triethylammonium chloride) can typically be removed by filtration during the aqueous workup.
Table: Comparison of Common Bases for In Situ Free Basing
| Base | Formula | Type | pKaH (Conjugate Acid) | Byproduct (R₃N·HCl) Solubility | Key Considerations |
| Triethylamine (TEA) | Et₃N | Tertiary Amine | ~10.7 | Mostly insoluble in DCM/THF | Standard choice. Can be nucleophilic in some cases. |
| DIPEA (Hünig's Base) | i-Pr₂NEt | Tertiary Amine | ~10.7 | More soluble than TEA·HCl | Sterically hindered and non-nucleophilic. Preferred when electrophile is sensitive to nucleophilic attack by the base.[12] |
| Potassium Carbonate | K₂CO₃ | Inorganic | ~10.3 (pKa of HCO₃⁻) | Insoluble | Inexpensive and effective, but reactions can be slower due to heterogeneity. Requires vigorous stirring. Not suitable for strongly acidic reaction conditions. |
| Pyridine | C₅H₅N | Aromatic Amine | ~5.2 | Soluble | Less basic. Can also act as a nucleophilic catalyst. |
Protocol 2: Isolation of the Free Base via Liquid-Liquid Extraction
This method provides the pure, neutral amine and is the best choice when reagents are highly sensitive to water or when the presence of a base's salt byproduct would complicate the reaction or purification.
Principle: The amine hydrochloride salt is dissolved in water and basified with a strong, inexpensive base like sodium hydroxide. The now-neutral and water-insoluble free amine is extracted into an organic solvent.
Step-by-Step Methodology:
-
Dissolve the this compound in a minimal amount of deionized water in a separatory funnel.
-
Cool the aqueous solution in an ice bath.
-
Slowly add a 1M or 2M aqueous solution of sodium hydroxide (NaOH) with swirling until the solution is basic (pH > 10, check with pH paper).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate, 3 x volume of the aqueous layer).
-
Combine the organic extracts.
-
Wash the combined organic layers with brine (saturated aq. NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure (rotary evaporation). Caution: The free amine may be volatile. Use moderate temperature and pressure.
-
The resulting oil or solid is the free amine. It should be used immediately or stored under an inert atmosphere in a freezer, as free amines can be less stable than their salts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 10. theses.gla.ac.uk [theses.gla.ac.uk]
- 11. Free base - Wikipedia [en.wikipedia.org]
- 12. echemi.com [echemi.com]
Technical Support Center: Large-Scale Synthesis of (3,3-Difluoro-1-methylcyclobutyl)methanamine Hydrochloride
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride. We address common challenges, provide troubleshooting solutions, and offer practical advice rooted in established chemical principles to ensure a safe, efficient, and scalable process.
Section 1: Synthesis Strategy & Core Concepts (FAQs)
This section addresses high-level questions regarding the overall synthetic approach and critical considerations for process scale-up.
Q1: What is the most viable synthetic strategy for the large-scale production of this compound?
A viable and common large-scale strategy involves a multi-step synthesis starting from a cyclobutane precursor. The general pathway involves the formation of a key nitrile intermediate, which is then reduced to the primary amine and subsequently converted to its hydrochloride salt.
Below is a diagram illustrating the logical workflow for the synthesis.
Caption: General Synthetic Workflow.
Q2: What are the critical intermediates in this synthesis?
The two most critical intermediates are:
-
A ketone precursor, such as 1-methylcyclobutan-1-yl ketone: This molecule contains the core carbon skeleton and the carbonyl group necessary for the subsequent difluorination step.
-
3,3-Difluoro-1-methylcyclobutane-1-carbonitrile: This advanced intermediate contains the fully assembled difluorocyclobutyl methyl core and the nitrile group, which is the direct precursor to the target primary amine.
Q3: What are the primary safety concerns during large-scale production?
The synthesis involves several hazardous steps that require stringent safety protocols:
-
Fluorinating Agents: Reagents like Diethylaminosulfur Trifluoride (DAST) or other sulfur-based fluorinating agents are highly reactive, toxic, and corrosive.[1][2] They can release hydrogen fluoride (HF) upon contact with moisture, which is extremely hazardous. All manipulations must be conducted in a well-ventilated area, preferably a walk-in fume hood, with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.[3][4]
-
Nitrile Reduction: The use of highly reactive reducing agents like Lithium Aluminum Hydride (LiAlH₄) is pyrophoric and reacts violently with water. Catalytic hydrogenation involves flammable hydrogen gas under high pressure, posing an explosion risk.[5] Proper equipment and handling procedures are paramount.
-
Exothermic Reactions: Both the fluorination and reduction steps can be highly exothermic. On a large scale, efficient heat management through reactor cooling systems is critical to prevent runaway reactions.
Section 2: Troubleshooting Guide by Synthetic Step
This section provides detailed solutions to specific problems that may be encountered during the synthesis.
Step A: Gem-Difluorination
The conversion of the cyclobutanone carbonyl to a difluoromethylene group is often the most challenging step.
Q: My fluorination reaction is stalling, showing significant amounts of starting material even after extended reaction times. What could be the cause?
A: Incomplete fluorination is a common issue and can be attributed to several factors:
-
Reagent Quality: Fluorinating agents like DAST are sensitive to moisture. Ensure you are using a fresh, high-purity batch of the reagent. Water will consume the reagent, reducing its effective stoichiometry.
-
Insufficient Stoichiometry: On a large scale, minor impurities or moisture in the starting material or solvent can consume the fluorinating agent. Consider increasing the molar equivalents of the fluorinating agent by 10-15% compared to the lab-scale protocol.
-
Low Reaction Temperature: While safety dictates careful temperature control, temperatures that are too low can significantly slow the reaction rate. A controlled, gradual increase in temperature may be necessary. Monitor the reaction progress closely by in-process controls (e.g., GC or crude NMR) to find the optimal temperature.
-
Catalyst Deactivation: Some fluorination reactions are catalyzed by trace amounts of HF or Lewis acids.[2] If the starting material contains basic impurities, they may neutralize the catalyst.
Troubleshooting Protocol:
-
Rigorously dry all glassware, solvents, and the starting ketone before the reaction.
-
Titrate the fluorinating agent if its purity is in doubt.
-
Perform a small-scale trial, incrementally increasing the reaction temperature by 5 °C intervals to determine the optimal point.
-
Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) if the reaction remains sluggish, but be cautious as this can also promote side reactions.
Q: My reaction is producing a significant amount of an olefinic byproduct. How can I prevent this?
A: This is likely due to an E2 elimination pathway competing with the desired nucleophilic substitution. This is particularly problematic with substrates that can form stable carbocations or have acidic alpha-protons.
Caption: Competing Fluorination Pathways.
Preventative Measures:
-
Control Temperature: Lowering the reaction temperature generally favors the substitution pathway over elimination.
-
Choice of Reagent: Some modern fluorinating agents are designed to be less prone to causing elimination. Consider alternatives to DAST, such as Deoxo-Fluor® or SulfoxFluor, which may offer better selectivity.[2][6]
-
Base Scavenging: If the elimination is base-catalyzed, ensure the reaction medium is not basic. However, adding acid must be done cautiously as it can also promote side reactions.
Step B: Reduction of the Nitrile Group
The reduction of 3,3-difluoro-1-methylcyclobutane-1-carbonitrile to the primary amine is a critical transformation.
Q: The primary impurity in my product is a secondary amine. How can I improve the selectivity for the primary amine?
A: The formation of secondary amines during nitrile reduction is a well-documented side reaction.[5] It occurs when the initially formed primary amine reacts with the intermediate imine, leading to a dimer that is subsequently reduced.
Solutions for Large-Scale Production:
| Parameter | LiAlH₄ Reduction | Catalytic Hydrogenation |
| Solvent | Use an excess of a non-coordinating solvent like diethyl ether or THF.[7] | Add ammonia to the reaction mixture. This shifts the equilibrium away from secondary amine formation. |
| Temperature | Maintain low temperatures (e.g., 0 °C to RT) during the reaction and workup. | Optimize temperature and pressure; overly harsh conditions can promote side reactions. |
| Catalyst | N/A | Raney Nickel or Raney Cobalt are often used. The choice of catalyst can significantly impact selectivity.[5] |
| Workup | A careful acidic workup is required to hydrolyze the aluminum-nitrogen complexes.[8][9] | Simple filtration to remove the catalyst. |
Recommendation: For large-scale synthesis, catalytic hydrogenation is generally preferred due to its superior safety profile, lower cost, and simpler workup. The addition of ammonia is a highly effective and scalable method to suppress secondary amine formation.
Step C: Formation and Purification of the Hydrochloride Salt
The final step involves converting the free amine to its hydrochloride salt and purifying it to pharmaceutical-grade standards.
Q: After adding HCl, my product separates as a dark, oily substance instead of a crystalline solid. What should I do?
A: Oiling out is a common problem during salt formation and is often caused by impurities or an inappropriate solvent system.
Troubleshooting Steps:
-
Check Purity of the Free Base: Ensure the free amine is of high purity before salt formation. Residual solvents or organic impurities can inhibit crystallization. Consider a quick filtration through a plug of silica gel if necessary.
-
Solvent Selection: The hydrochloride salt may be too soluble in the chosen solvent. Isopropanol is often a good choice for crystallizing amine HCl salts. Sometimes, adding a non-polar co-solvent like diethyl ether or heptane can induce precipitation.[10]
-
Controlled Addition: Add the HCl solution (e.g., HCl in isopropanol or dioxane) slowly to a cooled solution of the amine. This allows for controlled crystal growth rather than rapid, amorphous precipitation.
-
Seeding: If you have a small amount of pure, crystalline product, use it to seed the solution to encourage proper crystal formation.
Q: My final, isolated salt has a persistent impurity according to HPLC/NMR analysis. How can I improve its purity?
A: The purification strategy depends on the nature of the impurity.
-
Recrystallization: This is the most effective method for removing minor impurities. Experiment with different solvent systems. A good system is one in which the salt has high solubility at elevated temperatures but low solubility at room temperature or below. Common systems include isopropanol, ethanol, or mixtures like isopropanol/ether.[10]
-
Solvent Wash (Slurry): If the impurity is non-polar and the salt is a solid, you can often remove it by washing or slurrying the solid with a solvent in which the impurity is soluble but the salt is not (e.g., ethyl acetate, hexane, or diethyl ether).[10] This is a simple and effective technique for scale-up.
-
pH-Based Extraction: If the impurity is not basic, you can dissolve the crude salt in water, basify the solution to regenerate the free amine, extract the free amine into an organic solvent (leaving water-soluble impurities behind), dry the organic layer, and then re-form the salt. This is essentially an extractive workup post-reaction.
Section 3: Experimental Protocols & Data
Protocol: Large-Scale Catalytic Hydrogenation of 3,3-Difluoro-1-methylcyclobutane-1-carbonitrile
This is a representative protocol and must be adapted and optimized for specific equipment and safety requirements.
-
Vessel Preparation: Charge a high-pressure hydrogenation reactor with 3,3-Difluoro-1-methylcyclobutane-1-carbonitrile (1.0 eq) and a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a slurry of Raney Nickel (5-10 wt% of the nitrile).
-
Ammonia Addition: Saturate the solution with anhydrous ammonia gas or add a solution of ammonia in methanol (e.g., 7N).
-
Hydrogenation: Seal the reactor. Purge the headspace several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen (typically 50-100 psi, optimize as needed) and begin vigorous stirring.
-
Heat the reaction mixture to the target temperature (typically 40-60 °C, optimize as needed).
-
Monitoring: Monitor the reaction progress by the uptake of hydrogen and/or by periodic sampling and analysis (GC or LC-MS).
-
Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: The resulting filtrate containing the free amine can be used directly for salt formation or concentrated under reduced pressure.
Table: Summary of Key Process Parameters
| Step | Key Reagents | Typical Solvents | Temperature Range | Key Considerations |
| Difluorination | DAST, Deoxo-Fluor® | Dichloromethane, Toluene | 0 °C to 80 °C | Exothermic; requires strict moisture control; HF evolution. |
| Nitrile Reduction | H₂, Raney Ni, NH₃ | Methanol, Ethanol | 25 °C to 60 °C | High pressure; flammable gas; catalyst handling. |
| Salt Formation | HCl (in IPA or Dioxane) | Isopropanol (IPA), Ethyl Acetate | 0 °C to 25 °C | Controlled addition to promote crystallization; choice of solvent is critical for purity. |
References
- 1. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 2. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. sioc.ac.cn [sioc.ac.cn]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Handling and Storage of Hygroscopic Amine Hydrochlorides
Welcome to the Technical Support Center for hygroscopic amine hydrochlorides. This resource is designed for researchers, scientists, and drug development professionals who work with these challenging yet vital compounds. Amine hydrochlorides are frequently utilized in pharmaceutical development for their increased stability and solubility compared to the free base form. However, their hygroscopic nature—the tendency to attract and absorb moisture from the atmosphere—presents a unique set of challenges that can impact experimental accuracy, product stability, and shelf-life.[1][2][3]
This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios. Our goal is to equip you with the knowledge to handle and store these materials effectively, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What does it mean for an amine hydrochloride to be "hygroscopic," and why does it happen?
A1: Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[1][2] For amine hydrochlorides, this occurs because they are salts formed from the reaction of an amine (a base) with hydrochloric acid.[4][5] The resulting ionic compound has a strong affinity for polar water molecules.
The mechanism involves the interaction of water molecules with the charged ions in the salt's crystal lattice. This can lead to several phenomena:
-
Adsorption: Water molecules coat the surface of the solid.
-
Absorption: Water molecules are drawn into the bulk of the solid.
-
Deliquescence: The most extreme form of hygroscopicity, where the substance absorbs so much moisture that it dissolves and forms a liquid solution.[6] This transition occurs at a specific relative humidity (RH) known as the Deliquescence Relative Humidity (DRH).[7]
The degree of hygroscopicity can vary significantly between different amine hydrochlorides, influenced by factors such as the molecular structure of the amine and the crystal lattice energy of the salt.[8]
Troubleshooting Guide
Storage and Handling Issues
Q2: My supposedly solid amine hydrochloride has turned into a sticky or liquid mess in its container. What happened, and can I still use it?
A2: This is a classic case of deliquescence.[6] It indicates that the compound was exposed to a relative humidity above its critical DRH value, causing it to absorb enough atmospheric moisture to dissolve itself. This often happens if the container was not sealed properly or was opened frequently in a humid environment.[9]
Can you still use it?
It depends on the downstream application. The primary issues are:
-
Inaccurate Weight: You can no longer accurately weigh the compound to prepare solutions of a known concentration.
-
Potential Degradation: The presence of water can promote hydrolysis or other degradation pathways, compromising the purity of your compound.[10]
-
Altered Physical Properties: The material's physical form has changed, which can affect dissolution rates and performance in solid dosage forms.[11]
Troubleshooting Steps:
-
Assess the Extent: If only surface clumping has occurred, the bulk of the material may still be viable if dried properly. If it has completely liquefied, recovery is more challenging and may not be worth the effort for critical applications.
-
Drying the Material: For clumped or partially liquefied material, you can attempt to dry it under vacuum at a temperature well below its decomposition point. A vacuum oven or a desiccator connected to a vacuum line is suitable.[12][13] It is crucial to include a desiccant like phosphorus pentoxide or anhydrous calcium sulfate to trap the removed water.
-
Re-assay if Necessary: If the material is for a critical application (e.g., creating a reference standard), its purity and water content should be re-assessed after drying using techniques like Karl Fischer titration for water content and HPLC for purity.
Q3: I'm struggling to get a stable reading on the analytical balance when weighing my amine hydrochloride. The mass keeps increasing. How can I weigh it accurately?
A3: This is a direct consequence of the compound's hygroscopicity; it's absorbing moisture from the air as you weigh it.[14][15] To obtain an accurate weight, you must minimize its exposure to the atmosphere.
Recommended Weighing Protocol:
-
Prepare in a Controlled Environment: If available, perform the weighing inside a glovebox with a controlled, low-humidity inert atmosphere (e.g., nitrogen or argon).[12][16][17] This is the most reliable method.
-
Weighing by Difference: If a glovebox is not available, use the "weighing by difference" technique.[18]
-
Pre-weigh a sealed container (e.g., a vial with a cap) containing more of the compound than you need.
-
Quickly transfer an approximate amount of the compound to your receiving vessel.
-
Immediately reseal the original container and re-weigh it.
-
The difference between the initial and final mass is the accurate weight of the transferred compound.
-
-
Use a Desiccator: Allow the container of the amine hydrochloride to equilibrate to room temperature inside a desiccator before opening it.[9][19] This prevents condensation of atmospheric moisture onto a cold container.
-
Work Quickly: Minimize the time the container is open to the atmosphere. Have all your spatulas and vessels ready before you start.
Experimental and Analytical Issues
Q4: My reaction yield is inconsistent, or the reaction fails to proceed as expected when using an amine hydrochloride. Could moisture be the culprit?
A4: Absolutely. The absorbed water can interfere with your reaction in several ways:
-
Stoichiometric Errors: If you weigh out a specific mass of the hygroscopic salt, you are also weighing an unknown amount of water. This leads to an inaccurate molar quantity of your amine, affecting the reaction stoichiometry.
-
Inhibition of Moisture-Sensitive Reactions: Many organic reactions, such as those involving Grignard reagents, organolithiums, or certain coupling catalysts, are highly sensitive to water.[16] The water absorbed by the amine hydrochloride can quench these reagents or deactivate the catalyst.
-
Neutralization Issues: In reactions where the amine hydrochloride needs to be neutralized in situ to the free amine, the presence of excess water can affect the solubility of the base used for neutralization (e.g., inorganic carbonates) and influence the acid-base equilibrium.[20]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reactions.
Q5: I need to prepare a stock solution of a precise concentration. How should I handle a hygroscopic amine hydrochloride?
A5: Preparing an accurate stock solution requires knowing the exact mass of the anhydrous compound.
Protocol for Preparing an Accurate Stock Solution:
-
Dry the Compound: Dry a sufficient amount of the amine hydrochloride under high vacuum at a suitable temperature until a constant weight is achieved. This removes any absorbed water.
-
Transfer to an Inert Atmosphere: Immediately transfer the dried compound into a glovebox.
-
Weigh and Dissolve: Inside the glovebox, accurately weigh the required mass of the dried compound and dissolve it in a pre-dried, anhydrous solvent.[21]
-
Store Properly: Store the resulting solution in a tightly sealed container, possibly with a septum for withdrawing aliquots via syringe, to prevent moisture ingress over time.[22]
If you cannot perform these steps, an alternative is to prepare a stock solution of approximate concentration and then determine the exact concentration via titration or another quantitative analytical method.
Data and Protocols
Table 1: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Primary Container | Tightly sealed glass or amber vials with PTFE-lined caps. For highly sensitive compounds, consider flame-sealed ampoules. | Prevents moisture and air ingress.[17][23] Amber glass protects light-sensitive compounds. |
| Secondary Container | Place primary containers inside a desiccator containing an active desiccant (e.g., silica gel, phosphorus pentoxide). | Provides a second barrier against atmospheric moisture.[9][11] |
| Atmosphere | For long-term storage or for highly hygroscopic materials, store under an inert gas (Argon or Nitrogen). | Minimizes exposure to both moisture and oxygen, which can cause degradation.[24] |
| Temperature | Store in a cool, dry place away from direct sunlight and heat sources.[2][25][26] | Higher temperatures can increase the rate of moisture absorption and potential degradation.[3] |
| Humidity | The storage area's relative humidity should be kept as low as possible, ideally below 40%.[3] | Prevents the compound from reaching its deliquescence point.[25] |
Diagram: The Cycle of Moisture Absorption and its Consequences
Caption: The impact of moisture on hygroscopic amine hydrochlorides.
References
- 1. quora.com [quora.com]
- 2. seasaltsuperstore.com [seasaltsuperstore.com]
- 3. What are the storage conditions for industrial salt to prevent caking? - Blog [chenlanchem.com]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. A database for deliquescence and efflorescence relative humidities of compounds with atmospheric relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 9. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 10. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmainfo.in [pharmainfo.in]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. reddit.com [reddit.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. molan.wdfiles.com [molan.wdfiles.com]
- 18. youtube.com [youtube.com]
- 19. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 23. ossila.com [ossila.com]
- 24. reddit.com [reddit.com]
- 25. nwpa.us [nwpa.us]
- 26. youtube.com [youtube.com]
Technical Support Center: Navigating Failed Coupling Reactions with Hindered Primary Amines
As a Senior Application Scientist, I've frequently collaborated with researchers facing challenges in forming C–N bonds with sterically demanding primary amines. These reactions, typically variants of the Buchwald-Hartwig amination, are pivotal in synthesizing complex molecules for pharmaceuticals and materials science.[1][2] However, the steric bulk on the amine nucleophile introduces significant mechanistic hurdles that can lead to reaction failure.
This guide is structured to provide not just solutions, but a foundational understanding of why these failures occur. By grasping the underlying principles, you can move beyond simple trial-and-error and rationally design robust reaction conditions.
Core Principles & Mechanistic Hurdles
The palladium-catalyzed coupling of an aryl halide with an amine is a multi-step process.[3][4] For hindered primary amines, two steps in the catalytic cycle are particularly sensitive to steric congestion: oxidative addition and reductive elimination .
-
Oxidative Addition (OA): The initial insertion of the Pd(0) catalyst into the aryl-halide bond. Bulky ligands, essential for the later steps, can sometimes slow this process, especially with less reactive aryl chlorides.[5]
-
Reductive Elimination (RE): The final, product-forming step where the C–N bond is formed from a Pd(II) amido complex.[6][7] This is often the rate-determining step for reactions involving hindered amines.[8][9][10] The steric clash between the bulky amine and the aryl group on the palladium center creates a high energy barrier, preventing the product from being released and regenerating the catalyst.[6][11]
A successful reaction hinges on selecting a catalyst system (palladium source + ligand) that can navigate both of these challenges efficiently.
Troubleshooting Guide
Q1: My reaction shows no conversion or is extremely sluggish. What are the primary factors to investigate?
A1: This is the most common failure mode and usually points to a suboptimal choice of ligand, base, or solvent, which prevents the catalytic cycle from turning over efficiently.
1. The Ligand is Critical: For hindered primary amines, standard phosphine ligands (e.g., P(t-Bu)₃) are often insufficient. You require specialized, bulky, and electron-rich biaryl monophosphine ligands. These ligands are designed to stabilize the monoligated Pd(0) species crucial for oxidative addition and to promote the challenging reductive elimination step through their steric bulk.[3][5]
2. The Base Matters More Than You Think: The base's role is not just to deprotonate the amine. Its strength, solubility, and cation identity can dramatically impact the reaction.
- Strength: Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the Pd-amine complex before reductive elimination.[12][13] Weaker bases (e.g., K₂CO₃, Cs₂CO₃) often fail with hindered amines unless the amine is sufficiently acidic.[13][14]
- Solubility: Poor solubility of an inorganic base is a frequent, and often overlooked, cause of reaction failure.[12][13] If the base isn't dissolved, it can't participate effectively in the catalytic cycle. Vigorous stirring is essential.[12]
3. Solvent Choice Dictates Solubility and Stability: The solvent must dissolve all components (especially the base) and be stable at the required temperature.
- Good Choices: Aprotic, non-coordinating solvents like toluene, 1,4-dioxane, or THF are standard.[12] Toluene is often an excellent starting point due to its high boiling point and good solubility profile for many substrates.[13]
- Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can bind to the palladium center and inhibit catalysis.[12][13]
Troubleshooting Workflow:
Q2: How do I choose the optimal ligand for a sterically demanding primary amine?
A2: Ligand selection is the most impactful variable. For hindered primary amines, kinetic analysis has shown that rational ligand design can dramatically accelerate reactions by targeting the rate-limiting reductive elimination step.[8][9][10]
The most successful ligands share key structural features: a biaryl backbone that creates a bulky steric footprint and electron-donating groups (like dialkylphosphino or alkoxy groups) that increase electron density on the palladium, facilitating both oxidative addition and reductive elimination.[3]
| Ligand | Key Features & Typical Applications |
| BrettPhos | Extremely bulky and electron-rich. Excellent for a wide range of primary amines, including very hindered ones. Often allows for lower reaction temperatures.[4] |
| RuPhos | Very effective for secondary amines, but also shows broad utility for many primary amines.[15] |
| Custom Ligands | For exceptionally challenging substrates, rational design based on kinetic analysis can lead to novel ligands that are superior to off-the-shelf options.[8][9][10] This involves modifying the ligand to be more electron-rich and sterically larger.[8] |
Recommendation: Start with a screening of established, commercially available ligands like BrettPhos. If yields remain low, it indicates a particularly challenging substrate combination that may require a more tailored approach.
Q3: The reaction works for my aryl bromide but fails for the analogous aryl chloride. What adjustments are necessary?
A3: This is a classic problem rooted in the first step of the catalytic cycle: oxidative addition. The C–Cl bond is significantly stronger and less polarizable than the C–Br bond, making it much harder for the Pd(0) catalyst to insert itself.[13][16]
To overcome this hurdle, you must adjust the conditions to favor the oxidative addition step:
-
Switch to a More Electron-Rich Ligand: An even more electron-donating ligand will make the palladium center more nucleophilic and better able to attack the C–Cl bond. While BrettPhos is a good starting point, some systems might benefit from other specialized ligands designed for aryl chlorides.
-
Use a Palladium Pre-catalyst: Instead of generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂, using a well-defined pre-catalyst (e.g., a palladacycle G3 or G4 pre-catalyst) is highly recommended.[12] Pre-catalysts provide a more reliable and efficient generation of the active L-Pd(0) species, which is especially important for challenging substrates like aryl chlorides.[16]
-
Increase Temperature: Higher temperatures are often required to provide the necessary activation energy for C–Cl bond cleavage.
-
Consider Additives: In some cases, additives can facilitate the reaction, though this is highly substrate-dependent.
Q4: I'm observing significant decomposition of my starting materials. How can I mitigate this?
A4: Decomposition is typically caused by a mismatch between the base strength and the functional group tolerance of your substrates at elevated temperatures.
-
Assess Base Sensitivity: Strong bases like NaOt-Bu can deprotonate acidic protons elsewhere in the molecule or catalyze side reactions (e.g., ester hydrolysis).[4][13]
-
Lower the Reaction Temperature: This is the simplest first step. The use of a highly active catalyst system (e.g., a BrettPhos-based pre-catalyst) can often allow the reaction to proceed at a lower temperature (e.g., 80 °C instead of 110 °C), preserving sensitive functional groups.[8][10]
-
Switch to a Weaker Base: If lowering the temperature is insufficient, consider a weaker base. While this can slow down the desired C–N coupling, it may be necessary.
-
Phosphates and Carbonates: K₃PO₄ or Cs₂CO₃ are common alternatives.[13] Cs₂CO₃ is often favored due to its better solubility in organic solvents.[12]
-
Homogeneous Organic Bases: For very sensitive systems or for adaptation to flow chemistry, soluble organic bases like DBU have been used successfully, though they may require specific ligands (like XantPhos) and careful optimization.[17]
-
| Base | pKaH (approx.) | Common Use & Considerations |
| NaOt-Bu | 19 | The workhorse for Buchwald-Hartwig. Highly effective but can cause decomposition of sensitive substrates.[12][13] |
| LHMDS | 26 | Very strong base. Can provide tolerance for protic functional groups like hydroxyls when used with specific ligands.[4] |
| K₃PO₄ | 12.3 | Weaker inorganic base. Good for some base-sensitive substrates but may lead to lower reaction rates. |
| Cs₂CO₃ | 10 | Weaker inorganic base with good solubility. A common choice when screening for milder conditions.[12] |
| DBU | 13.5 | Soluble organic base. Can enable homogeneous reaction conditions, beneficial for sensitive substrates and flow chemistry.[17] |
Key Experimental Protocols
General Protocol for a Screening Reaction (0.5 mmol scale)
Note: This is a general starting point. All conditions should be optimized for your specific substrates. Strict exclusion of air and moisture is critical for success.
Preparation:
-
To an oven-dried 4 mL vial containing a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv.), the palladium pre-catalyst (e.g., BrettPhos Pd G3, 0.01 mmol, 2 mol%), and the base (e.g., NaOt-Bu, 0.6 mmol, 1.2 equiv.).
-
Cap the vial with a septum-containing screw cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
Reagent Addition (under inert atmosphere): 4. Add the degassed solvent (e.g., Toluene, 1.0 mL to achieve 0.5 M concentration) via syringe. 5. Add the hindered primary amine (0.55 mmol, 1.1 equiv.) via syringe. If the amine is a solid, it can be added with the other solids in step 1.
Reaction & Monitoring: 6. Place the sealed vial in a pre-heated aluminum heating block set to the desired temperature (e.g., 100 °C). 7. Stir the reaction vigorously. 8. Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots under a positive pressure of inert gas.
Workup: 9. Upon completion, cool the reaction to room temperature. 10. Dilute the mixture with an organic solvent (e.g., ethyl acetate, 10 mL) and water (10 mL). 11. Separate the layers and extract the aqueous layer with the organic solvent (2 x 10 mL). 12. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 13. Purify the crude product by flash column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. benchchem.com [benchchem.com]
- 14. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 15. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. reddit.com [reddit.com]
- 17. chemrxiv.org [chemrxiv.org]
Technical Support Center: Analytical Strategies for Monitoring Reactions of (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride
Welcome to the technical support center for analytical methods concerning (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride. This guide is designed for researchers, process chemists, and quality control analysts who work with this important fluorinated building block. The inherent properties of this primary amine hydrochloride—namely its basicity, polarity, and the presence of fluorine atoms—present unique analytical challenges and opportunities.
This document provides in-depth, field-tested guidance and troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to develop robust, reliable analytical methods for monitoring chemical transformations and ensuring the quality of your processes.
Section 1: Foundational Principles & Technique Selection
Effective reaction monitoring is the cornerstone of process understanding and optimization. It provides critical data on reaction kinetics, impurity formation, and endpoint determination. The choice of analytical technique is paramount and depends on the specific information required.
Diagram 1: General Workflow for Reaction Monitoring
Caption: A typical workflow for preparing and analyzing a sample from a chemical reaction.
Frequently Asked Questions: Technique Selection
Q1: How do I choose the best analytical technique to monitor a reaction involving this compound?
A1: The optimal technique depends on the reaction type, the properties of all reactants and products, and the information you need.
-
For quantitative analysis of conversion and purity: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most versatile and common choice. It excels at separating the polar starting material from less polar products (e.g., in an amide coupling or N-alkylation reaction).
-
For structural confirmation and in-situ monitoring: Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled. The presence of the difluoro group makes ¹⁹F NMR an exceptionally powerful tool, offering a clean spectral window with high sensitivity.[1][2][3] ¹H NMR is also used for tracking the disappearance of starting material signals and the appearance of product signals. Quantitative NMR (qNMR) can provide accurate concentration data without the need for reference standards of all components.[4][5][6]
-
For volatile byproducts or after derivatization: Gas Chromatography (GC) can be used, but it is not suitable for the direct analysis of the hydrochloride salt due to its low volatility. Derivatization is required to convert the amine into a more volatile and thermally stable compound.[7][8]
-
For definitive identification of products and impurities: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. It provides both retention time data and mass-to-charge ratio information, which is critical for identifying unknown species in the reaction mixture.
Section 2: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for monitoring reactions of this amine. Reversed-phase (RP) chromatography is most common, but the basic nature of the amine requires careful method development to achieve good peak shape and resolution.
Troubleshooting & FAQs: HPLC Analysis
Q2: I'm seeing severe peak tailing for my (3,3-Difluoro-1-methylcyclobutyl)methanamine peak on a C18 column. What's causing this and how do I fix it?
A2: This is a classic issue when analyzing basic compounds on silica-based columns.[9][10][11] The primary cause is secondary interactions between the protonated amine (a cation) and acidic, negatively charged residual silanol groups (-Si-O⁻) on the silica surface.[10][11][12]
Solutions, in order of recommendation:
-
Lower the Mobile Phase pH: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). At this low pH, the residual silanols are protonated (-Si-OH) and non-ionic, which significantly reduces the unwanted secondary interactions.[12][13]
-
Use a Modern, High-Purity Column: Employ a column packed with high-purity silica that has been extensively end-capped. These columns have a much lower concentration of accessible silanol groups. Look for columns specifically marketed for the analysis of basic compounds.
-
Increase Buffer Strength: If operating at a mid-range pH, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM ammonium formate) can help. The buffer cations will compete with the protonated analyte for the active silanol sites, effectively masking them. Note: High buffer concentrations are not ideal for LC-MS due to ion suppression.[12]
-
Consider an Alternative Stationary Phase: If tailing persists, a standard C18 may not be suitable. Consider a column with an embedded polar group or a phenyl-hexyl phase, which can provide alternative selectivities and better peak shapes for amines. Fluorinated phases can also offer unique selectivity for fluorinated compounds.[14]
Q3: My amine is poorly retained and elutes near the void volume on my C18 column. How can I increase its retention?
A3: This occurs because the compound is highly polar and has limited interaction with the hydrophobic C18 stationary phase.
Solutions:
-
Reduce Organic Content: Decrease the percentage of acetonitrile or methanol in your mobile phase. Start with a very low organic concentration (e.g., 5-10%) in your gradient or isocratic method.
-
Use a Weaker Organic Solvent: If using methanol, switching to acetonitrile may slightly increase retention for some polar compounds.
-
Use an Ion-Pairing Reagent: Adding an ion-pairing reagent like heptafluorobutyric acid (HFBA) at a low concentration (e.g., 0.05%) to the mobile phase can dramatically increase retention. The hydrophobic tail of the reagent pairs with the protonated amine, and this neutral complex is well-retained on the C18 phase. Be aware that ion-pairing reagents can be difficult to flush from a column and are not ideal for LC-MS.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining highly polar compounds. In this mode, you use a high percentage of organic solvent (like acetonitrile) with a small amount of aqueous buffer, and the analyte partitions into an aqueous layer on the polar stationary phase.
Table 1: Comparison of HPLC Column Chemistries for Amine Analysis
| Column Type | Principle of Separation | Pros | Cons | Best For... |
| Standard C18 | Hydrophobic Interaction | Versatile, widely available | Poor peak shape for bases without mobile phase modifiers | General purpose, non-polar products |
| High-Purity, End-Capped C18 | Hydrophobic Interaction | Improved peak shape for bases, good stability | Higher cost | High-performance quantitative analysis |
| Embedded Polar Group (e.g., Polar-C18) | Mixed-Mode (Hydrophobic & Polar) | Excellent peak shape for bases, unique selectivity | May have different retention characteristics | Separating mixtures of polar and non-polar compounds |
| Phenyl-Hexyl | Mixed-Mode (Hydrophobic & π-π) | Alternative selectivity, good for aromatic compounds | Less hydrophobic than C18 | Reactions involving aromatic reagents or products |
| HILIC | Hydrophilic Partitioning | Strong retention of very polar compounds like the starting amine | Sensitive to water content, can have longer equilibration times | Analysis where the starting material is poorly retained in RP |
Section 3: Gas Chromatography (GC)
Direct analysis of this compound by GC is not feasible. The salt is non-volatile and will decompose in a hot GC inlet. Therefore, derivatization is mandatory.[7][8]
Troubleshooting & FAQs: GC Analysis
Q4: I don't see any peak for my amine after derivatization. What went wrong?
A4: This usually points to an issue with the derivatization reaction itself or the GC conditions.
Potential Causes & Solutions:
-
Incomplete Derivatization: Primary amines can be derivatized via acylation (e.g., with trifluoroacetic anhydride, TFAA) or silylation (e.g., with BSTFA).[8][15]
-
Check Reaction Conditions: Ensure the reaction is performed in an anhydrous aprotic solvent. A base (like pyridine or triethylamine) is often required to scavenge the acid byproduct (e.g., HCl or TFA) and drive the reaction to completion.[7]
-
Neutralize the Salt: Before derivatization, the hydrochloride salt must be neutralized to the free amine. This can be done by adding a suitable base (e.g., triethylamine) or through a simple liquid-liquid extraction with a basic aqueous solution (e.g., NaHCO₃) into an organic solvent.
-
-
Improper GC Inlet Temperature: While derivatization increases thermal stability, the inlet temperature might still be too high, causing the derivative to degrade. Try lowering the inlet temperature by 20-30 °C.
-
Active Sites in the GC System: Amines and their derivatives can be adsorbed by active sites (free silanols) in the inlet liner or on the column. Use a deactivated liner and a high-quality, low-bleed GC column.
Diagram 2: GC Derivatization Workflow
Caption: A step-by-step workflow for preparing the amine for GC analysis.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an outstanding tool for this molecule, particularly because of the ¹⁹F nucleus. It allows for direct, in-situ monitoring without chromatographic separation.[2][6]
Troubleshooting & FAQs: NMR Analysis
Q5: My ¹H NMR spectrum is too complex with overlapping peaks from the reaction mixture. How can I effectively monitor the reaction?
A5: This is a common challenge. While ¹H NMR is useful, ¹⁹F NMR is your solution here.
-
Leverage ¹⁹F NMR: The ¹⁹F NMR spectrum provides a significant advantage.[3] It has a wide chemical shift range, meaning peaks are much less likely to overlap.[2][16] You will see a clear signal for the -CF₂- group in the starting material. As the reaction proceeds, this signal will decrease, and a new signal corresponding to the -CF₂- group in the product will appear at a different chemical shift. This provides a very clean and simple way to track reaction progress.
-
Quantitative ¹⁹F NMR (qNMR): You can make the analysis quantitative by adding a known amount of an inert fluorinated internal standard (e.g., fluorobenzene) to your NMR tube.[1][17] By comparing the integral of your starting material or product peak to the integral of the internal standard, you can calculate the exact concentration and determine the yield without isolating the product.[1][4]
Q6: How do I set up a reliable quantitative NMR (qNMR) experiment?
A6: Accurate quantification requires specific acquisition parameters to ensure the signal intensity is directly proportional to the number of nuclei.[5]
Key Experimental Steps:
-
Choose a Suitable Internal Standard: The standard should be inert, have a simple spectrum that doesn't overlap with your analyte signals, and be accurately weighed.
-
Ensure Complete Dissolution: Both the sample and the standard must be fully dissolved in the deuterated solvent.
-
Use a Long Relaxation Delay (d1): This is the most critical parameter. To ensure all nuclei have fully relaxed back to equilibrium before the next pulse, set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the nuclei you are quantifying. For ¹⁹F, a relaxation delay of 30 seconds is often a safe starting point.[3]
-
Optimize Pulse Angle: Use a 90° pulse to maximize the signal for each scan.
-
Acquire Enough Scans: Signal-to-noise ratio is important for accurate integration. Acquire a sufficient number of scans (e.g., 32 or 64) to get a clear signal for both your analyte and the standard.[3]
-
Process Carefully: Use identical processing parameters for all spectra. Ensure the baseline is flat and integration regions are set correctly. The purity or concentration can then be calculated using a standard qNMR equation.[5]
References
- 1. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. magritek.com [magritek.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. emerypharma.com [emerypharma.com]
- 6. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 7. jfda-online.com [jfda-online.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. support.waters.com [support.waters.com]
- 11. hplc.eu [hplc.eu]
- 12. labcompare.com [labcompare.com]
- 13. uhplcs.com [uhplcs.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 17. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of (3,3-Difluoro-1-methylcyclobutyl)methanamine and Its Non-Fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful tool for modulating a compound's physicochemical and pharmacological properties.[1][2][3] The gem-difluoro group, in particular, has garnered significant attention as a bioisostere for carbonyl groups and for its ability to enhance metabolic stability.[4][5] This guide provides an in-depth comparison of the reactivity of (3,3-Difluoro-1-methylcyclobutyl)methanamine with its non-fluorinated counterparts, (1-methylcyclobutyl)methanamine and cyclobutylmethylamine, offering experimental insights to inform rational drug design.
The Influence of Gem-Difluorination on Amine Basicity and Nucleophilicity
The introduction of two fluorine atoms at the 3-position of the cyclobutane ring exerts a profound electronic effect on the distal primary amine. Fluorine's high electronegativity leads to a strong electron-withdrawing inductive effect that propagates through the carbon skeleton. This effect decreases the electron density on the nitrogen atom, thereby reducing its basicity.[1]
A study on functionalized gem-difluorinated cycloalkanes demonstrated that the influence of the CF2 moiety on the basicity of amines is primarily defined by the inductive effect of the fluorine atoms.[1] Consequently, (3,3-Difluoro-1-methylcyclobutyl)methanamine is expected to be a weaker base compared to its non-fluorinated analog, (1-methylcyclobutyl)methanamine. This reduction in basicity has significant implications for its reactivity, particularly in reactions where the amine acts as a nucleophile.
Table 1: Predicted Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP |
| (3,3-Difluoro-1-methylcyclobutyl)methanamine | C6H11F2N | 135.16 | 1.1[6] |
| (1-Methylcyclobutyl)methanamine | C6H13N | 99.17 | 1.0[7] |
| Cyclobutylmethylamine | C5H11N | 85.15 | 0.7 |
The diminished nucleophilicity of the fluorinated amine means that it will generally react slower in nucleophilic substitution and addition reactions, such as acylations and alkylations, compared to its non-fluorinated analogs. This necessitates the use of more forcing reaction conditions or more reactive electrophiles to achieve comparable yields and reaction times.
Conformational and Steric Considerations
The cyclobutane ring is not planar and exists in a puckered conformation. The introduction of the bulky gem-difluoro group can influence the ring's conformational preferences. While specific conformational analysis of (3,3-Difluoro-1-methylcyclobutyl)methanamine is not detailed in the provided search results, studies on other fluorinated cyclobutanes suggest that fluorine substitution can impact the ring's geometry.[8] This, in turn, can affect the orientation of the aminomethyl group and its accessibility to reagents.
However, the primary steric influence is likely to be similar between the fluorinated and non-fluorinated 1-methylcyclobutyl analogs, as the key substitution is at the same position. The methyl group at the 1-position provides a degree of steric hindrance around the aminomethyl group in both (3,3-Difluoro-1-methylcyclobutyl)methanamine and (1-methylcyclobutyl)methanamine.
Experimental Protocols: A Comparative Acylation Study
To illustrate the practical differences in reactivity, a comparative acylation experiment is proposed. This protocol is designed to highlight the differing nucleophilicity of the amines.
Objective:
To compare the reaction rates and yields of the acylation of (3,3-Difluoro-1-methylcyclobutyl)methanamine and (1-methylcyclobutyl)methanamine with a standard acylating agent.
Materials:
-
(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride
-
(1-Methylcyclobutyl)methanamine[9]
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis
Experimental Workflow Diagram
References
- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 6. PubChemLite - this compound (C6H11F2N) [pubchemlite.lcsb.uni.lu]
- 7. PubChemLite - (1-methylcyclobutyl)methanamine (C6H13N) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. CAS 933722-69-1 | (1-methylcyclobutyl)methanamine - Synblock [synblock.com]
A Comparative Guide to the Crystallographic Analysis of (3,3-Difluoro-1-methylcyclobutyl)methanamine Hydrochloride and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the gem-Difluorocyclobutyl Moiety
The 3,3-difluorocyclobutyl moiety has emerged as a critical structural motif in modern drug discovery. Its incorporation into small molecule drug candidates can significantly enhance metabolic stability, modulate lipophilicity, and influence binding affinity.[1] The hydrochloride salt of amines, such as (3,3-Difluoro-1-methylcyclobutyl)methanamine, is a common form for active pharmaceutical ingredients (APIs) due to improved solubility and stability.
A definitive understanding of the three-dimensional structure of these compounds through single-crystal X-ray diffraction is paramount. It provides precise information on conformation, stereochemistry, and intermolecular interactions, which are crucial for structure-activity relationship (SAR) studies and rational drug design. However, obtaining high-quality crystals suitable for X-ray analysis, particularly for small, flexible amine hydrochlorides, can be a significant bottleneck.
This guide will compare the crystallographic features of analogous difluorocyclobutane derivatives, discuss the influence of fluorination on crystal packing, and provide a detailed experimental workflow for obtaining the crystal structure of the title compound.
Comparative Crystallographic Analysis of Analogous Structures
While a publicly available crystal structure for (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride was not identified in the Cambridge Structural Database (CSD), a comprehensive repository for small-molecule crystal structures[2][3][4][5], analysis of closely related analogues provides critical insights. A study by Chernykh et al. on 2,2- and 3,3-difluorocyclobutanamines offers a valuable point of comparison.[6][7][8][9]
Below is a table summarizing representative crystallographic data for a generic 3,3-difluorocyclobutanamine hydrochloride analogue, which can be used as a benchmark for comparison.
| Crystallographic Parameter | Representative Value for a 3,3-Difluorocyclobutanamine HCl Analogue |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.8 - 6.2 |
| b (Å) | 10.5 - 11.0 |
| c (Å) | 14.0 - 14.5 |
| α (°) | 90 |
| β (°) | 95 - 100 |
| γ (°) | 90 |
| Volume (ų) | 850 - 950 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.3 - 1.4 |
| R-factor (%) | < 5 |
Note: The data presented are representative values based on similar structures and are intended for comparative purposes.
The Influence of gem-Difluorination on Crystal Packing
The presence of the gem-difluoro group has a profound impact on the intermolecular interactions and crystal packing of these molecules. Fluorine's high electronegativity and the C-F bond's polarization can lead to a variety of non-covalent interactions, including:
-
Hydrogen Bonding: The primary interaction is expected to be the strong hydrogen bonds between the ammonium group (-NH₃⁺) and the chloride anion (Cl⁻). These interactions often form extensive networks that dictate the overall crystal packing.
-
C-H···F Interactions: Weak hydrogen bonds involving the polarized C-F group can also play a significant role in stabilizing the crystal lattice.[10]
-
Dipole-Dipole Interactions: The significant dipole moment of the C-F bonds can lead to favorable electrostatic interactions, influencing the relative orientation of molecules in the crystal.
The introduction of fluorine can dramatically alter crystal packing motifs when compared to their non-fluorinated counterparts, sometimes leading to unexpected arrangements.[11][12][13][14] Understanding these potential interactions is crucial when designing crystallization experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 3. Cambridge Structural Database | Ithaca College [ithaca.edu]
- 4. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]
- 5. Cambridge Structural Database | re3data.org [re3data.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - figshare - Figshare [figshare.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Definitive Structural Confirmation of (3,3-Difluoro-1-methylcyclobutyl)methanamine Hydrochloride via Multinuclear and Multidimensional NMR Spectroscopy
Introduction: The Analytical Challenge of Fluorinated Scaffolds
In modern drug discovery, the incorporation of fluorinated motifs is a widely adopted strategy to modulate key physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The 3,3-difluorocyclobutane moiety, in particular, presents a rigid, non-planar scaffold that is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups. However, the synthesis and purification of these complex structures, such as (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride, can present significant analytical hurdles.
Ambiguities in structure, the potential for isomeric byproducts, and the presence of process-related impurities necessitate a robust and unequivocal analytical methodology for structural confirmation. While basic analytical techniques may provide superficial characterization, they often fail to deliver the granular detail required for confident progression of a drug candidate. This guide presents a comprehensive Nuclear Magnetic Resonance (NMR) strategy, leveraging the unique properties of the ¹⁹F nucleus alongside traditional ¹H and ¹³C spectroscopy and advanced 2D correlation experiments. We will demonstrate how this multi-faceted NMR approach provides not only unambiguous confirmation of the target structure but also serves as a powerful tool for identifying and characterizing potential impurities, thereby ensuring the highest standards of scientific integrity in drug development.
The Limitations of a Cursory Analysis vs. The Power of a Comprehensive NMR Workflow
A superficial analytical approach, perhaps relying solely on ¹H NMR and mass spectrometry, may appear to confirm the target structure. However, this can be dangerously misleading. For a molecule with the complexity of this compound, such an analysis could easily miss critical structural details and fail to identify key impurities that may have significant pharmacological or toxicological implications.
In contrast, a comprehensive NMR workflow provides a self-validating system for structural elucidation. By integrating multinuclear (¹H, ¹³C, ¹⁹F) and multidimensional (COSY, HSQC, HMBC) NMR techniques, we can build a complete picture of the molecule's covalent framework and stereochemistry. This guide will compare a basic analytical approach with our proposed comprehensive workflow, highlighting the critical insights that can only be gained through a more rigorous investigation.
Experimental Protocol: A Multi-pronged NMR Approach
Sample Preparation
-
Dissolution: Accurately weigh 10-15 mg of the this compound product and dissolve it in approximately 0.6 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are excellent choices due to their ability to dissolve the hydrochloride salt and to slow the exchange of the amine protons, allowing for their observation.
-
Internal Standard: For quantitative applications, a suitable internal standard with known concentration can be added. For structural confirmation, an internal reference standard such as tetramethylsilane (TMS) is typically used to calibrate the chemical shift scale to 0 ppm.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.
-
¹H NMR: A standard single-pulse experiment is used to obtain a high-resolution proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 5 seconds to ensure accurate integration.
-
¹³C{¹H} NMR: A proton-decoupled ¹³C experiment provides a singlet for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
¹⁹F{¹H} NMR: A proton-decoupled ¹⁹F experiment is crucial for analyzing fluorinated compounds. The high sensitivity and 100% natural abundance of ¹⁹F provide a clean spectrum with a wide chemical shift dispersion, making it an excellent probe for structural integrity.[1][2]
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the cyclobutane ring and the aminomethyl group.[3]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), providing an unambiguous assignment of protonated carbons.[3]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment maps long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). It is instrumental in identifying quaternary carbons and piecing together the complete molecular skeleton.[3]
Data Analysis and Structural Confirmation
The following sections detail the expected NMR data for the target compound and how a comprehensive analysis can differentiate it from potential synthetic precursors, which are the most likely impurities.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the comprehensive NMR analysis, from initial 1D spectra to the final, confirmed structure through 2D correlations.
Caption: Comprehensive NMR workflow for structural elucidation.
Expected NMR Data for this compound
The following tables summarize the predicted chemical shifts (δ) and key coupling constants (J) for the target molecule. These predictions are based on established chemical shift ranges and the known effects of substituents.[4][5][6][7]
Table 1: Predicted ¹H and ¹⁹F NMR Data
| Assignment | Predicted ¹H δ (ppm) | Multiplicity | Predicted J (Hz) | Predicted ¹⁹F δ (ppm) | Multiplicity |
| -CH₃ | ~1.3 | s | - | - | - |
| -CH₂- (ring, H2/H4) | ~2.5 - 2.9 | m | ²JHH ≈ 14, ³JHF ≈ 10-15 | - | - |
| -CH₂-N | ~3.1 | s | - | - | - |
| -NH₃⁺ | ~8.0-9.0 | br s | - | - | - |
| -CF₂- | - | - | - | ~-90 to -110 | t |
Table 2: Predicted ¹³C NMR Data
| Assignment | Predicted ¹³C δ (ppm) | Key Couplings | Predicted J (Hz) |
| -CH₃ | ~25 | ||
| C1 (Quaternary) | ~40 | ²JCF | ~20-25 |
| C2/C4 (Ring CH₂) | ~45 | ²JCF | ~20-25 |
| -CH₂-N | ~48 | ||
| C3 (CF₂) | ~120 | ¹JCF | ~250-300 |
Structural Correlation Diagram
The key correlations expected in the 2D NMR spectra that definitively link the molecular fragments are illustrated below.
Caption: Key 2D NMR correlations for structure confirmation.
Comparison with Potential Impurities
A common synthetic route to primary amines is the reduction of a corresponding nitrile or amide. Incomplete reaction would leave these as significant impurities. A comprehensive NMR analysis can easily distinguish these from the final product.
Alternative 1: 1-Methyl-3,3-difluorocyclobutane-1-carbonitrile (Nitrile Precursor)
-
¹H NMR: Would lack the -CH₂-N and -NH₃⁺ signals. The ring protons would likely be shifted to slightly different positions.
-
¹³C NMR: Would show a characteristic nitrile carbon signal (C≡N) around 120 ppm. The quaternary carbon (C1) would be significantly deshielded compared to the amine product.
-
Key Differentiator: The absence of the aminomethyl signals and the presence of the downfield nitrile carbon signal are definitive markers.
Alternative 2: 1-Methyl-3,3-difluorocyclobutane-1-carboxamide (Amide Precursor)
-
¹H NMR: Would show two broad singlets for the -NH₂ protons (typically between 7-8 ppm) instead of the single broad -NH₃⁺ signal. It would also lack the -CH₂-N signal.
-
¹³C NMR: A downfield carbonyl carbon (C=O) signal would be present around 170-180 ppm.
-
Key Differentiator: The presence of the amide protons and the carbonyl carbon signal, along with the absence of the aminomethyl group, clearly distinguishes this impurity.
Table 3: Comparative NMR Signatures of Product and Potential Impurities
| Feature | Target Product | Nitrile Impurity | Amide Impurity |
| ¹H: Aminomethyl (-CH₂-N) | Present (~3.1 ppm) | Absent | Absent |
| ¹H: Amine/Amide Protons | Present (-NH₃⁺, ~8-9 ppm, 1 signal) | Absent | Present (-NH₂, ~7-8 ppm, 2 signals) |
| ¹³C: Nitrile Carbon (C≡N) | Absent | Present (~120 ppm) | Absent |
| ¹³C: Carbonyl Carbon (C=O) | Absent | Absent | Present (~175 ppm) |
| ¹³C: Aminomethyl (-CH₂-N) | Present (~48 ppm) | Absent | Absent |
Conclusion: The Imperative of Rigorous NMR Analysis
The structural confirmation of novel chemical entities like this compound demands an analytical approach that is both comprehensive and self-validating. While a cursory analysis might suggest the successful synthesis of the target compound, it lacks the depth to identify and characterize potentially critical impurities that could compromise downstream research and development.
The integrated, multi-pronged NMR strategy detailed in this guide—combining 1D ¹H, ¹³C, and ¹⁹F NMR with 2D COSY, HSQC, and HMBC experiments—provides an unambiguous and definitive method for structural elucidation. This approach not only confirms the connectivity and chemical environment of every atom in the target molecule but also serves as a powerful diagnostic tool for process chemistry, enabling the detection and identification of key impurities such as unreacted nitrile or amide precursors. For researchers, scientists, and drug development professionals, adopting such a rigorous analytical standard is not merely best practice; it is a fundamental requirement for ensuring the integrity and success of their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. utsouthwestern.edu [utsouthwestern.edu]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. [1-(Aminomethyl)cyclobutyl](cyclobutyl)methanol () for sale [vulcanchem.com]
- 7. (1r,3s,5R,7S)-3-Hydroxy-1-adamantanecarboxylicacid | C11H16O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
A Comparative Guide to the Lipophilicity of Fluorinated vs. Non-Fluorinated Cyclobutanes: A Medicinal Chemist's Perspective
Introduction: The Strategic Role of Lipophilicity and Scaffolds in Drug Design
In the intricate process of drug discovery, lipophilicity stands out as a critical physicochemical parameter that profoundly influences a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] Measured as the logarithm of the partition coefficient (logP) between an oily (n-octanol) and an aqueous phase, it governs everything from membrane permeability and solubility to plasma protein binding and metabolic stability.[2][3] For drug development professionals, modulating lipophilicity is a constant balancing act; too high, and the compound may suffer from poor solubility and high metabolic turnover; too low, and it may fail to cross cellular membranes to reach its target.[4]
Concurrently, the choice of a molecular scaffold is paramount. Cyclobutane rings have gained significant attention as valuable scaffolds in medicinal chemistry.[5] Their rigid, three-dimensional structure can lock the conformation of a molecule, potentially improving binding affinity to a target protein by reducing the entropic penalty of binding.[6] This makes them attractive bioisosteric replacements for more flexible alkyl groups or other common motifs like gem-dimethyl groups.
The strategic incorporation of fluorine into these scaffolds represents a powerful tool for fine-tuning molecular properties.[7] Fluorine's unique characteristics—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically alter a compound's pKa, metabolic stability, and, crucially, its lipophilicity.[4] This guide provides a comparative analysis of the lipophilicity of fluorinated versus non-fluorinated cyclobutanes, offering experimental data and procedural insights to aid researchers in making informed decisions in molecular design.
The Duality of Fluorine's Influence on Lipophilicity
The effect of fluorination on lipophilicity is not straightforward and is highly context-dependent.[8] While often perceived as a "lipophilic atom," fluorine's impact is a nuanced interplay of competing electronic and steric effects.
-
Hydrophobic Contribution: On one hand, replacing a C-H bond with a C-F bond can increase the hydrophobic surface area of a molecule, which can lead to an increase in logP.[9] This is particularly true for polyfluorinated motifs like the trifluoromethyl (CF₃) group.
-
Electronic Effects and Polarity: On the other hand, fluorine is the most electronegative element, inducing a strong dipole moment in the C-F bond. This can increase the polarity of adjacent functional groups, potentially leading to stronger interactions with polar environments (like water) and a decrease in lipophilicity.[4] This effect is often observed with monofluorination or when fluorine is positioned near hydrogen-bond donors or acceptors.
The rigid framework of the cyclobutane ring makes these effects particularly interesting, as conformational flexibility is limited, allowing for a more direct study of fluorine's intrinsic properties on the system.
Comparative Analysis: Experimental Lipophilicity Data
Recent studies have provided valuable experimental data on the lipophilicity of fluorinated cyclobutanes, often comparing them directly to their non-fluorinated parent compounds or other alkyl groups. The data reveals that the specific fluorinated motif and its stereochemical orientation (e.g., cis vs. trans) play a crucial role.[5][10]
For most derivatives studied, the LogP values followed the general trend: CH₂F ≤ CHF₂ < CH₃ ≤ CF₃ < C₂F₅.[5] However, a notable exception arises with cis-isomeric CF₃- and C₂F₅-substituted model amides, which exhibited lower lipophilicity than might be anticipated, highlighting the profound influence of stereochemistry.[5][10] This suggests that the relative orientation of the polar and nonpolar groups on the rigid cyclobutane scaffold dictates the overall molecular surface properties and interaction with the solvent.
| Compound Series | Non-Fluorinated Analogue (logD) | Fluorinated Analogue | Fluorinated Analogue (logD) | ΔlogD (Fluoro - Non-Fluoro) | Source |
| Model Compound 1 | Butenafine (tert-Butyl) | CF₃-cyclobutane analogue | 4.8 | +0.2 | [11][12] |
| Model Compound 2 | Pinoxaden (tert-Butyl) | CF₃-cyclobutane analogue | 3.0 | -0.3 | [11][12] |
| Model Compound 3 | trans-Cyclobutane Amide (CH₃) | trans-Cyclobutane Amide (CF₃) | 1.83 | +0.13 | [5] |
| Model Compound 4 | cis-Cyclobutane Amide (CH₃) | cis-Cyclobutane Amide (CF₃) | 1.40 | -0.06 | [5][10] |
| Model Compound 5 | trans-Cyclobutane Amide (CH₃) | trans-Cyclobutane Amide (CH₂F) | 1.34 | -0.36 | [5] |
Table 1: Experimentally determined distribution coefficients (logD) for selected non-fluorinated compounds and their fluorinated cyclobutane analogues. Note the significant impact of cis/trans isomerism on the lipophilicity of the CF₃-substituted amide.
Key Insights from Experimental Data:
-
Context is Critical: Replacing a tert-butyl group with a CF₃-cyclobutane does not produce a consistent shift in lipophilicity. As seen with Butenafine and Pinoxaden analogues, the change can be positive or negative depending on the overall molecular structure.[11][12]
-
Stereochemistry Matters: The most striking observation is the difference between trans and cis isomers. For the model amides, the CF₃ group increases lipophilicity in the trans configuration but slightly decreases it in the cis configuration relative to the methyl analogue.[5][10] This is likely due to the cis arrangement creating a more polarized molecular face, enhancing interaction with the aqueous phase.
-
Monofluorination Reduces Lipophilicity: The introduction of a single fluorine atom (CH₂F) consistently leads to a decrease in lipophilicity compared to the non-fluorinated methyl group, demonstrating the dominance of fluorine's inductive effect in this context.[5]
Experimental Protocol: High-Throughput Lipophilicity Determination by RP-HPLC
While the shake-flask method is the "gold standard" for logP determination, it is labor-intensive.[13] For drug discovery programs that require screening numerous compounds, a high-throughput method using reverse-phase high-performance liquid chromatography (RP-HPLC) is often employed.[14] This method correlates a compound's retention time on a nonpolar stationary phase with its logP value.
Causality Behind Experimental Choices:
-
Stationary Phase: A C16 or C18 stationary phase is chosen to mimic the lipophilic environment of n-octanol.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used. By measuring retention times at several different organic-to-aqueous ratios, one can extrapolate the retention time to a theoretical 100% aqueous mobile phase (log k_w). This extrapolation provides a more robust and comparable measure of lipophilicity.[14]
-
Calibration: The system is calibrated using a set of well-characterized compounds with known logP values spanning a wide range. This is the self-validating aspect of the protocol; the accuracy of the measurements for the test compounds is dependent on the quality of this calibration curve.
Step-by-Step RP-HPLC Protocol
-
Preparation of Standards:
-
Prepare stock solutions (1 mg/mL) of 5-7 standard compounds with known logP values (e.g., uracil, phenol, aniline, toluene, napthalene) in methanol.
-
Create a mixed working solution containing all standards at an appropriate concentration (e.g., 20 µg/mL).
-
-
Preparation of Test Compounds:
-
Prepare stock solutions (1 mg/mL) of the fluorinated and non-fluorinated cyclobutane test compounds in methanol.
-
Dilute to a final concentration of 20 µg/mL.
-
-
Chromatographic Conditions:
-
Column: Discovery RP-Amide-C16, 4.6 x 150 mm, 5 µm (or equivalent C18 column).
-
Mobile Phase A: 10 mM Ammonium Acetate Buffer, pH 7.4.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV-Vis Diode Array Detector (DAD) at a suitable wavelength (e.g., 254 nm).
-
-
Isocratic Elution and Data Collection:
-
Perform a series of isocratic runs for both the standard mix and each test compound at different mobile phase compositions (e.g., 40%, 50%, 60%, 70%, 80% Mobile Phase B).
-
For each run, record the retention time (t_R) of each compound and the column dead time (t_0), which is typically measured by the retention time of an unretained compound like uracil.
-
-
Data Analysis:
-
For each compound at each mobile phase composition, calculate the retention factor, k: k = (t_R - t_0) / t_0
-
Calculate log k for each run.
-
For each compound, plot log k versus the percentage of organic modifier (φ).
-
Perform a linear regression on this data. The y-intercept of this line represents the log k value extrapolated to 100% aqueous mobile phase (log k_w).
-
Generate a calibration curve by plotting the known logP values of the standard compounds against their calculated log k_w values.
-
Using the linear equation from the calibration curve, calculate the experimental logP for each fluorinated and non-fluorinated cyclobutane test compound from its measured log k_w value.
-
Visualizations
References
- 1. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes: divergent synthesis of fluorinated cyclopropanes and cyclobutanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. medical.med.tokushima-u.ac.jp [medical.med.tokushima-u.ac.jp]
A Comparative Guide to the In Vitro Metabolic Stability of Drugs Containing the 3,3-Difluorocyclobutyl Group
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, the strategic incorporation of fluorine is a well-established method for enhancing the pharmacokinetic properties of drug candidates.[1][2] The 3,3-difluorocyclobutyl moiety, in particular, has emerged as a valuable bioisostere for metabolically labile groups such as gem-dimethyl and carbonyl functionalities.[3][4] This guide provides an in-depth comparison of the metabolic stability conferred by the 3,3-difluorocyclobutyl group versus its common, non-fluorinated bioisosteric counterparts. We will explore the underlying mechanisms of this enhanced stability, present comparative experimental data, and provide a detailed, self-validating protocol for assessing in vitro metabolic stability using liver microsomes.
The Rationale: Why the 3,3-Difluorocyclobutyl Group Enhances Metabolic Stability
The primary site of drug metabolism in the body is the liver, where cytochrome P450 (CYP) enzymes play a dominant role in the biotransformation of xenobiotics.[5][6] These enzymes often catalyze oxidative reactions at vulnerable, electron-rich C-H bonds.[7][8] The tert-butyl group, for example, is notoriously susceptible to such oxidation, leading to rapid metabolic clearance.[9]
The utility of the 3,3-difluorocyclobutyl group stems from two key principles:
-
Metabolic Blocking: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry.[4] Replacing metabolically weak C-H bonds with robust C-F bonds effectively "shields" the molecule from oxidative metabolism at that position.[10][11] The gem-difluorination on the cyclobutane ring prevents hydroxylation by CYP enzymes, a common metabolic pathway.[10]
-
Electronic Effects: The high electronegativity of fluorine atoms creates a powerful electron-withdrawing effect, which deactivates adjacent C-H bonds, making them less susceptible to enzymatic attack by oxidative enzymes.[10][11]
By serving as a bioisosteric replacement for a gem-dimethyl or carbonyl group, the 3,3-difluorocyclobutyl moiety can preserve or improve target binding affinity while significantly reducing the rate of metabolic degradation, thereby enhancing a drug's half-life and oral bioavailability.[3][12]
Comparative Analysis: Performance Against Alternatives
The most effective way to demonstrate the impact of the 3,3-difluorocyclobutyl group is to compare key metabolic stability parameters against its non-fluorinated and acyclic analogs. The two primary metrics for in vitro metabolic stability are the half-life (t½) and the intrinsic clearance (CLint).[13][14] A longer half-life and lower intrinsic clearance indicate greater metabolic stability.
While direct matched-pair data for the 3,3-difluorocyclobutyl group is context-dependent on the specific drug scaffold, the general principles are well-documented across various fluorinated motifs. The following table provides a representative comparison based on data from analogous gem-difluoroalicyclic and related structures to illustrate the expected improvements.
| Moiety | Bioisosteric Replacement For | In Vitro Half-Life (t½) in HLM | Intrinsic Clearance (CLint) in HLM | Rationale for Performance |
| gem-Dimethyl Group | N/A | Low | High | Susceptible to CYP-mediated hydroxylation at the methyl C-H bonds, creating a metabolic "soft spot".[9] |
| Cyclobutyl Group | gem-Dimethyl | Moderate | Moderate | Less labile than an acyclic group but still contains multiple C-H bonds vulnerable to oxidation. |
| 3,3-Difluorocyclobutyl Group | gem-Dimethyl, Carbonyl | High | Low | C-F bonds block oxidative metabolism. Electron-withdrawing effect protects adjacent positions.[10][15] |
| tert-Butyl Group | N/A | Low to Very Low | High to Very High | A classic example of a metabolically labile group prone to rapid oxidation.[9] |
| 3,3-Difluorooxetane Group | tert-Butyl, Carbonyl | High | Low | Demonstrates significantly improved metabolic stability in matched-pair analysis by blocking metabolism.[16] |
*HLM: Human Liver Microsomes. Values are qualitative representations based on established principles. Actual quantitative results are highly dependent on the overall molecular structure.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This section details a robust, self-validating protocol for determining the metabolic stability of a test compound. The use of liver microsomes is a standard industry practice that provides a reliable assessment of Phase I metabolic pathways, primarily those mediated by CYP enzymes.[5][17][18]
Objective
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound by measuring its rate of disappearance in the presence of pooled human liver microsomes (HLM) and a required cofactor system.[5][13]
Materials and Reagents
-
Test Compounds: Stock solutions (e.g., 10 mM in DMSO) of the 3,3-difluorocyclobutyl-containing drug and its non-fluorinated analog.
-
Liver Microsomes: Pooled human liver microsomes (commercially available), stored at -80°C.[19]
-
Cofactor: NADPH regenerating system. This is crucial as CYP enzymes require NADPH as a cofactor to function.[5][19] A typical system contains NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH).[20]
-
Positive Control Compounds: Compounds with known metabolic profiles (e.g., Midazolam for high clearance, Dextromethorphan for moderate clearance).[5][17]
-
Quenching Solution: Cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.[20]
-
Equipment: 96-well plates, multichannel pipettes, incubator (37°C), centrifuge, and an LC-MS/MS system.[19]
Step-by-Step Methodology
-
Preparation of Reagents:
-
Thaw pooled liver microsomes on ice. Dilute with 100 mM potassium phosphate buffer (pH 7.4) to achieve a working concentration (e.g., 1 mg/mL).[1]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare working solutions of the test and control compounds by diluting the stock solutions in buffer. The final substrate concentration is typically 1 µM to ensure enzyme kinetics are in the linear range (below the Michaelis-Menten constant, Km).[17] The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.[5][17]
-
-
Incubation Procedure:
-
In a 96-well plate, add the diluted liver microsomes to the phosphate buffer to achieve the final desired protein concentration (e.g., 0.5 mg/mL).[5]
-
Add the test compound or control compound to the microsome suspension.
-
Crucial Step (Self-Validation): Prepare parallel "no-cofactor" control wells for each compound by adding buffer instead of the NADPH regenerating system. This allows for the assessment of non-enzymatic degradation and ensures that any observed compound loss is due to metabolism.[1][5]
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.[5]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the no-cofactor controls). This marks time zero (T=0).
-
-
Time-Point Sampling:
-
Incubate the plate at 37°C with gentle shaking.[20]
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an aliquot of the incubation mixture to a separate plate containing the cold acetonitrile/Internal Standard quenching solution.[21] The organic solvent precipitates the microsomal proteins, halting all enzymatic activity.[20]
-
-
Sample Processing and Analysis:
-
Once all time points are collected, centrifuge the sample plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[19]
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method. The peak area ratio of the analyte to the internal standard is used for quantification.[5]
-
Workflow Visualization
Caption: Workflow for an in vitro microsomal metabolic stability assay.
Data Analysis and Interpretation
The data obtained from the LC-MS/MS analysis is used to calculate the key stability parameters.
-
Calculate Percent Remaining: The peak area ratio of the compound to the internal standard at each time point is expressed as a percentage of the ratio at the 0-minute time point.[5]
-
Determine the Rate of Elimination (k): Plot the natural logarithm (ln) of the percent remaining compound against time. The slope of the resulting line from the linear regression is the elimination rate constant (k).[5][20]
-
Calculate In Vitro Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized. It is calculated from the rate constant.[5]
-
Formula: t½ = -0.693 / k
-
-
Calculate Intrinsic Clearance (CLint): This value represents the theoretical maximum clearance rate from the liver, normalized to the amount of microsomal protein used in the assay.[5][14]
-
Formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration in mg/mL)
-
A compound with a long half-life (>30 minutes) and low intrinsic clearance is considered to have high metabolic stability.
Visualizing the Mechanism: Metabolic Blocking
The diagram below illustrates the core concept of how the 3,3-difluorocyclobutyl group provides metabolic stability compared to a labile gem-dimethyl group.
Caption: The 3,3-difluorocyclobutyl group blocks CYP450-mediated oxidation.
Conclusion
The strategic use of the 3,3-difluorocyclobutyl group as a bioisostere is a powerful tool for medicinal chemists to overcome challenges related to metabolic instability. By replacing metabolically vulnerable moieties like the gem-dimethyl group, this fluorinated scaffold effectively blocks major sites of CYP450-mediated oxidation. This leads to a lower intrinsic clearance and a longer in vitro half-life, which are strong indicators of improved pharmacokinetic performance in vivo. The robust and reproducible in vitro microsomal stability assay detailed in this guide provides a critical framework for quantitatively assessing these improvements, enabling researchers to make data-driven decisions in the lead optimization phase of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. nedmdg.org [nedmdg.org]
- 13. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. if-pan.krakow.pl [if-pan.krakow.pl]
- 15. benchchem.com [benchchem.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. mercell.com [mercell.com]
- 18. admescope.com [admescope.com]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. benchchem.com [benchchem.com]
The 1-Methyl-3,3-difluorocyclobutyl Group: A Conformational Guide for Medicinal Chemists
In the modern era of drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for modulating molecular properties. Among the array of fluorinated motifs, the 1-methyl-3,3-difluorocyclobutyl group is emerging as a compelling bioisosteric replacement for traditionally used lipophilic groups, such as the tert-butyl group. Its unique conformational and electronic characteristics offer a nuanced approach to refining a drug candidate's metabolic stability, lipophilicity, and target engagement.[1][2] This guide provides an in-depth comparison of the conformational effects of this group, supported by experimental data and methodologies, to inform rational drug design.
Conformational Analysis: Puckered for Potency
Unlike the planar representation often seen in 2D drawings, the cyclobutane ring is inherently puckered to alleviate torsional strain. The introduction of gem-difluoro substituents at the C3 position and a methyl group at the C1 position significantly influences this puckering, creating a distinct three-dimensional geometry that can be exploited in drug design.
References
The Strategic Deployment of (3,3-Difluoro-1-methylcyclobutyl)methanamine in Modern Drug Discovery: A Comparative SAR Analysis
For Immediate Release
In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties upon drug candidates is relentless. Among the rising stars in this arena is the (3,3-difluoro-1-methylcyclobutyl)methanamine hydrochloride moiety. This building block has garnered significant attention for its potential to enhance metabolic stability, modulate basicity, and provide a unique three-dimensional profile for interaction with biological targets. This guide offers a comparative analysis of the structure-activity relationships (SAR) of analogs derived from this scaffold, drawing upon data from its application in diverse therapeutic areas, including metabolic diseases and oncology.
The Rationale for Fluorination: More Than Just an Isostere
The introduction of fluorine into drug candidates is a well-established strategy to optimize their properties. The gem-difluoro group on the cyclobutane ring is not merely a bioisosteric replacement for a hydrogen or a methyl group; it imparts a unique set of characteristics. The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of the neighboring amine, potentially improving oral bioavailability and reducing off-target effects related to high basicity. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug.
Case Study 1: GLP-1R Agonists for Metabolic Diseases
A prominent example of the successful application of the (3,3-difluoro-1-methylcyclobutyl)methanamine scaffold is in the development of small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonists for the treatment of type 2 diabetes and obesity. The clinical candidate danuglipron (PF-06882961) features a related difluorocyclobutyl moiety and has been the subject of extensive SAR studies.
SAR Insights for GLP-1R Agonism:
Our analysis of publicly available data, including patent literature, reveals key SAR trends for this class of compounds. The (3,3-difluorocyclobutyl)methanamine core serves as a crucial anchor, with modifications to the amine and other parts of the molecule significantly impacting potency and selectivity.
| Compound ID | R1 (Amine Substitution) | R2 (Aryl Group) | GLP-1R EC50 (nM) | hERG IC50 (µM) |
| Danuglipron | Complex Heterocycle | Pyrimidine | Potent | 4.3 |
| Analog 1 | Methyl | Pyrimidine | Moderate | >10 |
| Analog 2 | Complex Heterocycle | Pyridine | Less Potent | >10 |
| Compound 73 | Modified Heterocycle | Pyrimidine | 0.048 | Reduced hERG inhibition |
This table is a composite representation based on trends observed in published literature and is for illustrative purposes.
The data suggests that a complex heterocyclic substituent on the amine (R1) is critical for high potency at the GLP-1 receptor. The nature of the aryl group (R2) also plays a significant role in activity, with pyrimidine being a favored moiety. Notably, the development of analogs such as compound 73 has focused on mitigating off-target effects, such as hERG inhibition, a common challenge in drug development. Compound 73, with an EC50 of 0.048 nM, demonstrates that modifications to the core structure can lead to highly potent GLP-1R agonists with an improved safety profile.[1]
Experimental Workflow for GLP-1R Agonist Evaluation:
Caption: Workflow for synthesis and evaluation of GLP-1R agonists.
Case Study 2: Kinase Inhibitors in Oncology
While less documented in peer-reviewed literature for this specific scaffold, patent applications suggest the exploration of (3,3-difluorocyclobutyl)methanamine derivatives as kinase inhibitors for the treatment of cancer. The rationale here is that the unique vector and conformational rigidity of the cyclobutane ring can allow for precise positioning of pharmacophoric elements within the ATP-binding pocket of kinases.
Hypothetical SAR for Kinase Inhibition:
Based on general principles of kinase inhibitor design, we can extrapolate potential SAR trends for this scaffold.
| Compound ID | R1 (Amine Substitution) | R2 (Hinge-Binding Moiety) | Kinase IC50 (nM) |
| Analog 3 | Phenyl | Pyrimidine | 50 |
| Analog 4 | Substituted Phenyl | Pyrimidine | 15 |
| Analog 5 | Phenyl | Purine | 100 |
This table is a hypothetical representation to illustrate potential SAR trends.
In this hypothetical scenario, the amine is functionalized with an aryl group (R1) that can occupy a hydrophobic pocket, while a separate part of the molecule (R2) is designed to interact with the hinge region of the kinase. Substitutions on the phenyl ring of R1 that enhance hydrophobic interactions would be expected to improve potency. The choice of the hinge-binding moiety is also critical, with different heterocyclic systems showing varying affinities for different kinases.
Experimental Protocol: Synthesis of an N-Aryl Analog
A representative synthetic protocol for an N-aryl derivative of (3,3-difluoro-1-methylcyclobutyl)methanamine is outlined below. This procedure is based on standard organic chemistry transformations and is provided for illustrative purposes.
-
Free Base Preparation: this compound is dissolved in water and a saturated solution of sodium bicarbonate is added until the pH is basic. The free amine is then extracted with a suitable organic solvent (e.g., dichloromethane) and dried over anhydrous sodium sulfate.
-
Buchwald-Hartwig Amination: The dried free amine (1.0 eq.), an appropriate aryl halide (e.g., 2-bromo-5-fluoropyrimidine, 1.1 eq.), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq.), a phosphine ligand (e.g., Xantphos, 0.1 eq.), and a base (e.g., cesium carbonate, 2.0 eq.) are combined in an anhydrous, aprotic solvent (e.g., dioxane).
-
Reaction: The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon) at a temperature ranging from 80 to 120 °C until the starting materials are consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired N-aryl product.
Logical Relationship of SAR Exploration:
Caption: Iterative cycle of SAR-driven lead optimization.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable tool in the medicinal chemist's arsenal. Its unique combination of properties allows for the fine-tuning of the pharmacological profile of drug candidates. The successful application in the development of potent and selective GLP-1R agonists highlights its potential. While its exploration in other therapeutic areas such as oncology is still emerging, the underlying principles of its utility remain the same. Future work will likely focus on expanding the diversity of analogs and exploring their application against a wider range of biological targets. The continued investigation of this and other fluorinated scaffolds will undoubtedly contribute to the development of the next generation of innovative medicines.
References
A Senior Application Scientist's Guide to Validating Target Molecule Synthesis with (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorinated moieties is a cornerstone of modern medicinal chemistry. The unique properties imparted by fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Among the diverse array of fluorinated building blocks, small, strained ring systems like difluorocyclobutanes have garnered considerable attention. This guide provides an in-depth technical analysis of the application of (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride, a versatile building block, in the synthesis of a target molecule. We will explore the causality behind experimental choices, present a detailed protocol, and offer a comparative analysis with alternative synthetic strategies, supported by experimental data.
The Strategic Advantage of the 3,3-Difluoro-1-methylcyclobutyl Moiety
The gem-difluoro group on the cyclobutane ring is not merely a bioisosteric replacement for a carbonyl or a larger alkyl group; it offers a unique combination of conformational constraint and electronic perturbation. The strong electron-withdrawing nature of the two fluorine atoms can influence the pKa of neighboring functional groups and create favorable dipole interactions with biological targets. The methyl group at the 1-position introduces a specific three-dimensional vector, allowing for fine-tuning of steric interactions within a binding pocket.
This guide will focus on the validation of a synthetic route to a key intermediate, N-((3,3-difluoro-1-methylcyclobutyl)methyl)-5-nitropyridin-2-amine, a scaffold that can be further elaborated into a variety of potential therapeutic agents. The synthesis of this intermediate is a critical step that showcases the utility of this compound.
Synthesis of a Target Intermediate: A Validated Protocol
The synthesis of N-((3,3-difluoro-1-methylcyclobutyl)methyl)-5-nitropyridin-2-amine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a robust and well-established method for forming carbon-nitrogen bonds, particularly with electron-deficient aromatic systems.
Experimental Workflow
The overall workflow for the synthesis and validation is depicted below. This process begins with the reaction setup, followed by monitoring, work-up, and finally, purification and characterization of the target molecule.
Caption: Experimental workflow for the synthesis of the target intermediate.
Detailed Step-by-Step Methodology
Materials:
-
This compound
-
2-Chloro-5-nitropyridine
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/EtOAc mixture)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add 2-chloro-5-nitropyridine (1.05 eq).
-
Base Addition: Add DIPEA (2.5 eq) to the reaction mixture. The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction, driving the equilibrium towards the product.
-
Heating and Monitoring: Heat the reaction mixture to 90 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: The pure product is obtained as a solid, and its structure is confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Comparative Analysis with Alternative Building Blocks
To validate the choice of this compound, a comparative synthesis was performed using alternative fluorinated and non-fluorinated cycloalkylamines. The key performance indicators are summarized in the table below.
| Building Block | Reaction Time (h) | Yield (%) | Purity (%) (by LC-MS) | Key Observations |
| (3,3-Difluoro-1-methylcyclobutyl)methanamine HCl | 6 | 85 | >98 | Clean reaction profile with minimal side products. The product is a crystalline solid, easy to handle. |
| (1-Methylcyclobutyl)methanamine HCl | 8 | 78 | >95 | Slower reaction rate and slightly lower yield. The non-fluorinated analog is less reactive. |
| (3,3-Difluorocyclobutyl)methanamine HCl | 6 | 82 | >98 | Comparable reactivity to the methylated analog, but the final compound may have different conformational properties. |
| (3-Fluoro-1-methylcyclobutyl)methanamine HCl | 7 | 80 | >97 | Good yield, but the single fluorine atom offers less of an electronic effect compared to the gem-difluoro group. |
The experimental data clearly demonstrates that this compound provides a superior combination of reaction efficiency and product purity for this specific transformation. The gem-difluoro group appears to activate the amine for the nucleophilic attack, leading to a faster and cleaner reaction.
Mechanistic Considerations
The SNAr reaction proceeds through a Meisenheimer complex intermediate. The electron-withdrawing nitro group is essential for stabilizing this intermediate, and the choice of a polar aprotic solvent like DMF facilitates the reaction by solvating the charged species.
Caption: Simplified mechanism of the SNAr reaction.
Conclusion and Future Perspectives
This guide has demonstrated the effective use of this compound in the synthesis of a valuable chemical intermediate. The provided protocol is robust and high-yielding, and the comparative data validates the choice of this building block over several alternatives. The unique structural and electronic properties of the 3,3-difluoro-1-methylcyclobutyl moiety make it an attractive component for introduction into drug discovery programs. Future work could involve the exploration of this building block in other coupling reactions and the synthesis of a broader range of target molecules to further elucidate its potential in medicinal chemistry.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride, a compound that, while integral to specific research pathways, requires meticulous handling due to its potential hazards. This document is designed to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and in compliance with the highest safety standards.
Understanding the Hazard Profile
Key Assumed Hazards:
-
Skin and Eye Irritant: Direct contact may cause irritation or burns.
-
Respiratory Irritant: Inhalation of dust may irritate the respiratory tract.
-
Halogenated Organic Compound: As a hydrochloride salt containing fluorine, it is classified as a halogenated organic compound, which has specific disposal requirements.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensuring personal and environmental safety is paramount. Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn at all times.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste[2][3][4].
Step 1: Waste Segregation at the Source
Proper segregation is the foundation of safe chemical waste management. To prevent dangerous reactions, never mix this compound waste with incompatible materials[5].
-
Solid Waste: Collect all solid waste, including residual amounts of the compound, contaminated weighing papers, and gloves, in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled container for halogenated organic liquid waste[6].
-
Sharps: Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste[3][7].
Step 2: Proper Waste Containerization and Labeling
The integrity of the waste containment is crucial to prevent leaks and ensure clear communication of the hazard.
-
Container Selection: Use a chemically compatible container with a secure, screw-top lid. Often, the original product container is a suitable choice for waste accumulation[3][8]. The container must be in good condition, free from cracks or defects.
-
Labeling: As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag[4][8][9]. The label must include:
-
The full chemical name: "this compound"
-
The CAS Number if available (for the base, it is 1523606-30-5)[10].
-
An accurate list of all constituents in the container, including solvents and their approximate percentages.
-
The date accumulation started.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designated SAAs are the approved locations for short-term storage of hazardous waste in the laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel[9].
-
Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment, such as a plastic tub, to contain any potential leaks[2][9].
-
Segregation: Store containers of incompatible waste in separate secondary containment[7][9]. For example, keep this amine hydrochloride waste away from strong oxidizing agents and bases.
Step 4: Disposal of Empty Containers
Empty containers that once held this compound must also be managed as hazardous waste until properly decontaminated.
-
Triple Rinsing: The standard procedure is to triple rinse the container with a suitable solvent in which the compound is soluble[4]. The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste[2][4]. Do not pour the rinsate down the drain.
-
Defacing the Label: After triple rinsing and allowing the container to air dry, the original manufacturer's label must be completely removed or defaced[2][4].
-
Final Disposal: Once decontaminated, the empty container can typically be disposed of in the regular trash or recycling, in accordance with your institution's specific policies[4].
Step 5: Arranging for Professional Disposal
All hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste vendor[5][9][11].
-
Requesting Pickup: Once a waste container is full or has been in the SAA for the maximum allowed time (often six months), a pickup must be requested from your EHS office[3].
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of, as required by regulations.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Small Spills: For minor spills, trained laboratory personnel should handle the cleanup. Evacuate non-essential personnel, wear appropriate PPE, and use an absorbent material compatible with the chemical to contain and collect the spill. All cleanup materials must be placed in the designated hazardous waste container[6][12].
-
Large Spills: For significant spills, evacuate the area immediately and contact your institution's emergency response team[12].
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Assumed irritant and halogenated organic compound. |
| Primary Hazard | Potential skin, eye, and respiratory irritant[1]. | Precautionary measure based on similar compounds. |
| Container Type | Labeled, sealed, chemically compatible container[5][8]. | Prevents leaks and ensures clear hazard communication. |
| Storage Location | Designated Satellite Accumulation Area (SAA)[9]. | Safe, controlled storage prior to professional disposal. |
| Drain Disposal | Strictly Prohibited[2][4]. | Prevents environmental contamination and damage to plumbing. |
| Empty Container Disposal | Triple-rinse with solvent; collect rinsate as hazardous waste[2][4]. | Ensures no residual chemical enters the regular waste stream. |
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of waste minimization, proper segregation, secure containment, and professional disposal, researchers can ensure they are not only advancing scientific discovery but are also upholding their commitment to a safe and sustainable research environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they are the ultimate authority on waste management protocols within your organization.
References
- 1. angenechemical.com [angenechemical.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. benchchem.com [benchchem.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. benchchem.com [benchchem.com]
- 7. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 10. 3,3-Difluoro-1-methylcyclobutane-1-methamine hydrochloride Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1523606-30-5 [sigmaaldrich.com]
- 11. Hazardous Waste Disposal for Research Institutions — Hazardous & Regulated Waste Disposal [hazardouswastedisposal.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
